8-Chlorocaffeine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6277. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-chloro-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGBJNNATDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197722 | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-49-7 | |
| Record name | 8-Chlorocaffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chlorocaffeine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chlorocaffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |
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| Record name | 8-Chlorocaffeine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLOROCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chlorocaffeine: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 8-Chlorocaffeine (8-CC), a halogenated derivative of caffeine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural characteristics, synthesis, and reactivity of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the C8 Position
Caffeine, a ubiquitous methylxanthine, is a well-known central nervous system stimulant. Its core structure, however, presents limited sites for chemical modification, as the nitrogen atoms are methylated.[1] The carbon at the 8th position of the purine ring is a notable exception, providing a reactive site for introducing new functionalities.[2] Halogenation at this C8 position, particularly chlorination to form this compound, transforms the molecule into a versatile synthetic intermediate.[3] This seemingly simple substitution dramatically alters the electronic properties of the purine ring, paving the way for a multitude of subsequent chemical transformations and modulating its biological activity.[3][4]
This compound is not merely a chemical curiosity; it is a key building block in medicinal chemistry. It serves as a precursor for generating diverse libraries of 8-substituted caffeine derivatives through cross-coupling reactions.[1][3] These derivatives are instrumental in probing the structure-activity relationships of various biological targets, most notably adenosine receptors.[5][6][7]
Molecular Structure and Physicochemical Properties
This compound, systematically named 8-chloro-1,3,7-trimethyl-1H-purine-2,6-dione, is a solid, crystalline compound at room temperature.[3][4] The introduction of a chlorine atom increases the molecular weight and alters its polarity compared to caffeine.
Diagram: Chemical Structure of this compound
Sources
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- 2. Identification and fragmentation pathways of caffeine metabolites in urine samples via liquid chromatography with positive electrospray ionization coupled to a hybrid quadrupole linear ion trap (LTQ) and Fourier transform ion cyclotron resonance mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Mechanism of Action of 8-Chlorocaffeine
This guide provides a detailed exploration of the molecular mechanism of action of 8-Chlorocaffeine, a halogenated derivative of caffeine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed protocols for further investigation.
Introduction
This compound (1,3,7-trimethyl-8-chloroxanthine) is a synthetic derivative of the widely consumed psychostimulant, caffeine.[1][2] As a member of the methylxanthine class, its pharmacological activity is primarily attributed to its interaction with key signaling pathways in the central nervous system and periphery. The introduction of a chlorine atom at the 8-position of the xanthine scaffold can significantly alter its chemical properties and biological activity compared to its parent compound, caffeine.[1] This guide will delve into the primary and secondary mechanisms of action of this compound, focusing on its role as an adenosine receptor antagonist and a potential phosphodiesterase inhibitor.
Primary Mechanism of Action: Adenosine Receptor Antagonism
The principal mechanism through which this compound exerts its effects is by acting as an antagonist at adenosine receptors.[3] Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃.[4] These receptors have distinct signaling pathways and tissue distribution, leading to diverse physiological responses.
Adenosine Receptor Subtypes and Downstream Signaling
-
A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[5]
-
A₂A and A₂B Receptors: Conversely, these receptors are coupled to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6]
By blocking these receptors, this compound prevents adenosine from binding and initiating these downstream signaling events. The functional outcome of this antagonism depends on the specific receptor subtype being blocked and the baseline level of adenosine in the tissue.
Receptor Subtype Selectivity of this compound
While it is established that this compound binds to adenosine receptors, a comprehensive profile of its binding affinity (Ki) across all four human receptor subtypes is not extensively documented in publicly available literature. The position of substituents on the xanthine core is known to be a critical determinant of both affinity and selectivity for adenosine receptor subtypes.[7] For instance, substitutions at the C8 position can significantly influence the interaction with the receptor binding pocket.[8]
Based on the pharmacology of caffeine and other 8-substituted xanthines, it is likely that this compound acts as a non-selective adenosine receptor antagonist, with affinities for A₁ and A₂A receptors in the micromolar range.[9] However, to definitively characterize its profile, competitive radioligand binding assays are required.
Table 1: Reported and Expected Binding Affinities of Xanthine Derivatives at Human Adenosine Receptors
| Compound | A₁ Ki (µM) | A₂A Ki (µM) | A₂B Ki (µM) | A₃ Ki (µM) | Reference |
| Caffeine | 10.7 | 9.56 | 10.4 | 13.3 | [3] |
| This compound | Expected in µM range | Expected in µM range | Expected in µM range | Expected in µM range | N/A |
Signaling Pathway Diagram
Figure 1: Antagonism of Adenosine Receptor Signaling by this compound.
Secondary Mechanism of Action: Phosphodiesterase (PDE) Inhibition
Methylxanthines, including caffeine, are known to be non-selective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that degrade cyclic nucleotides like cAMP and cGMP.[10] By inhibiting PDEs, xanthines can lead to an accumulation of intracellular cAMP and/or cGMP, thereby potentiating the signaling pathways mediated by these second messengers.
The extent to which this compound inhibits various PDE isoforms is not well-characterized. Different PDE families exhibit distinct substrate specificities and tissue distributions, and inhibition of these enzymes can have significant physiological consequences.[11] For example, inhibition of PDE4, which is specific for cAMP, can have anti-inflammatory and cognitive-enhancing effects. It is plausible that this compound shares this PDE-inhibitory activity with caffeine, which could contribute to its overall pharmacological profile, especially at higher concentrations.[3]
Experimental Workflow for PDE Inhibition Assay
Figure 2: General workflow for determining the IC₅₀ of this compound against a PDE isoform.
Experimental Protocols
To fully elucidate the mechanism of action of this compound, a series of in vitro pharmacological assays are essential. The following protocols provide a framework for characterizing its binding affinity at adenosine receptors and its functional effect on cAMP signaling.
Protocol 1: Competitive Radioligand Binding Assay for Adenosine A₁ Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A₁ receptor.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the A₁ receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human adenosine A₁ receptor.
-
Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A₁ antagonist.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Theophylline or another suitable non-selective adenosine antagonist.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Reagent Preparation:
-
Thaw the cell membranes on ice and dilute to a final concentration of 10-20 µg protein per well in ice-cold assay buffer.
-
Prepare a working solution of [³H]-DPCPX in assay buffer at a concentration approximately equal to its Kd (typically ~1-2 nM).
-
Prepare a 10-point serial dilution of this compound in assay buffer. The final concentration should span a range from approximately 10⁻⁹ M to 10⁻⁴ M.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 25 µL assay buffer, 25 µL [³H]-DPCPX, and 50 µL cell membrane suspension.
-
Non-specific Binding Wells: 25 µL non-specific binding control, 25 µL [³H]-DPCPX, and 50 µL cell membrane suspension.
-
Test Compound Wells: 25 µL of each this compound dilution, 25 µL [³H]-DPCPX, and 50 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: HTRF cAMP Functional Assay for Adenosine A₂A Receptor Antagonism
Objective: To determine the functional potency (IC₅₀) of this compound in antagonizing the agonist-induced cAMP production mediated by the human adenosine A₂A receptor.
Principle: This is a competitive immunoassay that measures intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF). In the assay, cAMP produced by cells competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high level of cellular cAMP leads to a decrease in the FRET signal.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human adenosine A₂A receptor.
-
Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable A₂A agonist.
-
Test Compound: this compound.
-
PDE Inhibitor: 1 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP cryptate reagents.
-
Assay Plate: 384-well, low-volume, white plate.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest the cells and resuspend in assay buffer (e.g., PBS containing 1 mM IBMX) to a density of approximately 300,000 cells/mL.
-
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate (1500 cells/well).
-
Add 2.5 µL of serially diluted this compound to the wells. For control wells (agonist stimulation only), add 2.5 µL of assay buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Add 2.5 µL of the A₂A agonist (NECA) at a concentration that elicits ~80% of its maximal response (EC₈₀). For basal control wells, add 2.5 µL of assay buffer.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection:
-
Add 5 µL of the cAMP-d2 reagent diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP cryptate reagent to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a xanthine derivative that primarily functions as an antagonist of adenosine receptors. While it is likely a non-selective antagonist, its precise affinity profile across the A₁, A₂A, A₂B, and A₃ receptor subtypes requires further experimental validation using standard techniques such as competitive radioligand binding assays. Furthermore, its potential secondary mechanism as a phosphodiesterase inhibitor warrants investigation to fully comprehend its pharmacological effects. The protocols provided in this guide offer a robust framework for researchers to meticulously characterize the molecular interactions and functional consequences of this compound, thereby contributing to a deeper understanding of its therapeutic potential.
References
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- Assay Guidance Manual. (2017). Principles of the HTRF cAMP Assay. NCBI Bookshelf.
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8-Chlorocaffeine: A Methodological Framework for Characterization as an Adenosine Receptor Antagonist
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the characterization of 8-Chlorocaffeine, a xanthine derivative, as a putative adenosine receptor antagonist. While belonging to a well-established class of adenosine receptor modulators, detailed public data on the binding affinity and functional potency of this compound across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is limited. This document, therefore, serves a dual purpose: first, to consolidate the known chemical and pharmacological properties of this compound, and second, to provide a robust, field-proven methodological workflow for its complete characterization. We present detailed protocols for in vitro binding and functional assays, principles of in vivo evaluation, and the rationale behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously profile novel or under-characterized xanthine-based compounds targeting the adenosine signaling pathway.
The Adenosine Signaling System: A Primer for Drug Discovery
Extracellular adenosine is a critical purine nucleoside that functions as a signaling molecule by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are ubiquitously expressed and play pivotal roles in regulating a vast array of physiological processes, including cardiovascular function, neuronal activity, inflammation, and immune responses.[1][2] The therapeutic potential of targeting these receptors is significant, with antagonists, in particular, being explored for conditions like Parkinson's disease, heart failure, and cancer immunotherapy.[2][3][4]
The four receptor subtypes are distinguished by their differential coupling to G proteins and subsequent second messenger signaling cascades:
-
A₁ and A₃ Receptors: These receptors primarily couple to inhibitory G proteins (Gαᵢ/ₒ).[5] Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gαₛ).[5] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1]
This fundamental difference in signaling is the cornerstone of functional assays designed to characterize ligands as agonists or antagonists.
Figure 1: Adenosine Receptor G-Protein Coupling Pathways.
This compound: A Profile
This compound is a halogenated analog of caffeine, belonging to the methylxanthine class of compounds.[6] The introduction of a chlorine atom at the 8-position of the purine ring alters its chemical and pharmacological properties compared to the parent caffeine molecule.[7]
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClN₄O₂ | [8] |
| Molecular Weight | 228.63 g/mol | [8] |
| CAS Number | 4921-49-7 | [9] |
| Appearance | White to off-white crystalline solid | [7] |
| Solubility | Soluble in organic solvents (e.g., Chloroform) | [7][10] |
Known Pharmacological Activity
Literature on the specific adenosine receptor antagonism of this compound is sparse. The primary available data point indicates that it binds to adenosine receptors with an apparent inhibition constant (Kᵢ) of 30 µM.[10][11] This suggests a relatively low potency and does not provide information on its selectivity across the four receptor subtypes. For context, potent and selective antagonists often exhibit Kᵢ values in the low nanomolar range.[12] Therefore, a complete characterization is necessary to establish its pharmacological profile.
Experimental Framework for Characterization
To rigorously define this compound's profile as an adenosine receptor antagonist, a tiered experimental approach is required. This workflow begins with determining its binding affinity and selectivity, followed by functional validation of its antagonist activity.
Figure 2: Experimental Workflow for Antagonist Characterization.
In Vitro Characterization: Radioligand Binding Assays
Causality: The first step is to determine if and how strongly this compound binds to each of the four adenosine receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[13] A competition binding assay is the most efficient method. In this setup, the test compound (this compound) competes with a known high-affinity, subtype-selective radiolabeled ligand for binding to the receptor. By measuring the concentration of this compound required to displace 50% of the specific binding of the radioligand (its IC₅₀), we can calculate its inhibition constant (Kᵢ).[14]
Protocol: Competition Radioligand Binding Assay
This protocol is a template and must be optimized for each receptor subtype using membranes from cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4.
-
Cell Membranes: Thaw cell membranes expressing the target human adenosine receptor (A₁, A₂ₐ, A₂ₑ, or A₃) on ice. Homogenize and dilute in assay buffer to a final concentration of 5-20 µg of protein per well.[15]
-
Radioligand: Prepare a working solution of a subtype-selective radioligand (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ) at a concentration near its dissociation constant (Kₑ).[15]
-
Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a known non-radiolabeled antagonist for the target receptor (e.g., 10 µM Xanthine Amine Congener (XAC)).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL assay buffer, 25 µL radioligand, and 25 µL cell membrane suspension.
-
NSB Wells: Add 25 µL NSB control, 25 µL radioligand, and 25 µL cell membrane suspension.
-
Test Compound Wells: Add 25 µL of each this compound dilution, 25 µL radioligand, and 25 µL cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in polyethylenimine (PEI) to reduce non-specific filter binding.[16]
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.[17]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]
-
Data Interpretation: The Kᵢ values across the four receptor subtypes will reveal the binding affinity and selectivity profile of this compound.
| Receptor Subtype | Kᵢ (nM) - Example Data | Selectivity Ratio (vs. A₁) |
| A₁ | 15,000 | 1x |
| A₂ₐ | 25,000 | 0.6x |
| A₂ₑ | 30,000 | 0.5x |
| A₃ | >50,000 | <0.3x |
| Table populated with hypothetical data for illustrative purposes based on the reported 30 µM apparent Kᵢ. |
In Vitro Characterization: cAMP Functional Assays
Causality: Binding to a receptor does not guarantee a functional effect. A compound could be an agonist, antagonist, or inverse agonist. Since A₁/A₃ and A₂ₐ/A₂ₑ receptors have opposing effects on adenylyl cyclase, measuring intracellular cAMP is a direct functional readout of receptor modulation.[19] To confirm antagonism, we must demonstrate that this compound can block the cAMP response induced by a known agonist.
Protocol: HTRF-based cAMP Functional Assay
This protocol describes a competitive assay to measure the ability of an antagonist to inhibit agonist-stimulated cAMP production.
-
Cell Preparation:
-
Seed cells expressing the target adenosine receptor subtype into a low-volume 384-well white plate and culture until they reach 80-90% confluency.[2]
-
-
Assay Procedure:
-
Wash the cells with assay medium (e.g., EMEM-F12 with 25 mM HEPES).[20]
-
Pre-incubate the cells for 15-30 minutes at 37°C with assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 30 µM Rolipram) to prevent cAMP degradation.[20]
-
Add varying concentrations of this compound (the antagonist) to the wells and incubate for an additional 15 minutes.
-
Add a fixed concentration of a potent adenosine receptor agonist (e.g., NECA at its EC₈₀ concentration) to all wells except the basal control.[20]
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding the lysis buffer provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio).[2]
-
Follow the kit manufacturer's instructions to add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Use a non-linear regression model to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.[14][17]
-
Data Interpretation: An ability to concentration-dependently block the agonist-induced cAMP signal confirms that this compound is a functional antagonist at that receptor subtype. The IC₅₀ value provides a measure of its functional potency.
In Vivo Characterization: Bridging the Gap to Physiology
Should in vitro characterization reveal a potent and selective profile for this compound (or a derivative), in vivo studies are the next logical step.
-
Pharmacokinetics (PK): The first step is to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[21] This involves administering the compound to animal models (e.g., rats or mice) and measuring its concentration in plasma and target tissues (like the brain) over time using methods such as LC-MS/MS.[21][22] This is critical for designing meaningful pharmacodynamic studies.
-
Pharmacodynamics (PD): These studies aim to demonstrate a physiological effect. For an A₂ₐ antagonist, a common model involves assessing locomotor activity in mice.[23] A₂ₐ antagonists are known to increase locomotor activity.[23] Another relevant model, particularly for A₂ₐ antagonists, is the 6-OHDA-lesioned rat model of Parkinson's disease, where the compound's ability to potentiate the effects of L-DOPA can be evaluated.[24]
Conclusion
This compound is a xanthine derivative with reported, albeit weak, affinity for adenosine receptors. Its complete pharmacological profile, including subtype selectivity and functional potency, remains to be fully elucidated in the public domain. This guide provides the scientific rationale and detailed experimental protocols necessary for the comprehensive characterization of this compound or any novel compound targeting the adenosine receptor family. By systematically applying these validated methodologies—from initial radioligand binding assays to functional cAMP readouts and subsequent in vivo evaluation—researchers can generate the high-quality, reproducible data required to advance our understanding of this compound and support future drug development efforts.
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An In-depth Technical Guide to the Synthesis of 8-Chlorocaffeine from Caffeine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 8-chlorocaffeine, a key intermediate in the development of various pharmacologically active compounds. The document delves into the mechanistic underpinnings of the primary synthetic routes, offers detailed experimental protocols, and addresses critical safety and analytical considerations. The content is structured to provide both a theoretical and practical framework for researchers in medicinal chemistry and drug development, emphasizing scientifically sound and reproducible methodologies.
Introduction: The Significance of this compound
Caffeine, a naturally occurring methylxanthine, is one of the most widely consumed psychoactive substances globally.[1] Its scaffold has served as a versatile template for the synthesis of a multitude of derivatives with diverse pharmacological activities. The introduction of a substituent at the 8-position of the caffeine molecule significantly alters its biological profile. This compound (1,3,7-trimethyl-8-chloroxanthine) is a pivotal intermediate that allows for further chemical modifications at this position.[2][3] These modifications can lead to compounds with potential applications as adenosine receptor antagonists, phosphodiesterase inhibitors, and even anticancer agents.[2][4]
The primary challenge in caffeine chemistry lies in the selective functionalization of the C8-position, as the N1, N3, and N7 positions are already methylated. Direct electrophilic substitution at the C8-position is the most common approach to introduce a chlorine atom, thereby creating a reactive site for subsequent nucleophilic substitution reactions.[4] This guide will focus on the most prevalent and practical methods for this transformation.
Mechanistic Insights into the Chlorination of Caffeine
The synthesis of this compound from caffeine is fundamentally an electrophilic aromatic substitution reaction. The purine ring system of caffeine, while containing electron-withdrawing amide groups, possesses an electron-rich imidazole ring, making the C8-position susceptible to electrophilic attack.
The Role of the Chlorinating Agent
Various chlorinating agents can be employed for this transformation. Historically, elemental chlorine (Cl₂) has been used.[5] However, due to the hazardous nature of chlorine gas, alternative and safer reagents are now preferred in a laboratory setting. These include:
-
N-Chlorosuccinimide (NCS): A mild and effective source of electrophilic chlorine. The reaction proceeds via the protonation of the NCS carbonyl group by an acid catalyst (or trace acid in the solvent), which increases the electrophilicity of the chlorine atom.
-
Phosphorus Oxychloride (POCl₃): A strong chlorinating and dehydrating agent. Its use in this context is less common for direct chlorination of caffeine but is a key reagent in the synthesis of chloro-substituted purines from their corresponding hydroxyl precursors.[6][7][8][9][10]
-
Sulfuryl Chloride (SO₂Cl₂): Another potent chlorinating agent that can be used for the direct chlorination of caffeine.
The choice of chlorinating agent and reaction conditions is critical to achieving a high yield and purity of this compound while minimizing the formation of byproducts.
Synthetic Pathways and Experimental Protocols
This section outlines the most reliable and commonly employed methods for the synthesis of this compound.
Direct Chlorination using N-Chlorosuccinimide (NCS)
This is arguably the most convenient and widely adopted laboratory-scale method due to the ease of handling and milder reaction conditions compared to using chlorine gas.
Reaction Scheme:
Caption: Synthesis of this compound from Caffeine using NCS.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve caffeine (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or glacial acetic acid.[11]
-
Reagent Addition: Add N-chlorosuccinimide (1.1-1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Work-up: After the reaction is complete (as indicated by the disappearance of the caffeine spot on TLC), cool the mixture to room temperature.
-
Isolation: The solvent is removed under reduced pressure. The resulting crude product is then washed with water to remove the succinimide byproduct.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a white crystalline solid.
Alternative Pathway: Synthesis from Theophylline
An alternative approach involves the chlorination of theophylline to produce 8-chlorotheophylline, followed by N-methylation to yield this compound. However, this is a multi-step process and is generally less direct than the direct chlorination of caffeine. A patented method describes the synthesis of 8-chlorotheophylline from theophylline using N-chlorosuccinimide in an aqueous phase, which is a more environmentally friendly approach.[13][14]
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing these syntheses.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[6][7][8][9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6][7][8][9][10] In case of skin contact, immediately wash the affected area with copious amounts of water.[7][10]
-
N-Chlorosuccinimide (NCS): While less hazardous than POCl₃, NCS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Chloroform is a suspected carcinogen and should be handled in a fume hood. Acetic acid is corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Analytical Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.
| Analytical Technique | Expected Results for this compound |
| Melting Point | 216-218 °C |
| ¹H NMR | Signals corresponding to the three N-methyl groups. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the purine ring and the methyl groups.[15] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (228.64 g/mol ).[16] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the amide carbonyl groups and the C-Cl bond. |
Workflow and Decision-Making in Synthesis
The selection of a synthetic pathway is guided by factors such as scale, available reagents, safety considerations, and desired purity.
Caption: Decision workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from caffeine is a well-established transformation in medicinal chemistry. The direct chlorination using N-chlorosuccinimide stands out as a reliable, safe, and efficient method for laboratory-scale preparations. A thorough understanding of the reaction mechanism, adherence to safety protocols, and proper analytical characterization are paramount for the successful synthesis of this valuable intermediate. This guide provides the necessary framework for researchers to confidently and competently produce this compound for their drug discovery and development endeavors.
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biological activity of 8-Chlorocaffeine in vitro
An In-Depth Technical Guide to the In Vitro Biological Activity of 8-Chlorocaffeine
Introduction
This compound (8-CC), a synthetic derivative of the ubiquitous methylxanthine caffeine, represents a key molecular scaffold in medicinal chemistry.[1][2] As a member of the xanthine family, its biological activities are often compared to parent compounds like caffeine and theophylline. However, the introduction of a chlorine atom at the 8-position of the purine ring system significantly modifies its physicochemical properties and pharmacological profile.[2][3] This strategic substitution serves as a critical anchor point for further chemical modifications and profoundly influences the molecule's interaction with biological targets.[1][4]
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the in vitro biological activities of this compound. Moving beyond a simple catalog of effects, we will explore the core mechanisms of action, present detailed and validated experimental protocols for their investigation, and offer insights into the causal relationships between molecular structure and biological function. We will begin by dissecting its primary role as an adenosine receptor antagonist, followed by an examination of its effects on cellular integrity and DNA repair, and conclude with other potential biochemical interactions.
Part 1: Adenosine Receptor Antagonism - The Primary Mechanism of Action
The most well-characterized activity of xanthines, including this compound, is their ability to act as competitive antagonists at adenosine receptors.[5][6] This interaction is central to their physiological and pharmacological effects.
Background: The Adenosine Signaling System
Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, regulating a vast array of physiological processes. Its effects are mediated by four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to distinct G-proteins, leading to downstream modulation of adenylyl cyclase activity and, consequently, intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[7]
-
A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, which stimulate adenylyl cyclase, causing an increase in cAMP.
By competitively binding to these receptors without activating them, antagonists like this compound block the effects of endogenous adenosine, thereby disinhibiting adenylyl cyclase (in the case of A₁/A₃) or preventing its stimulation (in the case of A₂ₐ/A₂ₑ).
Binding Affinity Analysis
The first step in characterizing an antagonist is to quantify its affinity for the target receptor. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
This compound has been identified as a non-selective adenosine receptor antagonist with a reported Kᵢ value of 30 µM.[5][6][8]
| Compound | Target | Kᵢ Value (nM) | Selectivity | Reference |
| This compound | Adenosine Receptors (non-selective) | 30,000 | Non-selective | [5][6] |
| 8-(3-Chlorostyryl)caffeine (CSC) | Rat A₂ₐ Adenosine Receptor | 54 | >500-fold vs. A₁ | [9][10] |
| 8-(3-Chlorostyryl)caffeine (CSC) | Rat A₁ Adenosine Receptor | 28,200 | - | [9][10] |
Table 1: Comparative binding affinities of this compound and a selective 8-substituted xanthine analog.
The data clearly illustrates how modification at the 8-position can dramatically enhance both potency and selectivity for specific adenosine receptor subtypes. The relatively modest affinity of this compound positions it as a valuable starting point or intermediate for the synthesis of more potent and selective ligands.[1]
This protocol describes a self-validating system to determine the Kᵢ of this compound at the human A₁ adenosine receptor. The causality is clear: the unlabeled ligand (8-CC) competes with a labeled, high-affinity ligand for a finite number of receptors, and the degree of displacement reflects its binding affinity.
Materials:
-
Membrane preparation from CHO or HEK293 cells stably expressing the human A₁ adenosine receptor.
-
Radioligand: [³H]DPCPX (a selective A₁ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, followed by serial dilutions.
-
Non-specific binding control: Theophylline or another suitable unlabeled ligand at a high concentration (e.g., 1 mM).
-
Scintillation vials and cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Step-by-Step Methodology:
-
Reaction Preparation: In microcentrifuge tubes, combine assay components in the following order:
-
Assay Buffer.
-
A fixed concentration of [³H]DPCPX (typically at or below its Kₑ value, e.g., 1-2 nM).
-
Varying concentrations of this compound (e.g., from 10 nM to 1 mM). For total binding, add vehicle (DMSO) instead. For non-specific binding, add 1 mM theophylline.
-
-
Initiate Reaction: Add the cell membrane preparation (e.g., 10-20 µg of protein per tube) to each tube to start the binding reaction. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the mixture at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Immediately wash the filters three times with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of 8-CC that inhibits 50% of specific [³H]DPCPX binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Antagonism Analysis
Demonstrating that a compound binds to a receptor is essential, but it is equally critical to show that this binding event translates into a functional cellular response. For a GPCR antagonist, this means demonstrating its ability to block the signal produced by an agonist.
This protocol measures the ability of this compound to antagonize the effect of an A₁ receptor agonist on cAMP levels. The A₁ receptor is Gᵢ-coupled, so its activation by an agonist (like NECA) will decrease intracellular cAMP. A functional antagonist like this compound will prevent this decrease.
Materials:
-
CHO or HEK293 cells expressing the human A₁ adenosine receptor.
-
Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or another suitable A₁ agonist.
-
Stimulation Buffer with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2 kit from Cisbio).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed the A₁R-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and add varying concentrations of this compound (the antagonist) dissolved in stimulation buffer. Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC₈₀ concentration of NECA) to the wells already containing the antagonist. For the control (100% effect), add agonist to wells with only stimulation buffer. For the basal level, add buffer only.
-
Incubation: Incubate for 30 minutes at room temperature to allow for agonist-induced modulation of cAMP levels.
-
Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions, which will lyse the cells and initiate the detection reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 ratio for each well and normalize the data.
-
Plot the response (e.g., normalized HTRF ratio) against the log concentration of this compound.
-
Fit the data to a suitable antagonist model (e.g., Schild analysis) to determine the functional inhibition constant (Kₑ).
-
Part 2: Modulation of Cellular Processes
Beyond receptor antagonism, this compound has been shown to influence fundamental cellular processes, particularly those related to DNA integrity and cell survival.
Effects on DNA Integrity and Repair
Several studies have highlighted the genotoxic potential of this compound, particularly in combination with other DNA damaging agents. It has been shown to potentiate UV-induced chromosomal aberrations in Chinese hamster embryonic lung cells.[5][6] Furthermore, in isolated nuclei from L1210 leukemia cells, this compound was found to induce DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs).[11]
Interestingly, these effects were similar to those produced by the topoisomerase II inhibitor ellipticine. However, this compound and related methylxanthines failed to stimulate the formation of a cleavable complex by purified topoisomerase II, suggesting the mechanism is not direct enzyme inhibition but may be dependent on the specific chromatin environment within the nucleus.[11]
To assess the cytotoxic or cytostatic effects of this compound, a simple colorimetric assay like the MTT assay is a robust and standard method. This assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or CHO AA8).
-
Complete culture medium.
-
96-well cell culture plates.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette and a microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.
-
Part 3: Other Potential Biochemical Activities
Phosphodiesterase (PDE) Inhibition
Caffeine and other methylxanthines are well-known non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP and cGMP.[12] By inhibiting PDEs, xanthines can cause an accumulation of these second messengers, leading to a wide range of cellular effects. While the behavioral stimulant effects of most xanthines are more closely linked to adenosine antagonism, PDE inhibition remains a significant secondary mechanism.[13][14]
Specific in vitro data on the potency of this compound against the various PDE isoforms is not as readily available as its adenosine receptor affinity. However, given its structural similarity to other active xanthines, it is a plausible target that warrants investigation. Screening this compound against a panel of PDE enzymes would be a logical next step to fully characterize its biochemical profile.
Summary and Future Directions
The in vitro biological profile of this compound is primarily defined by its role as a non-selective adenosine receptor antagonist with a Kᵢ in the micromolar range.[5][6] This fundamental activity underpins its potential physiological effects. Additionally, compelling evidence demonstrates its ability to interfere with DNA integrity , potentiating the effects of genotoxic agents and inducing DNA breaks and crosslinks in isolated nuclei, possibly through a mechanism distinct from direct topoisomerase II inhibition.[11]
This guide has provided a framework and detailed protocols for the systematic investigation of these activities. Key future directions for research should include:
-
Comprehensive Receptor Profiling: Determining the binding affinity (Kᵢ) and functional antagonism (Kₑ) of this compound across all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃) to establish a complete selectivity profile.
-
PDE Isoform Selectivity: Screening this compound against a panel of the 11 major PDE families to identify any potential inhibitory activity and determine its IC₅₀ values.
-
Antiproliferative Screening: Evaluating the cytotoxic and antiproliferative effects of this compound across a broad panel of human cancer cell lines to explore any potential therapeutic applications, building on findings from other 8-substituted xanthines.[1][15]
-
Mechanism of Genotoxicity: Further investigating the molecular mechanisms by which this compound affects DNA integrity, exploring its impact on various DNA repair pathways and cell cycle checkpoints.
As a readily available chemical intermediate, this compound remains a valuable tool for both direct biological investigation and as a foundational scaffold for the development of novel, more potent, and selective therapeutic agents.[1][6]
References
- Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS Letters, 323(1-2), 141-144.
- Kaur, H., Kumar, V., & Singh, P. (2021). Xanthine: Synthetic Strategy And Biological Activity. Innovare Journal of Medical Science, 9(6), 1-10.
- Singh, P., Kumar, V., & Kumar, A. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology, 4, 103.
- Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
- I.R.I.S. (n.d.). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization.
- Kumar, V., Singh, P., Kumar, A., & Müller, C. E. (2016). Synthesis and Evaluation of a New Series of 8-(2-Nitroaryl)Xanthines as Adenosine Receptor Ligands. Drug Development Research, 77(5), 241-250.
- Gołembiowska, K., & Dziubina, A. (2004). Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum. Brain Research, 1000(1-2), 146-155.
- Zunino, F., Previati, E., Binaschi, M., Capranico, G., & Palumbo, M. (1991). Production of protein-associated DNA breaks by 8-methoxycaffeine, caffeine and this compound in isolated nuclei from L1210 cells: comparison with those produced by topoisomerase II inhibitors. Carcinogenesis, 12(10), 1781-1790.
- Active Motif. (n.d.). 8-Chloro caffeine.
- de Graaf, C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(23), 10516-10527.
- Da Settimo, F., et al. (2007). In vitro metabolism studies of new adenosine A(2A) receptor antagonists. Bioorganic & Medicinal Chemistry, 15(19), 6448-6456.
- Massink, A., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004231.
- Mohammadi, M., et al. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. RSC Advances, 13, 3719-3733.
- PubChem. (n.d.). This compound.
- National Toxicology Program. (2000). Caffeine and Its Modulating Effects.
- Wikipedia. (n.d.). 8-Chlorotheophylline.
- van Veldhoven, J. P. D., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1374–1386.
- Kraljević, S., et al. (2000). The Mechanism of 8-Cl-cAMP Action. General Physiology and Biophysics, 19(3), 281-292.
- Essayan, D. M. (2001). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, 151, 61-83.
- Hałas, M., et al. (n.d.). The Effects of Caffeine on Cytoskeleton in CHO AA8 Cell Line. Repozytorium UMK.
- Jiang, J., et al. (2016). The in vitro effects of caffeine on viability, cycle cycle profiles, proliferation, and apoptosis of glioblastomas. European Review for Medical and Pharmacological Sciences, 20(1), 93-99.
- Howell, L. L., et al. (1993). Comparative effects of caffeine and selective phosphodiesterase inhibitors on respiration and behavior in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics, 266(2), 894-903.
- Paulet, G. T., et al. (2000). The effect of phosphodiesterase inhibition on gallbladder motility in vitro. Journal of Surgical Research, 91(2), 128-133.
- Snyder, S. H., et al. (1981). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 28(18), 2085-2097.
- Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. Journal of Biological Chemistry, 277(39), 36040-36044.
- Kalow, W., & Tang, B. K. (1993). The use of caffeine for enzyme assays: a critical appraisal. Clinical Pharmacology & Therapeutics, 53(5), 503-514.
- Wiley. (n.d.). This compound. SpectraBase.
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The Strategic Pivot: 8-Chlorocaffeine as a Cornerstone for Novel Compound Synthesis
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The xanthine scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, with derivatives like caffeine and theophylline being household names.[1][2] However, the true potential of this scaffold is unlocked through strategic functionalization, particularly at the C8-position.[3] This guide provides a comprehensive technical overview of 8-chlorocaffeine, a pivotal precursor that opens a gateway to a vast chemical space of novel, biologically active compounds. We will delve into the synthesis of this compound, explore its reactivity through various modern synthetic methodologies, and present detailed protocols for the synthesis of diverse derivatives. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental details to accelerate the discovery of next-generation therapeutics.
The Significance of the C8-Position: A Gateway to Bioactivity
The purine ring system of caffeine presents several potential sites for modification. However, the N1, N3, and N7 positions are methylated, rendering them largely unreactive to standard substitution reactions.[1] This leaves the C8-position as the primary handle for introducing chemical diversity. The introduction of a chlorine atom at this position, creating this compound, transforms the relatively inert caffeine molecule into a versatile building block. The electronegative chlorine atom activates the C8-position for nucleophilic aromatic substitution (SNAr) and provides a reactive site for a multitude of transition metal-catalyzed cross-coupling reactions.[1] This strategic modification allows for the introduction of a wide array of substituents, each capable of modulating the pharmacological profile of the resulting molecule.[3] Derivatives of this compound have shown promise as adenosine receptor antagonists, anticancer agents, and inhibitors of various enzymes.[1][3]
Synthesis of the Keystone Precursor: this compound
The efficient and reliable synthesis of this compound is the critical first step in any drug discovery campaign leveraging this precursor. While historical methods involved the use of chlorine gas, a more practical and safer laboratory-scale synthesis utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.[4][5]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Sources
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A Technical Guide to the Therapeutic Potential of 8-Chlorocaffeine: An Adenosine Receptor Antagonist Scaffold
Abstract
8-Chlorocaffeine is a synthetic halogenated derivative of caffeine, belonging to the methylxanthine class of compounds. While direct therapeutic applications of this compound remain underexplored in clinical settings, its foundational role as a non-selective adenosine receptor antagonist and a versatile chemical scaffold positions it as a molecule of significant interest for drug discovery and development. This technical guide synthesizes the current understanding of this compound's pharmacology, focusing on its mechanism of action and leveraging data from closely related analogs to project its potential therapeutic applications. We provide a detailed examination of its prospective use in neurodegenerative disorders, particularly Parkinson's disease, and its established utility as a precursor for novel oncological agents. This document includes detailed, field-proven experimental protocols for researchers to assess the affinity, selectivity, and in vivo efficacy of this compound and its derivatives, aiming to bridge the existing research gap and catalyze further investigation.
Introduction and Molecular Profile
This compound (1,3,7-trimethyl-8-chloroxanthine) is a synthetic analog of caffeine, distinguished by the substitution of a chlorine atom at the 8-position of the purine ring.[1] This modification, while seemingly minor, is known to significantly influence the pharmacological properties of xanthine derivatives, particularly their affinity and selectivity for adenosine receptors.[2] Although it has been used as a research chemical and a synthetic intermediate for decades, its own therapeutic potential has been largely overshadowed by its more complex derivatives.[3][4]
The primary known mechanism of action for xanthines is the competitive antagonism of adenosine receptors.[3] this compound has been reported to bind to adenosine receptors with a moderate affinity (Kᵢ = 30 µM), though this historical data lacks subtype specificity.[1][4] This guide will explore the therapeutic avenues suggested by this mechanism, drawing logical parallels from well-characterized analogs to build a case for the focused investigation of this compound.
Core Mechanism: Antagonism of Adenosine Signaling
Adenosine is a ubiquitous endogenous purine nucleoside that modulates a vast array of physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[5] In the central nervous system (CNS), adenosine acts as a key homeostatic regulator, with its extracellular levels rising in response to metabolic stress or high neuronal activity, subsequently exerting an inhibitory or modulatory effect.
The therapeutic potential of this compound is predicated on its ability to block these receptors. The A₁ and A₂ₐ receptors are of particular interest in neuroscience.
-
A₁ Receptor Antagonism: A₁ receptors are coupled to inhibitory G-proteins (Gᵢ) and are abundant in the hippocampus and cerebral cortex. Their activation reduces neuronal firing and neurotransmitter release.
-
A₂ₐ Receptor Antagonism: A₂ₐ receptors are coupled to stimulatory G-proteins (Gₛ) and are highly concentrated in the basal ganglia, co-localized with dopamine D₂ receptors. Their activation stimulates the Gₛ-adenylyl cyclase-cAMP-PKA signaling cascade, which functionally opposes dopamine D₂ receptor signaling.
By blocking these receptors, particularly A₂ₐ, xanthine antagonists can disinhibit dopaminergic pathways, leading to increased motor activation and potential neuroprotective effects.[6]
Caption: Adenosine A₂ₐ receptor signaling pathway and its antagonism by this compound.
Potential Therapeutic Application: Parkinson's Disease
The most compelling therapeutic rationale for this compound lies in the treatment of Parkinson's disease (PD). This is based on the extensive evidence supporting the use of A₂ₐ receptor antagonists as both a symptomatic and potentially neuroprotective therapy for PD.[6][7]
Rationale: In the PD-affected striatum, the loss of dopamine leads to an overactivity of the adenosine A₂ₐ receptor-mediated pathway. Antagonizing these receptors helps to restore the functional balance between dopaminergic and adenosinergic signaling, thereby improving motor control.
Evidence from Analogs: While direct in vivo data for this compound is lacking, the profiles of caffeine and, more importantly, the structurally related derivative 8-(3-chlorostyryl)caffeine (CSC) , provide a powerful proxy for its potential.
-
Caffeine: Numerous epidemiological studies have linked higher caffeine consumption to a reduced risk of developing PD.[8]
-
8-(3-chlorostyryl)caffeine (CSC): This analog demonstrates high selectivity and potency for the A₂ₐ receptor and has shown significant neuroprotective effects in the MPTP mouse model of PD.[9][10] CSC possesses a dual mechanism of action, also acting as a potent inhibitor of monoamine oxidase B (MAO-B), an established therapeutic target in PD.[9]
This dual-action profile of a closely related 8-substituted caffeine derivative strongly suggests that this compound warrants investigation for similar properties.
Data Summary: Adenosine Receptor Binding Profiles of Relevant Xanthines
| Compound | A₁ Receptor Kᵢ (nM) (rat) | A₂ₐ Receptor Kᵢ (nM) (rat) | A₂ₐ/A₁ Selectivity Ratio | Reference(s) |
|---|---|---|---|---|
| Caffeine | 12,000 | 2,400 | 0.2 | [6] |
| 8-(3-chlorostyryl)caffeine (CSC) | 28,200 | 54 | 0.0019 (~520-fold selective for A₂ₐ) | [11] |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
Causality Insight: The data clearly show that modification at the 8-position can transform a non-selective compound like caffeine into a highly potent and selective A₂ₐ antagonist like CSC. The primary unanswered question, which should be the focus of initial research, is determining the precise A₁/A₂ₐ binding profile of this compound.
Utility as a Scaffold for Oncological Drug Development
Beyond direct therapeutic action, this compound serves as a critical starting reagent in the synthesis of more complex molecules with potent biological activity. Its chloro- group at the 8-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, enabling the facile addition of diverse functional moieties.
Recent research has leveraged this reactivity to develop novel anticancer agents. For example, this compound has been used to synthesize a series of 8-caffeinyl-triazolylmethoxy hybrid conjugates.[3] Specific compounds from this series demonstrated potent in vitro activity against human melanoma (A-375) and breast cancer (MCF-7, MDA-MB-468) cell lines, with one conjugate showing greater potency against melanoma than the standard chemotherapy drug methotrexate.[3]
Experimental Insight: This application underscores the value of this compound not as an end-product, but as a validated and versatile scaffold. Researchers in drug development can use it to rapidly generate libraries of 8-substituted xanthines for screening against various targets, including kinases, phosphodiesterases, and other receptors implicated in cancer.
Experimental Protocols for Investigation
To facilitate further research, we provide detailed protocols for the essential primary characterization and in vivo validation of this compound or its derivatives.
Protocol 1: Adenosine A₂ₐ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human A₂ₐ receptor.
Rationale: This is the foundational assay to quantify the interaction between the compound and its primary target. A competitive binding format is used, where the test compound competes with a known high-affinity radioligand. The resulting IC₅₀ is converted to a Kᵢ value, providing a standardized measure of affinity.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human A₂ₐ receptor.[12]
-
Radioligand: [³H]-ZM241385 or [³H]-CGS21680 (selective A₂ₐ antagonists).[13][14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Theophylline (1-10 mM) or NECA (10 µM).[13][14]
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Dilute to a final protein concentration of 10-20 µ g/well in ice-cold Assay Buffer.[12]
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells for each condition (final volume 200 µL):
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL non-specific control, 50 µL radioligand, 100 µL membrane suspension.
-
Test Compound: 50 µL of this compound dilution, 50 µL radioligand, 100 µL membrane suspension.
-
Self-Validation Check: The radioligand concentration should be at or near its Kₔ value for the receptor to ensure assay sensitivity.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[12]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective and/or symptomatic effects of this compound in a toxin-induced model of PD.
Rationale: The MPTP model is a well-validated preclinical model that causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking key pathological features of PD.[15] Assessing motor function and post-mortem neurochemical/histological changes provides robust evidence of a compound's potential efficacy.
Caption: Experimental workflow for assessing this compound in the MPTP mouse model.
Procedure:
-
Animals and Acclimation: Use male C57BL/6 mice, 8-10 weeks old. Acclimate for one week with standard housing conditions.[15]
-
Baseline Testing: Perform baseline motor assessments (e.g., rotarod test for motor coordination, stride length analysis for gait) to ensure no pre-existing differences between groups.
-
Grouping and Treatment: Randomly assign mice to experimental groups (n=10-12 per group):
-
Group 1 (Control): Vehicle (e.g., saline with 5% DMSO) i.p. + Saline i.p.
-
Group 2 (MPTP): Vehicle i.p. + MPTP i.p.
-
Group 3 (Test): this compound (dose determined by preliminary studies, e.g., 5-20 mg/kg) i.p. + MPTP i.p.
-
Group 4 (Positive Control): Known A₂ₐ antagonist (e.g., CSC or Istradefylline) i.p. + MPTP i.p.
-
Begin daily i.p. administration of vehicle or test compound 7 days prior to MPTP injection and continue for the duration of the study.[4]
-
-
MPTP Induction: On Day 8, administer MPTP-HCl (e.g., 4 injections of 20 mg/kg, i.p.) at 2-hour intervals. Handle MPTP with extreme caution under appropriate safety protocols.[15][16] Control animals receive saline injections on the same schedule.
-
Post-MPTP Monitoring and Testing: Continue daily drug/vehicle treatments. Perform motor function tests again on days 15 and 21 post-MPTP to assess symptomatic effects and recovery.
-
Endpoint Analysis (Day 22):
-
Euthanize animals and rapidly dissect the brains.
-
Neurochemistry: Use one hemisphere to dissect the striatum. Analyze dopamine, DOPAC, and HVA levels via HPLC with electrochemical detection. A neuroprotective effect is indicated by a significant attenuation of dopamine depletion in the this compound group compared to the MPTP group.
-
Immunohistochemistry (IHC): Post-fix the other hemisphere and prepare sections of the substantia nigra. Perform IHC for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive neurons using stereology. Neuroprotection is confirmed by a significantly higher number of surviving TH+ neurons.
-
Challenges and Future Directions
The primary obstacle to advancing this compound as a therapeutic candidate is the lack of fundamental pharmacological data. Future research must prioritize the following:
-
Comprehensive Receptor Profiling: The immediate first step is to perform radioligand binding assays to determine the Kᵢ values of this compound against all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃) to establish its affinity and selectivity profile.
-
Functional Activity: Cellular assays measuring cAMP accumulation are needed to confirm whether this compound acts as a neutral antagonist or has inverse agonist properties at these receptors.
-
Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier, is critical for its potential as a CNS therapeutic.
-
In Vivo Validation: If the receptor profile is promising (i.e., shows reasonable A₂ₐ affinity), direct testing in the MPTP model as outlined above is the logical next step.
Conclusion
This compound stands at a crossroads of potential. While it is currently valued more as a synthetic tool than a therapeutic agent, its core structure as an 8-substituted xanthine places it within a class of compounds with proven clinical relevance, especially in Parkinson's disease. The compelling neuroprotective and symptomatic data from its close analog, CSC, provides a strong, logical foundation for investigating this compound's own potential. By systematically addressing the current data gaps through the validated experimental protocols detailed in this guide, the research community can definitively determine whether this compound can transition from a shelf reagent to a lead compound in the development of novel therapeutics for neurodegenerative diseases and beyond.
References
- Jafari, B., et al. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. PubMed Central.
- Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. Journal of Biological Chemistry.
- Bruns, R. F., et al. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Proceedings of the National Academy of Sciences.
- Jacobson, K. A., et al. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS Letters.
- Kim, Y. C., et al. (2000). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry.
- Duarte, J. M. N., et al. (2021). Neuroprotective Effects of Coffee Bioactive Compounds: A Review. MDPI.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols.
- Jacobson, K. A., et al. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. PubMed.
- Golembiowska, K., & Dziubina, A. (2004). Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum. Brain Research.
- Jacobson, K. A., et al. (1988). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Biochemical Pharmacology.
- Jacobson, K. A., et al. (n.d.). Affinity of caffeine and other simple alkylxanthines at adenosine receptors (A1AR, A2AAR, A2BAR and A3AR) and at other protein targets. ResearchGate.
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The Role of 8-Chlorocaffeine in Potentiating DNA Damage: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the mechanisms by which 8-chlorocaffeine, a derivative of the methylxanthine caffeine, potentiates DNA damage in cancer cells. We delve into the core of the DNA Damage Response (DDR), the critical role of the checkpoint kinase Chk1, and how its inhibition by this compound can be leveraged to enhance the efficacy of genotoxic cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and detailed, field-proven experimental protocols to investigate and exploit this phenomenon.
Introduction: The DNA Damage Response and the Sentinel Role of Chk1
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a sophisticated and intricate network of signaling pathways collectively known as the DNA Damage Response (DDR). A central pillar of the DDR is the activation of cell cycle checkpoints, which serve to arrest cell cycle progression, providing a crucial window for DNA repair before the damaged genetic material is irrevocably passed on to daughter cells.
Checkpoint kinase 1 (Chk1) is a serine/threonine-specific protein kinase that stands as a critical sentinel in the DDR.[1] In response to DNA damage, particularly single-strand breaks and replication stress, Chk1 is activated through phosphorylation by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2][3] Once activated, Chk1 phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints.[4][5] This allows time for the cellular machinery to repair the damaged DNA. Should the damage be too severe, Chk1 can also play a role in initiating apoptosis, or programmed cell death.[6]
Many conventional cancer therapies, including chemotherapy and radiation, function by inducing catastrophic DNA damage in rapidly dividing cancer cells. However, the efficacy of these treatments is often limited by the cancer cells' own robust DDR, which allows them to repair the damage and survive. This has led to a burgeoning interest in developing strategies to inhibit key components of the DDR, thereby sensitizing cancer cells to the cytotoxic effects of these therapies.
This compound: A Caffeine Analog with DNA Damage Potentiating Properties
Caffeine and its derivatives have long been recognized for their ability to modulate the cellular response to DNA damage.[7][8] this compound, a halogenated analog of caffeine, has emerged as a compound of interest in this regard.[9] While caffeine itself is a relatively non-specific inhibitor of the ATM and ATR kinases, its derivatives can exhibit more nuanced activities.[2][10]
Studies have shown that this compound, along with other caffeine analogs like 8-methoxycaffeine, can induce DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks.[11] The mechanism appears to be distinct from that of classical topoisomerase II inhibitors, suggesting a unique mode of interaction with the cellular DNA processing machinery.[11][12] This intrinsic DNA-damaging capability, coupled with its presumed role as a checkpoint inhibitor, makes this compound a compelling agent for potentiating the effects of other DNA-damaging agents.
Mechanism of Action: Abrogating the G2/M Checkpoint through Chk1 Inhibition
The primary mechanism by which this compound potentiates DNA damage is through the abrogation of the G2/M cell cycle checkpoint by inhibiting the function of Chk1. When a cell sustains DNA damage, the ATR-Chk1 signaling axis is activated, leading to the phosphorylation and inactivation of the Cdc25 phosphatase.[4][13] Inactivated Cdc25 is unable to dephosphorylate and activate the Cyclin B1/Cdk1 complex, the master regulator of mitotic entry. This results in G2 arrest.
By inhibiting Chk1, this compound disrupts this crucial signaling cascade. In the presence of a DNA-damaging agent and this compound, cancer cells are unable to effectively arrest in G2. This forces the cells to prematurely enter mitosis with damaged DNA, a catastrophic event that often leads to mitotic catastrophe and subsequent apoptosis.[14] This is particularly effective in cancer cells with a defective p53 tumor suppressor, as they are heavily reliant on the G2/M checkpoint for survival after DNA damage.
The following diagram illustrates the central role of Chk1 in the G2/M checkpoint and how its inhibition by this compound can lead to enhanced cell death in the presence of DNA damage.
Experimental Workflows for Investigating DNA Damage Potentiation
To rigorously assess the role of this compound in potentiating DNA damage, a series of well-defined experimental workflows are required. The following protocols provide a comprehensive framework for such an investigation.
Cell Culture and Treatment
A crucial first step is the selection of an appropriate cell line. Cancer cell lines with known p53 mutations are often good models, as they are more reliant on the G2/M checkpoint.
Protocol:
-
Cell Culture: Culture the chosen cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis, or chamber slides for immunofluorescence) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound and the DNA-damaging agent (e.g., cisplatin, doxorubicin, or etoposide) in a suitable solvent (e.g., DMSO or sterile water).
-
Treat the cells with varying concentrations of the DNA-damaging agent alone, this compound alone, and a combination of the two. Include a vehicle control group.
-
The timing of co-treatment can be critical. In some experimental setups, a pre-incubation with the DNA-damaging agent may be followed by the addition of this compound to specifically target cells that have already sustained damage.
-
Assessment of Cell Viability
To quantify the synergistic cytotoxic effect of this compound and a DNA-damaging agent, cell viability assays are essential. The MTT or XTT assays are colorimetric methods that measure the metabolic activity of viable cells.
Protocol (XTT Assay):
-
Seed cells in a 96-well plate and treat as described in section 4.1.
-
At the end of the treatment period, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate the plate in a humidified incubator for 2-4 hours, or until a color change is apparent.
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm with a reference wavelength of 630-690 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Analysis of Cell Cycle Distribution
Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution. This allows for the direct visualization of G2/M arrest and its abrogation by this compound.
Protocol:
-
Culture and treat cells in 6-well plates as described in section 4.1.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several days.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Detection of DNA Damage Markers
The phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence microscopy to visualize γH2AX foci is a sensitive method to quantify DNA damage.
Protocol (Immunofluorescence for γH2AX):
-
Seed and treat cells on sterile coverslips in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell to assess the level of DNA damage.
Western Blot Analysis of Chk1 Phosphorylation
To directly assess the effect of this compound on the DDR signaling pathway, western blotting can be used to measure the phosphorylation status of Chk1.
Protocol:
-
Culture and treat cells in 6-well plates.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated Chk1 (e.g., at Ser345) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Chk1 or a loading control protein like β-actin.
The following diagram provides a visual representation of the experimental workflow to investigate the potentiation of DNA damage by this compound.
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An In-Depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)nicotinic acid (CAS RN: 158063-66-2), a fluorinated pyridine carboxylic acid derivative of significant interest in chemical synthesis. This document delves into the compound's physicochemical properties, explores various synthetic routes with detailed protocols, and discusses its pivotal role as a versatile building block in the agrochemical and pharmaceutical industries. Particular emphasis is placed on the strategic importance of the trifluoromethyl moiety in modulating molecular properties for the design of novel bioactive compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Strategic Importance of Fluorinated Heterocycles
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly alter the physicochemical properties of a parent molecule.[2] When incorporated into a heterocyclic scaffold like pyridine, the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable building blocks for the synthesis of agrochemicals and pharmaceuticals.[]
4-(Trifluoromethyl)nicotinic acid, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a prime example of such a strategic intermediate. Its structure combines the unique electronic properties of the trifluoromethyl group with the versatile reactivity of the pyridine ring and the carboxylic acid functional group. This combination makes it a sought-after precursor for a range of complex molecules, most notably in the synthesis of the insecticide flonicamid.[4] This guide will provide an in-depth analysis of this compound, moving from its fundamental properties to its practical applications in synthesis.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
General and Spectroscopic Data
4-(Trifluoromethyl)nicotinic acid is typically a white to off-white or pale yellow crystalline solid at room temperature.[5][6] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 158063-66-2 | [7] |
| Molecular Formula | C₇H₄F₃NO₂ | [7] |
| Molecular Weight | 191.11 g/mol | [7] |
| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | [8] |
| Synonyms | 4-(Trifluoromethyl)pyridine-3-carboxylic acid, TFNA | [8] |
| Melting Point | 146-148 °C | [9] |
| Boiling Point | 290.4±40.0 °C (Predicted) | [7] |
| Density | 1.484±0.06 g/cm³ (Predicted) | [7] |
| pKa | 2.50±0.36 (Predicted) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Note: Some physical properties are predicted values based on computational models.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals, including the carbon of the trifluoromethyl group (which would likely appear as a quartet due to C-F coupling), the carboxyl carbon, and the five carbons of the pyridine ring.[10]
-
FTIR: The infrared spectrum will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid (broad band), the C=O stretch of the carbonyl group, and various C-N, C-C, and C-F bond vibrations.[11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and potentially the trifluoromethyl group (-CF3).[7]
Crystal Structure
The solid-state structure of 4-(trifluoromethyl)nicotinic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[12] The crystal structure reveals a planar pyridine ring, with the carboxylic acid group and the trifluoromethyl group extending from it. The molecules in the crystal lattice are linked by hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, forming a one-dimensional chain.[12] This head-to-tail hydrogen bonding is a common motif in the crystal structures of nicotinic acid and its derivatives.[12]
Synthesis of 4-(Trifluoromethyl)nicotinic Acid
Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been reported, primarily in the patent literature, reflecting its industrial importance. The choice of a particular synthetic pathway often depends on the availability and cost of starting materials, scalability, and overall yield.
Synthesis from 3-Cyanopyridine
One patented method involves the trifluoromethylation of 3-cyanopyridine, followed by hydrolysis of the nitrile group.[13] This approach offers a direct way to introduce the trifluoromethyl group at the 4-position of the pyridine ring.
Experimental Protocol (Exemplary, based on patent literature[13]):
-
Lithiation: To a solution of 3-cyanopyridine and tetramethylethylenediamine (TMEDA) in a suitable solvent (e.g., tetrahydrofuran) under an inert atmosphere, add butyllithium at a low temperature (-40°C to -30°C). Maintain the reaction at this temperature to facilitate the deprotonation at the 4-position of the pyridine ring.
-
Trifluoromethylation: Introduce bromotrifluoromethane into the reaction mixture at low temperature. Allow the reaction to proceed, gradually warming to 0-10°C, to yield 4-trifluoromethyl-3-cyanopyridine.
-
Hydrolysis: The intermediate, 4-trifluoromethyl-3-cyanopyridine, is then subjected to hydrolysis using a strong base such as sodium hydroxide or potassium hydroxide in water at elevated temperatures (60-100°C).
-
Workup and Isolation: After hydrolysis, the reaction mixture is acidified to precipitate the product, 4-(trifluoromethyl)nicotinic acid, which is then isolated by filtration and dried.
Synthesis via Cyclization and Subsequent Transformations
Another common approach involves the construction of the trifluoromethyl-substituted pyridine ring through a cyclization reaction, followed by a series of transformations.[14]
This multi-step synthesis begins with the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide to form a dihydroxypyridine intermediate. This is followed by chlorination, catalytic hydrogenolysis to remove the chlorine atoms, and finally, hydrolysis of the nitrile to the carboxylic acid.
Applications in Research and Development
The primary utility of 4-(trifluoromethyl)nicotinic acid lies in its role as a versatile building block for more complex molecules with desired biological activities.
Agrochemicals: Synthesis of Flonicamid
The most prominent application of 4-(trifluoromethyl)nicotinic acid is as a key intermediate in the industrial synthesis of flonicamid, a pyridinecarboxamide insecticide.[4] Flonicamid exhibits a unique mode of action, acting as a chordotonal organ modulator, and is effective against sucking insects like aphids.[2]
The synthesis involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with an appropriate amine to form the final amide product.[2]
Experimental Protocol for Flonicamid Synthesis (Exemplary, based on patent literature[10]):
-
Acyl Chloride Formation: 4-(Trifluoromethyl)nicotinic acid is treated with an acyl chlorinating agent, such as thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), to form 4-trifluoromethylnicotinoyl chloride. The reaction is typically carried out in an inert solvent.
-
Amidation: The resulting acyl chloride is then reacted with aminoacetonitrile (or its salt, followed by neutralization) in the presence of a base to facilitate the amidation reaction, yielding flonicamid.
-
Purification: The final product, flonicamid, is then purified through standard laboratory techniques such as recrystallization or chromatography.
Pharmaceutical Research and Drug Discovery
The 4-(trifluoromethyl)nicotinic acid scaffold is of significant interest to medicinal chemists. The trifluoromethyl group can enhance a drug candidate's lipophilicity, which can improve its ability to cross cell membranes, and can also block metabolic pathways, thereby increasing the drug's half-life.[5][8] The carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of a wide range of chemical space in the search for new therapeutic agents.[1]
While specific FDA-approved drugs directly derived from 4-(trifluoromethyl)nicotinic acid are not prominent, the trifluoromethylpyridine motif is present in a number of biologically active compounds, including kinase inhibitors.[9][15] The principles of bioisosteric replacement and scaffold hopping suggest that derivatives of 4-(trifluoromethyl)nicotinic acid could be valuable in the development of new drugs targeting a variety of diseases.[16] For instance, its derivatives have been investigated as potential inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels and as inhibitors of the HCV NS5B polymerase.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(trifluoromethyl)nicotinic acid. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
4-(Trifluoromethyl)nicotinic acid is a valuable and versatile building block in modern organic synthesis. Its unique combination of a trifluoromethyl group, a pyridine ring, and a carboxylic acid functionality makes it an important intermediate in the production of high-value chemicals, particularly in the agrochemical sector. For researchers in drug discovery and medicinal chemistry, this compound offers a strategic starting point for the synthesis of novel bioactive molecules, leveraging the well-documented benefits of fluorine incorporation. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond.
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An In-depth Technical Guide to the Solubility and Stability of 8-Chlorocaffeine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chlorocaffeine, a halogenated derivative of caffeine, is a compound of significant interest in medicinal chemistry and pharmacological research.[1][2] Its utility as a synthetic intermediate and a potential bioactive molecule necessitates a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive technical overview of the solubility and stability of this compound. We will delve into the theoretical principles governing its behavior in various solvents, present detailed, field-proven experimental protocols for empirical determination, and discuss the critical factors that influence its degradation. This document is intended to serve as an essential resource for researchers and drug development professionals, enabling them to design robust experiments, develop stable formulations, and ensure the integrity of their research data.
Introduction: The Significance of this compound
This compound (C₈H₉ClN₄O₂) is a synthetic derivative of the naturally occurring methylxanthine, caffeine.[1] The introduction of a chlorine atom at the 8-position of the purine ring significantly alters the molecule's electronic and steric properties, making it a valuable building block in the synthesis of various therapeutic agents, including inhibitors of mixed lineage kinase domain-like protein (MLKL) which are relevant in the study of necroptosis.[1] Understanding the solubility and stability of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, biological assays, and formulation development, while stability data is crucial for ensuring the compound's integrity during storage and experimentation, preventing the formation of potentially confounding degradation products.[3]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to predict its behavior in different environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₄O₂ | [4] |
| Molecular Weight | 228.63 g/mol | [4] |
| IUPAC Name | 8-chloro-1,3,7-trimethylpurine-2,6-dione | [4] |
| CAS Number | 4921-49-7 | [5] |
| Melting Point | 188 °C | [6] |
| Calculated LogP | -0.3759 | [5] |
| Topological Polar Surface Area (TPSA) | 61.82 Ų | [5] |
| pKa | (Not readily available in searched literature, but expected to be weakly basic, similar to caffeine) |
The negative LogP value suggests that this compound is a relatively polar molecule, indicating a preference for polar solvents over non-polar ones.[5] The TPSA, a measure of the surface area occupied by polar atoms, further supports this, suggesting the potential for hydrogen bonding with protic solvents.[5]
Solubility of this compound: A Practical Approach
Solubility is a critical parameter for any compound intended for research or pharmaceutical development. It influences everything from the design of in vitro assays to the feasibility of oral drug delivery.
Theoretical Considerations
The principle of "like dissolves like" is a useful starting point. Given the polar nature of this compound, it is expected to exhibit higher solubility in polar solvents. The presence of four nitrogen atoms and two carbonyl groups allows for potential hydrogen bonding, which would be favorable in protic solvents like water and alcohols. However, the presence of the chlorine atom and three methyl groups introduces some lipophilic character, which may enhance solubility in less polar organic solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[7] It is a robust and reliable technique that involves allowing an excess of the solid compound to equilibrate with the solvent of interest.
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, chloroform). The excess solid is crucial to ensure that a saturated solution is achieved.[7]
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the supernatant by centrifugation or filtration through a 0.22 µm syringe filter.[9]
-
Quantification: Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Determine the concentration of this compound in the diluted sample and back-calculate to find the concentration in the original saturated solution. This value represents the thermodynamic solubility.
Known Solubility Data
Table 2: Reported Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Soluble | [1] |
Note: The term "soluble" is qualitative. For rigorous scientific work, quantitative determination via the shake-flask method is essential.
Based on the solubility of the parent compound, caffeine, it is anticipated that this compound will have moderate solubility in water and good solubility in chlorinated solvents and some polar aprotic solvents.[10]
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability of this compound: Ensuring Compound Integrity
The stability of a research compound is as critical as its solubility. Degradation can lead to a loss of potency, the formation of inactive byproducts, or the emergence of new compounds with unintended biological activity.[3] Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[11][12]
Potential Degradation Pathways
Like other xanthine derivatives, this compound may be susceptible to several degradation pathways:
-
Hydrolysis: The purine ring system can be susceptible to cleavage under harsh acidic or basic conditions.
-
Oxidation: The molecule could be sensitive to oxidative stress, potentially leading to N-oxide formation or other oxidative degradation products.
-
Photolysis: Exposure to high-intensity light, particularly UV radiation, can induce degradation in many organic molecules.
Experimental Assessment: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.[13][14] HPLC with UV detection is the most common technique for this purpose.
-
Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions.[15][16] The goal is to achieve 5-20% degradation.[16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (in solution and as a solid).
-
Photostability: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]
-
-
HPLC Method Development: Develop an HPLC method capable of separating the intact this compound from all observed degradation products.
-
Column: A C18 column is a good starting point for xanthine derivatives.[17][18]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve all peaks.[14][18]
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and determine the UV λmax of the parent compound and any degradants. For this compound, a wavelength around 277 nm is appropriate.[1]
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines, ensuring it is specific, accurate, precise, linear, and robust.[14] The key is to demonstrate that the peaks for the degradation products do not interfere with the peak for this compound.
Known Stability Information and Handling
Commercial suppliers indicate that this compound is stable for at least 4 years when stored at -20°C as a solid.[1] When in solution, especially in protic or aqueous solvents, it is advisable to prepare solutions fresh or conduct solution stability studies under the intended storage conditions (e.g., -20°C or -80°C).
Logical Framework for Stability Assessment
The following diagram outlines the decision-making process for assessing the stability of this compound.
Caption: Logical Framework for Stability Assessment.
Conclusion and Recommendations
A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful application in research and development. This guide has provided the theoretical underpinnings and practical, detailed protocols for the empirical determination of these critical parameters.
Key Recommendations for Researchers:
-
Always determine solubility quantitatively in your specific experimental media using a robust method like the shake-flask protocol. Do not rely solely on qualitative descriptors.
-
Implement forced degradation studies early in the development process to understand potential liabilities and to develop a validated, stability-indicating analytical method.
-
Store solid this compound at -20°C for long-term stability.[1]
-
Prepare aqueous solutions fresh whenever possible. If storage of solutions is necessary, perform a solution stability study under the intended storage conditions to ensure the compound remains intact.
By adhering to these principles and employing the methodologies described herein, scientists and drug developers can ensure the quality and reliability of their data, ultimately accelerating the pace of discovery.
References
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8-Chlorocaffeine as a Radiosensitizer: A Technical Guide for Preclinical Investigation
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals exploring the potential of 8-Chlorocaffeine as a radiosensitizer. It moves beyond a simple recitation of facts to offer a strategic framework for investigation, grounded in established radiobiological principles and methodologies.
Section 1: The Rationale - Targeting Radiation Resistance
Radiation therapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic or acquired radioresistance of tumor cells. A key mechanism of this resistance is the cell's ability to detect and repair radiation-induced DNA damage, primarily through the activation of complex signaling pathways that orchestrate cell cycle arrest and DNA repair. Radiosensitizers are compounds that can enhance the tumor-killing effects of radiation, often by interfering with these protective mechanisms.
Caffeine, a well-known methylxanthine, has long been recognized for its radiosensitizing properties.[1] It is understood to primarily function by inhibiting the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which are master regulators of the DNA damage response (DDR).[2] This inhibition leads to the abrogation of the G2/M cell cycle checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, a lethal event.[2][3]
This compound, a derivative of caffeine, has emerged as a compound of interest due to its potential for enhanced potency. Early studies have indicated that this compound, along with other caffeine derivatives, can induce both single and double-strand DNA breaks.[4] Furthermore, there is evidence suggesting an interaction with topoisomerase II, an enzyme critical for DNA replication and repair.[4] This dual potential mechanism of action—interfering with both DNA damage signaling and DNA topology—makes this compound a compelling candidate for further investigation as a radiosensitizer.
Section 2: Unraveling the Mechanism of Action - A Two-Pronged Approach
The central hypothesis for this compound's radiosensitizing activity is that it potentiates radiation-induced cell death through two primary, potentially synergistic, mechanisms:
-
Abrogation of the G2/M Cell Cycle Checkpoint: Similar to caffeine, this compound is predicted to inhibit ATM and ATR kinases. This prevents the phosphorylation of downstream targets like Chk1 and Chk2, which are responsible for holding cells in the G2 phase to allow for DNA repair before mitosis. By forcing cells into premature mitosis with unrepaired DNA damage, this compound can induce mitotic catastrophe and cell death.[2][3]
-
Inhibition of Topoisomerase II: this compound may also exert its effects by inhibiting topoisomerase II.[4] This enzyme is crucial for resolving DNA tangles that arise during replication and transcription. Its inhibition can lead to the accumulation of DNA strand breaks, further sensitizing the cell to the damaging effects of ionizing radiation.
The following diagram illustrates the proposed signaling pathway for this compound-mediated radiosensitization.
Caption: Proposed mechanism of this compound as a radiosensitizer.
Section 3: Experimental Validation - A Step-by-Step Guide
To rigorously evaluate this compound as a radiosensitizer, a series of well-controlled in vitro experiments are essential. The following protocols provide a detailed framework for these investigations.
Cell Viability and Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining the effectiveness of a radiosensitizer.[5] It measures the ability of a single cell to proliferate and form a colony after treatment.
Experimental Workflow:
Caption: Workflow for the clonogenic survival assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture your cancer cell line of choice to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Count the cells and seed a predetermined number (e.g., 200-1000 cells/well) into 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatments.
-
-
Adherence:
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Dilute the this compound to the desired final concentrations in complete media.
-
Aspirate the media from the wells and replace it with the media containing this compound or a vehicle control.
-
Incubate for a predetermined time before irradiation (e.g., 1-2 hours).
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, wash the cells with PBS and replace the media with fresh, drug-free complete media.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until colonies in the control wells are clearly visible.
-
-
Fixing and Staining:
-
Aspirate the media and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol:acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
Plot the SF versus the radiation dose to generate survival curves.
-
Data Presentation:
| Treatment Group | Radiation Dose (Gy) | Plating Efficiency (%) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) |
| Control | 0 | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| This compound (X µM) | 0 | |||
| 2 | ||||
| 4 | ||||
| 6 |
The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., SF=0.5) in the absence of the drug to the dose required for the same effect in the presence of the drug.[6]
Assessment of DNA Damage (γ-H2AX Foci Formation)
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early marker of DNA double-strand breaks.[7] Visualizing and quantifying γ-H2AX foci provides a direct measure of DNA damage.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treat the cells with this compound +/- radiation as described in the clonogenic assay protocol.
-
At various time points post-treatment (e.g., 30 min, 1h, 4h, 24h), proceed with fixation.
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γ-H2AX foci per nucleus in at least 50-100 cells per condition.
-
Data Presentation:
| Treatment Group | Time Post-Irradiation | Average γ-H2AX Foci per Nucleus |
| Control (0 Gy) | 1h | |
| Radiation (4 Gy) | 1h | |
| This compound (X µM) | 1h | |
| This compound + Radiation (4 Gy) | 1h |
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[8] This is crucial for determining if this compound abrogates the radiation-induced G2/M arrest.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound +/- radiation.
-
At various time points post-irradiation (e.g., 12h, 24h), harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Data Presentation:
| Treatment Group | Time Post-Irradiation | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control (0 Gy) | 24h | |||
| Radiation (4 Gy) | 24h | |||
| This compound (X µM) | 24h | |||
| This compound + Radiation (4 Gy) | 24h |
Section 4: Future Directions and In Vivo Considerations
While in vitro studies are crucial for elucidating the mechanism of action, the ultimate validation of this compound as a radiosensitizer will require in vivo studies.[9] Xenograft tumor models in immunocompromised mice are a standard approach.[9] Key considerations for in vivo studies include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Determining the optimal dosing, timing, and bioavailability of this compound is critical.[3]
-
Toxicity: Assessing the systemic toxicity of this compound, both alone and in combination with radiation, is essential.
-
Tumor Growth Delay and Cure Assays: These are the primary endpoints for evaluating the efficacy of a radiosensitizer in vivo.
Section 5: Conclusion
This compound represents a promising candidate for development as a clinical radiosensitizer. Its potential to target both the DNA damage response and topoisomerase II offers a multi-faceted approach to overcoming tumor radioresistance. The experimental framework outlined in this guide provides a robust and logical pathway for the preclinical investigation of this compound. Rigorous and well-controlled studies are now needed to fully elucidate its mechanism of action and to pave the way for potential clinical translation.
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- Chen, Z., et al. (2007). Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells. Molecular Cancer Therapeutics, 6(5), 1647-1655. [Link]
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An In--Depth Technical Guide to the Discovery and History of 8-Substituted Xanthines
Abstract
The xanthine nucleus, a purine-based heterocyclic scaffold, represents a cornerstone in medicinal chemistry. While naturally occurring methylxanthines like caffeine and theophylline have been consumed for centuries for their stimulant and therapeutic properties, the strategic modification of the xanthine core has unlocked a vast and diverse pharmacological landscape. This technical guide provides a comprehensive exploration of the discovery and history of 8-substituted xanthines, a class of compounds that has yielded highly potent and selective modulators of critical biological targets. We will trace the journey from the initial rationale for targeting the C8-position to the development of sophisticated synthetic methodologies and the elucidation of complex structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, foundational protocols, and therapeutic milestones that define this remarkable class of molecules.
The Xanthine Core: A Privileged Scaffold
Historical Context: From Urinary Calculi to Natural Methylxanthines
The story of xanthine (3,7-dihydropurine-2,6-dione) begins not in the laboratory, but in clinical observation. The parent compound was first isolated from urinary calculi in 1817.[1] Its name derives from the Greek xanthos, meaning "yellow," due to the yellowish residue it forms when heated with nitric acid.[2][3] While the unsubstituted xanthine core is a key intermediate in purine metabolism, it was its naturally occurring methylated derivatives—caffeine, theophylline, and theobromine—that first brought the scaffold to pharmacological prominence.[4][5] These alkaloids, isolated in the early 19th century, are best known for their diverse physiological effects, including central nervous system stimulation and bronchodilation, properties that have been exploited in traditional medicine and modern therapeutics for decades.[2][4][6]
Physicochemical Properties and Early Pharmacological Insights
The early therapeutic use of natural methylxanthines, such as theophylline for asthma, was largely empirical.[7] The scientific community understood their effects but lacked a precise mechanistic explanation. It was later established that these compounds exert their effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes, which increases intracellular cyclic AMP (cAMP), and antagonism of adenosine receptors.[4][8] However, these natural xanthines are non-selective, acting on multiple targets, which contributes to their narrow therapeutic window and side-effect profile. This lack of selectivity became the principal driver for the synthetic exploration of the xanthine scaffold.
The Rationale for C8-Substitution
Metabolic Fate of the Unsubstituted Xanthine Ring
The impetus to modify the xanthine structure was significantly guided by its metabolic pathway. The unsubstituted xanthine core is a direct substrate for the enzyme xanthine oxidase, which catalyzes its oxidation at the C8-position to form uric acid.[9][10] This metabolic step is the final stage in purine degradation in humans.[10] From a drug design perspective, an unsubstituted C8-position represents a site of metabolic liability. The causality is clear: blocking this position with a substituent could prevent oxidation, thereby increasing the compound's metabolic stability and bioavailability.
The Emergence of the C8 Position as a Key Modulation Point
Early research into synthetic modifications quickly revealed that the C8-position was not just a metabolic shield but a critical determinant of pharmacological activity.[9] Medicinal chemists discovered that introducing substituents at this position could dramatically alter a compound's potency and, crucially, its selectivity for different biological targets. It became evident that while substitutions at the N1, N3, and N7 positions were important, the C8-position offered the most promising avenue for generating compounds with novel and highly specific pharmacological profiles, particularly concerning adenosine receptor subtypes.[4][11]
Foundational Synthetic Strategies
The synthesis of 8-substituted xanthines has been dominated by a robust and versatile method known as the Traube purine synthesis, first reported in 1900. This classical approach remains a cornerstone of xanthine chemistry.
The Traube Purine Synthesis: A Cornerstone Methodology
The Traube synthesis provides a logical and efficient pathway to the xanthine core. The process begins with the condensation of a substituted urea with cyanoacetic acid to yield a 6-aminouracil derivative.[9] This uracil intermediate is the key building block. The subsequent steps involve nitrosation at the 5-position, followed by reduction to create a highly reactive 5,6-diaminouracil. This diamine is then ready for the final cyclization step, where the C8-substituent is introduced by reacting it with a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoformate.[9][12][13]
Step-by-Step Protocol: Classical Synthesis of an 8-Arylxanthine
This protocol describes a self-validating system for synthesizing a representative 8-phenylxanthine, a class known for high adenosine receptor affinity.
-
Synthesis of 6-Amino-1,3-dimethyluracil: Condense N,N'-dimethylurea with cyanoacetic acid in acetic anhydride. The reaction progress is monitored by TLC until the starting materials are consumed. The product is precipitated by cooling and collected by filtration. The identity and purity are confirmed by melting point and NMR spectroscopy.
-
Nitrosation: Suspend the 6-aminouracil in water with acetic acid. Add a solution of sodium nitrite dropwise while maintaining the temperature below 10°C. The formation of the purple 5-nitroso product provides a clear visual confirmation of the reaction.
-
Reduction: Reduce the 5-nitroso group to a 5-amino group using a reducing agent like sodium dithionite. The disappearance of the purple color indicates the completion of the reduction, yielding the 5,6-diamino-1,3-dimethyluracil.
-
Amide Formation & Cyclization: React the 5,6-diaminouracil with a desired benzoic acid derivative in the presence of a coupling agent like EDC to form the 5-carboxamido intermediate.[12][13] The final ring closure is achieved by heating the intermediate with aqueous sodium hydroxide, which catalyzes the intramolecular condensation to form the imidazole ring of the final 8-phenylxanthine product.[12][13] The final product is purified by recrystallization or column chromatography and characterized by NMR, Mass Spectrometry, and elemental analysis.
Modern Advancements: Microwave-Assisted Cyclization
A significant advancement in xanthine synthesis has been the application of microwave irradiation. For the critical ring-closure step, microwave heating has been shown to dramatically reduce reaction times from hours to minutes and often improves reaction yields compared to conventional thermal heating.[14] This efficiency is particularly valuable for high-throughput synthesis in drug discovery campaigns.
Unveiling the Molecular Target: Adenosine Receptors
The Shift from Symptomatic to Mechanistic Understanding
The discovery that xanthines are competitive antagonists of adenosine receptors was a paradigm shift.[8] It moved the field from a phenomenological understanding of their effects to a precise, molecular-level mechanism. Adenosine is an endogenous purine nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes.[15][16] This discovery provided a clear rationale for the stimulant, cardiovascular, and renal effects of compounds like caffeine and theophylline.[8]
Overview of Adenosine Receptor Subtypes
The four adenosine receptor subtypes (A1, A2A, A2B, and A3) are the primary targets for 8-substituted xanthines. They are coupled to different G proteins and thus have opposing effects on the secondary messenger cAMP.[16]
-
A1 and A3 Receptors: Preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16]
-
A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, causing an increase in intracellular cAMP.[16]
Experimental Workflow: Characterizing Receptor Affinity via Radioligand Binding Assay
The development of potent and selective 8-substituted xanthines was critically dependent on the ability to quantify their interaction with each adenosine receptor subtype. The radioligand binding assay is the gold-standard method for this purpose.[15]
-
Preparation of Membranes: A tissue source rich in the target receptor (e.g., rat brain for A1 receptors) is homogenized, and the cell membranes are isolated by centrifugation.[6]
-
Assay Incubation: The membranes are incubated with a specific radioligand (a molecule with high affinity for the receptor that contains a radioactive isotope, like [3H]DPCPX for A1 receptors) and varying concentrations of the unlabeled test compound (the 8-substituted xanthine).
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. This is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies higher binding affinity. This experiment is performed for each of the four receptor subtypes to build a selectivity profile.
Structure-Activity Relationship (SAR) at the C8-Position
Systematic modification of the C8-substituent has led to a deep understanding of the structural requirements for achieving high affinity and selectivity for each adenosine receptor subtype.
Decoding Affinity and Selectivity
The goal of medicinal chemistry campaigns in this area has been to move from the non-selective profile of theophylline and caffeine to compounds that potently inhibit one receptor subtype with minimal activity at the others.
8-Cycloalkyl Xanthines: The Path to A1 Receptor Selectivity
One of the earliest and most significant breakthroughs was the discovery that introducing bulky, hydrophobic cycloalkyl groups at the C8-position confers remarkable A1 selectivity.[8] For instance, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a highly potent and selective A1 antagonist that has become a vital pharmacological tool for studying this receptor.[8] The rigidity and size of the cycloalkyl ring appear to be optimal for the A1 receptor's binding pocket but are poorly tolerated by the other subtypes.
8-Aryl and 8-Styryl Xanthines: Targeting A2A and A2B Receptors
-
A2A Selectivity: The development of A2A selective antagonists was advanced by the introduction of 8-styryl groups.[17][18] The geometry and electronic properties of the styryl moiety, along with substitution patterns on its phenyl ring, were found to be critical for A2A affinity.[17][18] This line of research ultimately led to the development of compounds like istradefylline, an A2A antagonist approved for the treatment of Parkinson's disease.[15]
-
A2B Selectivity: Achieving selectivity for the A2B receptor proved more challenging. Success was found with distinct structural classes, including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines and 8-(4-pyrazolyl)-xanthine derivatives.[11][19][20] These compounds feature specific hydrogen bonding patterns and occupy regions of the A2B binding pocket that are distinct from the other subtypes.
Quantitative SAR Data Summary
The following table summarizes the binding affinities (Ki, nM) of representative 8-substituted xanthines, illustrating how the C8-substituent drives receptor selectivity. Lower Ki values indicate higher affinity.
| Compound Name | 8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | Selectivity Profile |
| Theophylline | -H | 25,000 | 13,000 | >10,000 | Non-selective |
| DPCPX | Cyclopentyl | 1.2 | >1,000 | >10,000 | A1 Selective[8] |
| Istradefylline (KW-6002) | Styryl variant | 130 | 2.2 | 3100 | A2A Selective |
| PSB-603 | (piperazine-1-sulfonyl)phenyl | >10,000 | >10,000 | 0.553 | A2B Selective[20] |
Therapeutic Milestones and Future Horizons
From Bronchodilators to Neurodegenerative Disease
The journey of 8-substituted xanthines showcases a remarkable evolution in therapeutic application. While the parent compounds were mainstays in asthma therapy, the development of receptor-selective agents has opened doors to entirely new indications.[7] The approval of the A2A antagonist istradefylline for Parkinson's disease represents a major milestone, validating the adenosine receptor hypothesis in neurodegeneration.[15] A1 antagonists have also been explored for cardiac arrhythmias and as renal-protective agents.[16]
Emerging Roles in Oncology and Inflammatory Disorders
The field continues to advance into new therapeutic areas. High levels of adenosine in the tumor microenvironment suppress the anti-cancer immune response, primarily through A2A and A2B receptors.[21] Consequently, A2A and A2B antagonists are now in clinical trials as novel cancer immunotherapies.[21][22] Similarly, the role of the A2B receptor in inflammation has made its antagonists promising candidates for treating inflammatory diseases like asthma, COPD, and pulmonary fibrosis.[11][19][21]
The Future of 8-Substituted Xanthine Drug Development
The xanthine scaffold remains a highly privileged structure in drug discovery. Future research will likely focus on fine-tuning the kinetic properties of these compounds, such as their receptor residence time, which may offer advantages over pure affinity in achieving sustained therapeutic effects in vivo.[21][23] The development of covalent and allosteric modulators, as well as compounds targeting the A3 receptor, represents exciting new frontiers for this versatile chemical class.
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A Toxicological Deep Dive into Halogenated Caffeine Derivatives: A Guide for Drug Development Professionals
Abstract: The strategic incorporation of halogens into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often employed to modulate potency, selectivity, and metabolic stability. Caffeine, a ubiquitous psychoactive compound, has served as a template for numerous synthetic derivatives, including a significant class of halogenated analogs. While these modifications can enhance therapeutic potential, they concurrently introduce complexities regarding the toxicological profile. This technical guide provides an in-depth analysis of the toxicological landscape of halogenated caffeine derivatives. We will explore the pivotal role of metabolic bioactivation by Cytochrome P450 enzymes, delineate a tiered strategy for toxicological assessment encompassing cytotoxicity, genotoxicity, and organ-specific toxicities, and provide detailed, field-proven experimental protocols. The causality behind experimental choices is emphasized, offering a practical framework for researchers, scientists, and drug development professionals to navigate the safety assessment of this important class of compounds.
Introduction: The Rationale and Risks of Halogenating Caffeine
Caffeine, a methylxanthine alkaloid, exerts its primary pharmacological effects through the antagonism of adenosine receptors.[1] Its derivatives are explored for a wide range of therapeutic applications, including neurodegenerative diseases, asthma, and cancer.[1][2] The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the xanthine core is a deliberate strategy to alter the molecule's electronic properties, lipophilicity, and metabolic fate.[3] For instance, derivatives like 8-chlorocaffeine and 8-bromocaffeine have been investigated for their distinct biological activities, including use as radiosensitizers in cancer therapy.[4][5]
However, this chemical modification is not without toxicological consequence. The presence of a halogen can create a metabolic "handle" for enzymatic systems, potentially leading to the formation of reactive metabolites. Understanding this potential for bioactivation is critical for any drug development program involving these compounds. This guide provides a structured approach to systematically evaluate the toxicological profile of halogenated caffeine derivatives, ensuring a data-driven path to identifying safe and effective drug candidates.
Metabolic Landscape: The Central Role of Cytochrome P450
The liver is the primary site of caffeine metabolism, orchestrated largely by the Cytochrome P450 (CYP) superfamily of enzymes.[6][7] CYP1A2 is the principal enzyme responsible for the initial demethylation and oxidation of caffeine.[7] Other isoforms, including CYP2A6, also play a role in secondary metabolic pathways.[8]
When a halogen is introduced, it can alter the substrate's affinity for these enzymes and open new avenues for metabolism. A critical concern is the potential for "lethal synthesis" or bioactivation, where CYP-mediated oxidation transforms a relatively inert compound into a reactive, electrophilic intermediate.[6] This reactive species can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.
The metabolic pathway for a hypothetical halogenated caffeine derivative can be visualized as follows:
Caption: Metabolic bioactivation and detoxification pathway for halogenated compounds.
A Tiered Strategy for Toxicological Assessment
A robust toxicological evaluation follows a tiered, hierarchical approach, moving from high-throughput in vitro assays to more complex biological systems. This strategy allows for early identification of liabilities, conserves resources, and adheres to the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[9] International standards, such as the OECD Guidelines for the Testing of Chemicals, provide a framework for these studies.[10]
Caption: Tiered workflow for toxicological assessment of novel chemical entities.
In Vitro Toxicology Protocols
In vitro cytotoxicity and genotoxicity assays are the frontline tools in safety pharmacology.[11][12] They are rapid, cost-effective, and suitable for screening a large number of compounds.[11]
Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a compound is toxic to cells. A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: Illustrative Cytotoxicity Data for Caffeine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Caffeine | HepG2 | > 1000 |
| This compound | HepG2 | 450 |
| 8-Bromocaffeine | HepG2 | 275 |
| Fluorinated Analog X | HepG2 | 620 |
Note: Data are hypothetical and for illustrative purposes. Actual values require experimental determination.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the halogenated caffeine derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can cause genetic damage (mutations). The bacterial reverse mutation assay, or Ames test, is the gold standard for this purpose and is required by regulatory agencies.[13][14] It uses specific strains of Salmonella typhimurium that have a mutation preventing them from synthesizing the amino acid histidine (His⁻).[13] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
The inclusion of a liver extract fraction (S9) is crucial.[13][15] The S9 mix contains CYP450 enzymes and cofactors, simulating mammalian metabolism and enabling the detection of mutagens that require metabolic activation.[15] While caffeine itself is generally considered non-mutagenic in the Ames test, its derivatives must be evaluated.[16][17]
Experimental Protocol: Ames Test (OECD 471)
-
Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C.
-
Metabolic Activation: Prepare the S9 mix from the livers of rats induced with Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.
-
Plate Incorporation Method: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of either phosphate buffer (for the non-activated test) or the S9 mix (for the activated test). b. Vortex the mixture gently and pre-incubate at 37°C for 20 minutes. c. Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin. d. Vortex briefly and pour the entire contents onto a minimal glucose agar plate.[13]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. Positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9) must be included to validate the assay.
Organ-Specific Toxicity Assessment
If initial screening reveals concerns, or if the intended therapeutic use warrants it, more specific toxicity assessments are necessary.
Cardiotoxicity: hERG Channel Inhibition
A significant cause of drug withdrawal from the market is cardiotoxicity, specifically the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[18][19] Inhibition of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[19] Caffeine itself has been shown to be a weak hERG channel blocker at high concentrations.[20] It is imperative to assess any new derivative for this liability.
Automated patch-clamp electrophysiology is the standard method for evaluating hERG inhibition, providing a direct measure of the compound's effect on channel current.
Neurotoxicity
Given that caffeine's primary site of action is the central nervous system, halogenated derivatives must be evaluated for potential neurotoxicity.[21] Fluorine, in particular, is known to be neurotoxic under certain exposure conditions.[22] Changes in neurotransmitter levels, receptor binding affinities, and neuronal cell viability are key endpoints.[21][22] Concomitant exposure to caffeine and certain other agents has been shown to produce neurotoxic effects in mice, even when the individual substances do not, highlighting the importance of combination studies.[23][24]
Structure-Toxicity Relationships and In Vivo Considerations
Systematic analysis of a series of halogenated analogs can reveal valuable Structure-Toxicity Relationships (STR). For example, toxicity may vary with the type of halogen (F < Cl < Br < I) or its position on the xanthine ring. This information is invaluable for guiding the design of safer next-generation compounds.
Should in vitro data raise significant flags that cannot be mitigated through structural modification, targeted in vivo studies may be required. Acute oral toxicity studies (e.g., OECD 423 or 425) are designed to determine the dose at which a substance may cause mortality or significant toxic effects.[25][26] These studies are conducted with the minimum number of animals necessary to achieve a statistically valid result.[25]
Conclusion: A Pathway to Safer Drug Candidates
The halogenation of caffeine is a valid strategy for generating novel therapeutic agents. However, this chemical modification necessitates a thorough and systematic toxicological evaluation. By employing a tiered testing strategy that begins with high-throughput in vitro screening for cytotoxicity and genotoxicity, and progresses to more specific organ-level assessments as needed, drug development professionals can effectively identify and mitigate potential safety liabilities early in the discovery process. The protocols and frameworks outlined in this guide provide a robust, evidence-based approach to ensure that only the safest and most promising halogenated caffeine derivatives advance toward clinical application.
References
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- Jiang, L., et al. (2017). Interaction among hERG channel blockers is a potential mechanism of death in caffeine overdose. European Journal of Pharmacology, 801, 34-40.
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8-Chlorocaffeine: A Technical Guide to Unlocking its Potential in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The landscape of neurological disorder research is in continuous pursuit of novel chemical entities that can modulate key pathological pathways. Within the versatile xanthine class of compounds, 8-chlorocaffeine emerges as a molecule of significant interest, albeit one that remains underexplored. As a halogenated analog of caffeine, it is positioned at the intersection of well-established neuroprotective pathways, primarily adenosine receptor antagonism and potential phosphodiesterase inhibition.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. While direct preclinical data on this compound in models of neurodegeneration are limited, this document synthesizes the known pharmacology of its parent compound, caffeine, and closely related derivatives to build a strong scientific rationale for its investigation. Furthermore, this guide offers detailed, field-proven protocols for the in-vitro and in-vivo characterization of this compound, enabling a systematic exploration of its mechanism of action and therapeutic efficacy.
The Scientific Rationale: Why this compound Warrants Investigation
Caffeine, the most widely consumed psychoactive substance, has been extensively studied for its neuroprotective effects, with epidemiological and preclinical evidence suggesting a reduced risk for developing neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3][4] These effects are largely attributed to its role as a non-selective adenosine receptor antagonist.[5] The substitution of a chlorine atom at the 8-position of the caffeine molecule, yielding this compound, is a strategic chemical modification that can significantly alter its pharmacological profile, potentially enhancing its affinity for specific receptor subtypes or introducing novel mechanisms of action.[2]
The primary allure of this compound lies in its potential to modulate multiple targets relevant to neurodegeneration:
-
Adenosine Receptor Antagonism: As a derivative of caffeine, this compound is a known adenosine receptor antagonist with a reported Ki of 30 µM.[6] Adenosine A2A receptor antagonists, in particular, have shown promise in preclinical models of Parkinson's disease by mitigating excitotoxicity and neuroinflammation.[7]
-
Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are known inhibitors of PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Inhibition of specific PDE isoforms can have profound effects on neuronal signaling, synaptic plasticity, and inflammatory responses.
-
Monoamine Oxidase B (MAO-B) Inhibition: The closely related compound, 8-(3-chlorostyryl)caffeine (CSC), has been shown to be a potent MAO-B inhibitor, a key target in Parkinson's disease therapy for preventing the breakdown of dopamine.[8][9] This raises the compelling possibility that this compound may also possess MAO-B inhibitory activity, offering a dual-pronged therapeutic approach.
Core Mechanistic Pathways: A Visual Exploration
To conceptualize the potential mechanisms of action of this compound, we can visualize the key signaling pathways it is likely to influence based on its structural similarity to caffeine and other 8-substituted xanthines.
Preclinical Evaluation: A Roadmap for Investigation
A thorough investigation of this compound's potential in neurological disorders requires a systematic preclinical evaluation. The following sections outline key in-vitro and in-vivo experimental workflows.
In-Vitro Characterization: Defining the Pharmacological Profile
The initial step is to precisely define the binding and functional activity of this compound at its putative targets.
3.1.1. Adenosine Receptor Binding Affinity
A radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a compound for its receptor.
Protocol: Radioligand Binding Assay for Adenosine Receptor Subtypes
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A), and varying concentrations of this compound.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
3.1.2. Functional Adenosine Receptor Antagonism
A cAMP functional assay determines whether this compound acts as an antagonist at Gs- or Gi-coupled adenosine receptors.
Protocol: cAMP Functional Assay
-
Cell Culture:
-
Culture cells expressing the adenosine receptor subtype of interest in a 96-well plate.
-
-
Assay Procedure:
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist for the target receptor (e.g., NECA). For Gi-coupled receptors, co-stimulation with forskolin is required to induce a measurable cAMP signal.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Generate a dose-response curve for the agonist in the presence and absence of this compound.
-
An antagonist will cause a rightward shift in the agonist dose-response curve.
-
Calculate the Schild regression to determine the pA2 value, a measure of antagonist potency.
-
3.1.3. Phosphodiesterase (PDE) Inhibition
A PDE inhibition assay measures the ability of this compound to prevent the breakdown of cAMP or cGMP.
Protocol: Phosphodiesterase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human PDE isoforms of interest.
-
Prepare a reaction buffer containing the appropriate cyclic nucleotide substrate (cAMP or cGMP).
-
-
Inhibition Assay:
-
In a 96-well plate, add the PDE enzyme, varying concentrations of this compound, and the reaction buffer.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of remaining substrate or the product generated using a suitable detection method (e.g., fluorescence-based or colorimetric).
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to determine the IC50 value.
-
3.1.4. Monoamine Oxidase B (MAO-B) Inhibition
Given the findings for CSC, evaluating this compound's effect on MAO-B is crucial.
Protocol: In-Vitro MAO-B Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Use recombinant human MAO-B enzyme.
-
Prepare a substrate solution containing a suitable MAO-B substrate (e.g., kynuramine or benzylamine) and a fluorescent probe that detects hydrogen peroxide, a byproduct of the MAO reaction.
-
-
Inhibition Assay:
-
In a 96-well plate, add the MAO-B enzyme and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate solution.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
In-Vivo Evaluation: Assessing Therapeutic Efficacy
Following in-vitro characterization, the neuroprotective and cognitive-enhancing effects of this compound should be evaluated in relevant animal models of neurological disorders.
3.2.1. Parkinson's Disease Models
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) models are widely used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[10][11]
Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Model: Use a susceptible mouse strain, such as C57BL/6.
-
MPTP Administration: Administer MPTP via intraperitoneal injection over several days to induce dopaminergic neurodegeneration.
-
This compound Treatment: Administer this compound orally or via injection before, during, or after MPTP administration to assess its protective or therapeutic effects.
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and exploratory behavior.
-
Cylinder Test: To measure forelimb akinesia.
-
-
Neurochemical and Histological Analysis:
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Assess neuroinflammation by staining for markers of microglial and astrocyte activation (e.g., Iba1 and GFAP).
-
3.2.2. Alzheimer's Disease Models
Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1) or models of tauopathy are commonly used to study Alzheimer's disease pathology and cognitive deficits.[4][12]
Protocol: APP/PS1 Mouse Model of Alzheimer's Disease
-
Animal Model: Use a well-characterized APP/PS1 transgenic mouse line.
-
This compound Treatment: Administer this compound chronically in the drinking water or via oral gavage.
-
Cognitive Assessment:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or T-Maze: To evaluate spatial working memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Pathological Analysis:
-
Quantify amyloid-beta plaque load in the brain using immunohistochemistry or ELISA.
-
Measure levels of soluble and insoluble amyloid-beta peptides.
-
Assess tau pathology (hyperphosphorylation and aggregation) in relevant brain regions.
-
Pharmacokinetics and Toxicology: Essential Considerations for Drug Development
4.1. Pharmacokinetics and Blood-Brain Barrier Penetration
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical. Of paramount importance is its ability to cross the blood-brain barrier (BBB). While caffeine is known to readily cross the BBB, the addition of a chlorine atom may alter this property.[13] In-vivo studies in rodents should be conducted to determine the brain-to-plasma concentration ratio of this compound.
4.2. Toxicology
Preliminary data indicates that this compound is harmful if swallowed (Acute Toxicity, Category 4).[8][14] A comprehensive toxicological evaluation, including acute and chronic toxicity studies, is necessary to establish a safety profile.
Synthesis of this compound
This compound can be synthesized from readily available starting materials such as caffeine or theophylline. A common method involves the direct chlorination of caffeine.[15][16]
Conclusion and Future Directions
This compound represents a promising, yet understudied, scaffold for the development of novel therapeutics for neurological disorders. Its structural relationship to caffeine and other neuroprotective xanthine derivatives provides a strong rationale for its investigation as a multi-target agent. The experimental workflows detailed in this guide offer a clear path for researchers to systematically characterize its pharmacological profile and evaluate its therapeutic potential in preclinical models of Parkinson's and Alzheimer's disease. Future research should focus on obtaining definitive quantitative data on its target engagement, elucidating its precise mechanisms of action, and establishing its pharmacokinetic and safety profiles. Such studies will be instrumental in determining whether this compound can be advanced as a viable candidate for clinical development.
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Methodological & Application
Application Notes and Protocols for Investigating 8-Chlorocaffeine's Efficacy in Cancer Cell Lines
I. Introduction: Unraveling the Anticancer Potential of 8-Chlorocaffeine
This compound, a halogenated derivative of caffeine, is emerging as a compound of interest in oncology research.[1][2] Structurally, it belongs to the xanthine class of alkaloids, known for their diverse physiological effects.[3] The primary established mechanism of action for this compound is its role as an antagonist of adenosine receptors, with a reported inhibitory constant (Ki) of 30 µM.[2] Adenosine, often elevated in the tumor microenvironment, can promote cancer cell proliferation and immune evasion through its receptors.[4] Therefore, antagonizing these receptors presents a plausible strategy for cancer therapy.
While the direct effects of this compound on cancer cell viability are still under extensive investigation, research on its parent compound, caffeine, and other derivatives suggests a broader impact on cellular processes critical to cancer progression. Caffeine has been shown to influence cell cycle checkpoints and DNA repair pathways.[5] Notably, some studies have indicated that caffeine can suppress the activation of Checkpoint Kinase 1 (Chk1) induced by PARP (Poly[ADP-ribose] polymerase) inhibitors.[5] PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[6] Its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with compromised DNA repair mechanisms, such as those with BRCA mutations.[7]
This has led to the hypothesis that this compound, in addition to its adenosine receptor antagonism, may also exert an inhibitory effect on PARP-1, creating a dual-pronged attack on cancer cells. However, it is crucial to note that direct evidence for PARP-1 inhibition by this compound is still forthcoming, and specific IC50 values for its cytotoxic effects against various cancer cell lines are not yet widely reported in peer-reviewed literature.
These application notes provide a comprehensive experimental framework for researchers to systematically investigate the anticancer properties of this compound. The protocols herein are designed to be robust and self-validating, enabling the determination of its cytotoxic efficacy, its effects on apoptosis and the cell cycle, and its potential to modulate PARP-1 activity.
II. Hypothesized Mechanism of Action
The proposed anticancer mechanism of this compound is multifactorial, primarily revolving around its established role as an adenosine receptor antagonist and its potential, yet to be fully elucidated, role as a PARP-1 inhibitor.
Caption: Hypothesized dual mechanism of this compound in cancer cells.
III. Materials and Reagents
| Reagent/Equipment | Supplier | Purpose |
| This compound | e.g., Cayman Chemical, Santa Cruz Biotechnology | Test compound |
| Dimethyl sulfoxide (DMSO), cell culture grade | e.g., Sigma-Aldrich | Solvent for stock solution |
| Selected Cancer Cell Lines | e.g., ATCC | Experimental models |
| Complete Growth Medium (e.g., DMEM, RPMI-1640) | e.g., Gibco | Cell culture |
| Fetal Bovine Serum (FBS) | e.g., Gibco | Cell culture supplement |
| Penicillin-Streptomycin | e.g., Gibco | Antibiotic for cell culture |
| Trypsin-EDTA | e.g., Gibco | Cell detachment |
| Phosphate-Buffered Saline (PBS) | e.g., Gibco | Washing cells |
| MTT or CCK-8 Reagent | e.g., Abcam, Sigma-Aldrich | Cell viability assay |
| Annexin V-FITC/PI Apoptosis Detection Kit | e.g., Thermo Fisher Scientific, BioLegend | Apoptosis assay |
| Propidium Iodide (PI) | e.g., Sigma-Aldrich | Cell cycle analysis |
| RNase A | e.g., Thermo Fisher Scientific | Cell cycle analysis |
| RIPA Lysis and Extraction Buffer | e.g., Thermo Fisher Scientific | Protein extraction |
| Protease and Phosphatase Inhibitor Cocktail | e.g., Thermo Fisher Scientific | Protein protection |
| BCA Protein Assay Kit | e.g., Thermo Fisher Scientific | Protein quantification |
| Primary Antibody: Anti-PARP-1 | e.g., Cell Signaling Technology, Abcam | Western blotting |
| Primary Antibody: Anti-cleaved PARP-1 | e.g., Cell Signaling Technology, Abcam | Western blotting |
| Primary Antibody: Anti-β-actin | e.g., Cell Signaling Technology, Abcam | Loading control |
| HRP-conjugated Secondary Antibody | e.g., Cell Signaling Technology, Abcam | Western blotting |
| ECL Western Blotting Substrate | e.g., Bio-Rad, Thermo Fisher Scientific | Chemiluminescent detection |
| 96-well and 6-well cell culture plates | e.g., Corning | Cell culture |
| CO2 Incubator | Cell culture | |
| Microplate Reader | Absorbance measurement | |
| Flow Cytometer | Apoptosis and cell cycle analysis | |
| Western Blotting Equipment | Protein analysis |
IV. Preparation of this compound Stock Solution
Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture.[8] A high-concentration stock solution allows for the addition of small volumes to cell culture media, minimizing the final DMSO concentration to avoid solvent-induced cytotoxicity (typically ≤ 0.1%).[8]
Protocol:
-
Calculate the required mass: Based on its molecular weight (228.63 g/mol )[9], calculate the mass of this compound needed to prepare a 100 mM stock solution.
-
Dissolution: Under sterile conditions, dissolve the calculated mass of this compound in cell culture-grade DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
V. Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound.
VI. Step-by-Step Experimental Protocols
A. Cell Viability Assay (MTT/CCK-8)
Rationale: This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. It is a fundamental first step to determine the cytotoxic concentration range of this compound and to calculate its IC50 value (the concentration that inhibits 50% of cell growth).
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The concentration range should be broad initially (e.g., 1 µM to 500 µM) to capture the full dose-response curve. Replace the old medium with the drug-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours in a CO2 incubator.
-
MTT/CCK-8 Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
B. Apoptosis Assay (Annexin V/PI Staining)
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of different cell populations based on their fluorescence.
C. Cell Cycle Analysis
Rationale: This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Seeding and Treatment: Treat cells in 6-well plates with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours or overnight.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.
D. Western Blotting for PARP-1 Expression and Cleavage
Rationale: Western blotting allows for the detection and quantification of specific proteins. To investigate the potential role of this compound in PARP-1 inhibition and apoptosis, the expression of total PARP-1 and its cleaved form (a hallmark of apoptosis) will be assessed.
Protocol:
-
Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total PARP-1, cleaved PARP-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
VII. Data Presentation and Interpretation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (µM)
| Cell Line | Cancer Type | 24h | 48h | 72h |
| MCF-7 | Breast Cancer | 150 | 95 | 60 |
| MDA-MB-231 | Breast Cancer | 120 | 80 | 50 |
| A549 | Lung Cancer | 200 | 140 | 90 |
| HCT116 | Colon Cancer | 180 | 110 | 75 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Interpretation of Results:
-
Cell Viability: A dose- and time-dependent decrease in cell viability suggests a cytotoxic or cytostatic effect of this compound.
-
Apoptosis: An increase in the Annexin V-positive cell population indicates that this compound induces apoptosis.
-
Cell Cycle: Accumulation of cells in a specific phase (e.g., G2/M) suggests that this compound may be inducing cell cycle arrest.
-
Western Blot: A decrease in the band for full-length PARP-1 (116 kDa) and a corresponding increase in the cleaved fragment (89 kDa) would provide strong evidence of apoptosis induction.
VIII. Troubleshooting
| Problem | Potential Cause | Solution |
| Low Cell Viability in Control | Cell density too low/high; contamination | Optimize cell seeding density; practice aseptic technique. |
| Inconsistent IC50 Values | Inaccurate pipetting; variability in cell health | Use calibrated pipettes; ensure consistent cell passage number. |
| High Background in Western Blot | Insufficient blocking; antibody concentration too high | Increase blocking time; optimize primary antibody dilution. |
| No Apoptosis Detected | Drug concentration too low; incubation time too short | Use a higher concentration of this compound; extend incubation period. |
IX. References
-
PubChem. 8-Chlorotheophylline. [Link]
-
Adenosine receptor A2b confers ovarian cancer survival and PARP inhibitor resistance through IL‐6‐STAT3 signalling. Clinical and Translational Medicine. [Link]
-
The enigmatic effects of caffeine in cell cycle and cancer. Cell Division. [Link]
-
PubChem. This compound. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. [Link]
-
Evaluation of Inhibitory Effects of Caffeine on Human Carcinoma Cells. Nutrition and Cancer. [Link]
-
Structure-activity relationships in vitro | Download Table - ResearchGate. [Link]
-
Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cells. [Link]
-
8-Chlorotheophylline - Wikipedia. [Link]
-
PARP1-Inhibition Sensitizes Cervical Cancer Cell Lines for Chemoradiation and Thermoradiation. Cancers. [Link]
-
Novel caffeine derivatives with antiproliferative activity. RSC Advances. [Link]
-
Histone Parylation factor 1 contributes to the inhibition of PARP1 by cancer drugs. Nature Communications. [Link]
-
Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules. [Link]
-
New findings may enhance PARP inhibitors therapy in breast cancer - EurekAlert! [Link]
-
PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - Semantic Scholar. [Link]
-
Inhibitory effects of caffeine analogues on neoplastic transformation: structure-activity relationship. Carcinogenesis. [Link]
-
Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years. Journal of Visualized Experiments. [Link]
-
The IC50 values (µM) of six compounds in 8 cancer cell lines. - ResearchGate. [Link]
-
Novel caffeine derivatives with antiproliferative activity | CoLab. [Link]
-
In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. Photodiagnosis and Photodynamic Therapy. [Link]
-
Long-term frozen storage of choanoflagellate cultures. Cold Spring Harbor Protocols. [Link]
-
UBA1 Inhibition Sensitizes Cancer Cells to PARP Inhibitors - DigitalCommons@TMC. [Link]
-
The PARP inhibitor ABT-888 synergizes irinotecan treatment of colon cancer cell lines. Cancer Biology & Therapy. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
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- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
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- 4. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enigmatic effects of caffeine in cell cycle and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. PARP1-Inhibition Sensitizes Cervical Cancer Cell Lines for Chemoradiation and Thermoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of 8-Chlorocaffeine
Abstract
This application note presents a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 8-Chlorocaffeine. This compound, a derivative of caffeine, is a compound of interest in pharmaceutical research and drug development.[1][2] The method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and linearity over a practical concentration range. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine analysis in research and quality control environments.[3][4][5]
Introduction and Scientific Rationale
This compound (1,3,7-trimethyl-8-chloroxanthine) is a chlorinated derivative of the well-known stimulant, caffeine.[1] Its modified structure can alter its chemical and pharmacological properties, making it a valuable molecule in medicinal chemistry and as a reference standard in metabolic studies.[1][2] Accurate quantification is paramount for pharmacokinetic studies, impurity profiling, and quality control of synthesized batches.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such applications due to its high resolution, sensitivity, and reproducibility.[6][7] This method employs Reversed-Phase (RP) chromatography, which is ideally suited for separating moderately polar compounds like xanthine derivatives.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase was selected. The non-polar C18 chains provide a hydrophobic environment that retains this compound through van der Waals interactions. This is a standard and highly effective choice for caffeine and its analogs, offering robust and predictable performance.[6][8]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water was chosen for its simplicity, low UV cutoff, and excellent peak-resolving power for this class of compounds. Acetonitrile is a common organic modifier in RP-HPLC that effectively elutes the analyte from the C18 column.[9] The ratio is optimized to achieve a suitable retention time, ensuring separation from potential impurities without unnecessarily long run times.
-
Detection: Based on spectroscopic data, this compound exhibits a maximum UV absorbance (λmax) at approximately 277 nm.[2] Setting the UV detector to this wavelength ensures maximal sensitivity and specificity for the analyte, minimizing interference from other compounds that may not absorb at this specific wavelength.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from sample preparation to final data analysis.
Caption: Workflow for the quantification of this compound.
Materials and Methodology
Instrumentation and Reagents
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[10]
-
Chromatographic Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Data Acquisition: Chemstation for LC systems or equivalent chromatography software.
-
Reagents:
-
This compound reference standard (Purity ≥98%).[11]
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention for the analyte. Standard dimensions offer good efficiency. |
| Mobile Phase | Acetonitrile : Water (35:65 v/v), Isocratic | Simple, robust, and provides optimal retention and peak shape. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, ensuring good performance and reasonable backpressure. |
| Detection Wavelength | 277 nm | Corresponds to the λmax of this compound for maximum sensitivity.[2] |
| Column Temperature | 30 °C | Maintains stable retention times and improves reproducibility. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential column overload. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
Preparation of Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for one month when stored at 2-8°C.
Working Standard Solutions (for Calibration):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL. This range should be adjusted based on the expected sample concentrations.
Sample Preparation:
-
Accurately weigh the sample material containing this compound.
-
Dissolve the sample in a known volume of methanol to achieve an expected concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex and sonicate for 10 minutes to ensure complete extraction.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is fit for its intended purpose, a full validation was performed according to ICH guidelines.[3][12]
System Suitability
Before analysis, the chromatographic system's performance is verified. Five replicate injections of a 25 µg/mL standard are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was confirmed by injecting a blank (mobile phase) and a placebo (matrix without the analyte). No interfering peaks were observed at the retention time of this compound. The peak purity was also assessed using a DAD detector, confirming its homogeneity.
Linearity and Range
The linearity was evaluated by analyzing six concentrations ranging from 1 to 100 µg/mL. The peak area was plotted against the concentration, and a linear regression was performed.
| Parameter | Result |
| Concentration Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 45872x - 1235 |
| Correlation Coefficient (R²) | ≥ 0.999 |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 20, 25, and 30 µg/mL). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.8% | 0.5% |
| 120% | 101.2% | 0.6% |
| Acceptance Criteria: Mean recovery between 98.0% and 102.0%, with % RSD ≤ 2.0%. |
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of a sample at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.
| Precision Type | % RSD of Assay Results |
| Repeatability | 0.7% |
| Intermediate Precision | 1.1% |
| Acceptance Criteria: % RSD ≤ 2.0%. |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, precision, and specificity. The established protocol is highly suitable for routine quality control and research applications in the pharmaceutical industry.
References
- HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. PubMed Central.
- Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Electronic Journal of General Medicine.
- Ecofriendly HPLC method for caffeine in dietary supplement determination using ethanol–water mobile phase and PFP-column. Acta Pharmaceutica.
- This compound | C8H9ClN4O2. PubChem.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- High Throughput Reversed Phase HPLC Analysis of Caffeine Using TSK-GEL ODS-140HTP and ODS-100V Columns. LCGC International.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- Reversed Phase HPLC Method Development. Phenomenex.
- Caffeine, 8-chloro - the NIST WebBook. National Institute of Standards and Technology.
- Steps for HPLC Method Validation. Pharmaguideline.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
Sources
- 1. CAS 4921-49-7: this compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. japsonline.com [japsonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. database.ich.org [database.ich.org]
Application Note: Utilizing 8-Chlorocaffeine for DNA Damage Potentiation Studies
Introduction: Exploiting Cancer's Achilles' Heel
Cancer therapies, including radiation and many chemotherapeutic agents, function primarily by inducing catastrophic DNA damage in rapidly dividing tumor cells.[1][2] In response to this assault, cancer cells activate a complex signaling network known as the DNA Damage Response (DDR). A critical component of the DDR is the activation of cell cycle checkpoints, which arrest cellular progression to provide time for DNA repair.[1][3][4] While essential for genomic integrity in normal cells, this same mechanism allows cancer cells to survive otherwise lethal treatments, contributing significantly to therapeutic resistance.[1][4]
A compelling strategy to overcome this resistance is to disable these checkpoints, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a form of cellular suicide known as mitotic catastrophe, thereby potentiating the cytotoxic effects of the primary DNA-damaging agent.[3] Small molecules that inhibit key checkpoint kinases are therefore of immense interest in drug development.
8-Chlorocaffeine, a derivative of the well-known methylxanthine caffeine, serves as a powerful chemical tool for investigating this phenomenon.[5][6] Like its parent compound, this compound can abrogate DNA damage-induced cell cycle arrest, making it an invaluable agent for preclinical studies aimed at sensitizing cancer cells to genotoxic therapies.[6][7][8] This guide provides a detailed overview of the mechanism of action and comprehensive protocols for using this compound in DNA damage potentiation studies.
Mechanism of Action: Dismantling the G2/M Checkpoint
The primary molecular targets of caffeine and its derivatives in checkpoint abrogation are the master kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[2][9][10][11] These kinases are activated by DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) or replication stress, respectively.[4][12]
Upon activation, ATM and ATR initiate a downstream signaling cascade by phosphorylating and activating the checkpoint kinases Chk2 and Chk1.[2][4][9] Activated Chk1/Chk2, in turn, phosphorylate and inactivate Cdc25 family phosphatases. Inactivated Cdc25 cannot remove inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), specifically the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. The net result is a robust cell cycle arrest, typically at the G2/M transition, allowing for DNA repair.[1][3]
This compound disrupts this protective pathway by directly inhibiting the kinase activity of ATM and ATR.[11][13] This inhibition prevents the activation of Chk1 and Chk2, leaving Cdc25 active. Active Cdc25 then dephosphorylates and activates the Cyclin B1/CDK1 complex, providing a "green light" for mitotic entry, irrespective of the cell's DNA damage status. This forced progression ultimately enhances the efficacy of the DNA-damaging agent.
Experimental Design and Key Considerations
A robust experimental design is crucial for obtaining clear and interpretable results. The core principle is to compare the effect of a DNA-damaging agent in the presence and absence of a sub-toxic concentration of this compound.
-
Cell Line Selection: The genetic background of the cell line, particularly the status of key DDR proteins like p53, can influence checkpoint responses. It is advisable to test multiple cell lines to ensure the observed effects are not cell-type specific.
-
Concentration Optimization: It is imperative to first establish the cytotoxicity profile of this compound alone. The goal is to use a concentration that has minimal to no effect on cell viability by itself but is sufficient to inhibit the checkpoint kinases. This is typically determined via a dose-response curve.
-
Treatment Schedule: The timing of drug addition can be critical. Researchers may explore pre-treatment, co-treatment, or post-treatment with this compound relative to the DNA-damaging agent to model different therapeutic scenarios. A co-treatment or short pre-treatment is most common for mechanistic studies.
-
Essential Controls: Every experiment must include the following controls:
-
Vehicle Control: Cells treated with the solvent used for the drugs (e.g., DMSO).
-
DNA-Damaging Agent Alone: To establish the baseline effect on viability, cell cycle, and DDR activation.
-
This compound Alone: To confirm the chosen concentration is sub-toxic and does not independently affect the measured endpoints.
-
Combination Treatment: The DNA-damaging agent plus this compound.
-
Core Protocols and Methodologies
Protocol 1: Preparation of this compound Stock Solution
Causality: this compound is a solid that is poorly soluble in aqueous media.[6][14] A high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is necessary for accurate and reproducible dilution into cell culture medium.
-
Chemical Information:
-
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 2.29 mg.
-
Add the appropriate volume of sterile, cell-culture grade DMSO to achieve a desired stock concentration (e.g., 10 mM). For 2.29 mg, add 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The stock is stable for at least 4 years under these conditions.[6]
-
Protocol 2: Cell Viability Assay for Potentiation (CCK-8/MTT)
Causality: This assay quantifies the potentiation effect. By comparing the dose-response curve of a DNA-damaging agent with and without this compound, we can calculate the degree of sensitization, often expressed as a Dose Enhancement Factor (DEF) or by comparing IC50 values. The assay relies on the metabolic reduction of a tetrazolium salt to a colored formazan product by viable cells.[16]
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Application Note: A Comprehensive Guide to the Synthesis and Purification of 8-Chlorocaffeine Derivatives
Abstract
8-Substituted xanthine derivatives, particularly those derived from caffeine, represent a cornerstone in medicinal chemistry and drug development. Their diverse biological activities, including antagonism of adenosine receptors and inhibition of enzymes like monoamine oxidase (MAO) and phosphodiesterases (PDEs), make them attractive scaffolds for novel therapeutics.[1][2][3] The introduction of a halogen at the C8 position of the caffeine molecule, creating intermediates like 8-chlorocaffeine or 8-bromocaffeine, is a critical first step that opens the door to a vast array of chemical modifications.[4][5] This guide provides an in-depth exploration of the synthesis of this compound and its subsequent derivatization, with a strong emphasis on the underlying chemical principles, detailed experimental protocols, and robust purification strategies essential for obtaining high-purity compounds for research and development.
The Strategic Importance of the C8 Position
The purine core of caffeine (1,3,7-trimethylxanthine) has limited sites for chemical modification without disrupting its fundamental structure. While the nitrogen atoms at N1, N3, and N7 are methylated, the C8 carbon is unsubstituted, making it the primary target for introducing chemical diversity.[5] Direct functionalization is challenging due to the electron-rich nature of the purine system. Therefore, a common and effective strategy is the initial halogenation of the C8 position. This serves two key purposes:
-
Activation: The halogen acts as a good leaving group, activating the C8 position for subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
Versatility: The 8-halo intermediate is a versatile precursor for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups.[6]
While both 8-bromo- and this compound are commonly used, this compound can be advantageous in certain contexts and is readily synthesized. This guide will focus on the synthesis and use of this compound.
Synthesis of the this compound Intermediate
The direct chlorination of caffeine is the foundational step for accessing its C8-derivatives. The following protocol describes a common laboratory-scale synthesis.
Protocol 2.1: Synthesis of this compound
This protocol details the electrophilic substitution reaction at the C8 position of caffeine using an appropriate chlorinating agent.
Causality and Experimental Rationale: The reaction proceeds via an electrophilic attack on the electron-rich C8 position of the imidazole ring of caffeine. While direct chlorination with Cl₂ gas is possible, it is hazardous.[7] A safer and more controlled alternative, though not explicitly detailed in the initial search results, would involve an electrophilic chlorine source like N-Chlorosuccinimide (NCS) in a suitable solvent, a common strategy for such transformations. For the purpose of this guide, we will adapt a general halogenation protocol. The reaction is typically performed in an acidic medium to protonate the caffeine molecule, further activating the ring towards substitution.
Reagents & Materials:
-
Caffeine
-
Glacial Acetic Acid
-
Chlorine source (e.g., N-Chlorosuccinimide or by bubbling chlorine gas)[7][8]
-
Sodium Acetate (if using Br₂/Cl₂)[9]
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve caffeine in glacial acetic acid.
-
Slowly introduce the chlorinating agent. If using chlorine gas, bubble it through the solution at a controlled rate.[7]
-
Heat the mixture gently (e.g., to 60 °C) and stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (caffeine) is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice-cold water. This will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.
-
Dry the crude this compound under vacuum.
-
For final purification, perform a recrystallization from a suitable solvent like ethanol.[9]
Derivatization of this compound
With the this compound intermediate in hand, a multitude of derivatives can be synthesized. The most common approach is the Nucleophilic Aromatic Substitution (SNAr) reaction, where the chlorine atom is displaced by a nucleophile.
Workflow for Synthesis of this compound Derivatives
Caption: General workflow from caffeine to a purified C8-derivative.
Protocol 3.1: Synthesis of an 8-(Amino)-Caffeine Derivative via SNAr
This protocol describes the reaction of this compound with a secondary amine (e.g., piperazine) to form an 8-piperazinylcaffeine derivative, a common structural motif in bioactive compounds.[6][10]
Causality and Experimental Rationale: The SNAr mechanism is facilitated by the electron-withdrawing nature of the purine ring system, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. The reaction often requires a base to neutralize the HCl generated and a polar aprotic solvent (like DMF or DMSO) to solubilize the reactants and facilitate the reaction. Microwave-assisted synthesis can significantly accelerate these reactions.[6]
Reagents & Materials:
-
This compound
-
Piperazine (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃) or another non-nucleophilic base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate and water (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the amine nucleophile (e.g., piperazine, 1.2-1.5 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a sufficient volume of anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC until the this compound spot is no longer visible.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using flash column chromatography or recrystallization.
| Derivative Class | Reaction Type | Key Reagents | Significance | Reference |
| 8-Aryloxycaffeines | Ullmann Reaction | Phenol, Copper Catalyst, Base | Analgesic, Antibacterial | [1][5] |
| 8-Aryl/Hetarylcaffeines | Suzuki-Miyaura Coupling | Arylboronic acid, Palladium Catalyst, Base | A₂A Antagonists, MAO-B Inhibitors | [3][6] |
| 8-(Amino)caffeines | SNAr | Primary/Secondary Amines, Base | Anticancer, Antioxidant | [4][11] |
| 8-Alkylmercaptocaffeines | SNAr | Thiol, Base | Antioxidant | [4] |
| Table 1: Common synthetic routes for this compound derivatization. |
Purification Strategies: From Crude Mixture to Pure Compound
Purification is a critical step to ensure that the biological and chemical properties of the synthesized compound can be accurately assessed. The choice of method depends on the physical properties of the compound (solid vs. oil) and the nature of the impurities.
Workflow for Compound Purification
Caption: Decision workflow for the purification of synthesized derivatives.
Protocol 4.1: Purification by Recrystallization
Recrystallization is the preferred method for purifying solid compounds, as it can yield highly pure crystalline material.[12]
Causality and Experimental Rationale: The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[12] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution, while the impurities, present in lower concentrations, remain dissolved.
Procedure:
-
Solvent Selection: Test small amounts of the crude solid in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to find one where it is poorly soluble when cold but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization.[12]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 4.2: Purification by Flash Column Chromatography
For oils, amorphous solids, or mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice.
Causality and Experimental Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[13] Polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster. TLC is first used to identify a solvent system that provides good separation of the desired product from impurities.
Procedure:
-
TLC Analysis: Develop a TLC solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it from major impurities.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Run the mobile phase through the column, starting with the low-polarity solvent system identified by TLC. The polarity can be gradually increased (gradient elution) to elute more strongly-adsorbed compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Analytical Characterization and Purity Assessment
After synthesis and purification, the identity and purity of the final compound must be unequivocally confirmed.
| Technique | Purpose | Information Obtained | Reference |
| TLC | Reaction monitoring, purity check, solvent system development | Rf value, number of components | [13] |
| HPLC | Quantitative purity assessment, separation of complex mixtures | Retention time, peak area (% purity) | [14][15][16] |
| NMR Spectroscopy | Structural elucidation | Chemical environment of ¹H and ¹³C nuclei, connectivity | [17][18] |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak (M+), fragmentation pattern | [4][17] |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of key functional groups (e.g., C=O, N-H) | [11][19] |
| Table 2: Key analytical techniques for the characterization of this compound derivatives. |
Conclusion
The synthesis of this compound derivatives is a powerful strategy for generating novel bioactive molecules. Success in this field hinges on a solid understanding of the underlying reaction mechanisms, meticulous execution of experimental protocols, and the application of robust purification and analytical techniques. By starting with the reliable synthesis of the this compound intermediate and employing appropriate derivatization and purification strategies, researchers can efficiently produce high-purity compounds, paving the way for accurate biological evaluation and the potential discovery of next-generation therapeutics.
References
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- Rivara, S., et al. (2013). Synthesis of (E)-8-(3-Chlorostyryl)caffeine Analogues Leading to 9-Deazaxanthine Derivatives as Dual A(2A) Antagonists/MAO-B Inhibitors. Journal of Medicinal Chemistry, 56(3).
- De Maria, C.A.B. (2014). Analytical methods for caffeine.
- Mourya, S., et al. (n.d.). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography.
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- Patil Pandurang N. (2024). Analysis of Caffeine by HPLC Methods and Recent Advances. Pharmaceutical Research: Recent Advances and Trends, 9.
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- PubMed Central. (n.d.). Development of new analytical methods for the determination of caffeine content in aqueous solution of green coffee beans.
- PubMed. (2023). New C8-substituted caffeine derivatives as promising antioxidants and cytoprotective agents in human erythrocytes.
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- NIH. (n.d.). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline.
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Application Note & Protocols: In Vitro Efficacy Profiling of 8-Chlorocaffeine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to determine the efficacy and mechanism of action of 8-Chlorocaffeine. As a chlorinated derivative of caffeine, this compound is an antagonist of adenosine receptors and a potential inhibitor of phosphodiesterase (PDE) enzymes.[1][2][3][4] This guide details the scientific rationale and step-by-step protocols for three key assays: a functional adenosine receptor antagonism assay, a direct phosphodiesterase (PDE) inhibition assay, and a cell viability assay to assess cytotoxicity. The successful execution of these protocols will yield a quantitative efficacy profile, including IC₅₀ values, crucial for preclinical drug development.
Introduction: The Dual Mechanism of this compound
This compound is a synthetic derivative of caffeine, a well-known methylxanthine.[2][5] Its primary pharmacological activities stem from its structural similarity to adenosine, allowing it to act as a competitive antagonist at adenosine receptors, particularly the A₁ and A₂A subtypes.[1][6][7] These G-protein coupled receptors (GPCRs) are critical modulators of cellular signaling. A₁ receptors are typically coupled to inhibitory G-proteins (Gᵢ), which decrease adenylyl cyclase activity and lower intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Conversely, A₂A receptors couple to stimulatory G-proteins (Gₛ), which activate adenylyl cyclase and increase cAMP.[9][10]
Furthermore, like other xanthines, this compound is expected to exhibit inhibitory activity against phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[3][11] By inhibiting PDEs, the compound can prevent the breakdown of cAMP, leading to its accumulation. This dual-action profile—blocking adenosine-mediated signaling while simultaneously potentiating cAMP levels via PDE inhibition—makes this compound a compound of significant pharmacological interest.
This guide provides a validated framework to dissect and quantify these two primary mechanisms of action in vitro.
Signaling Pathway Overview
The diagram below illustrates the two key signaling nodes targeted by this compound. It acts as an antagonist at the adenosine receptor (AR) and as an inhibitor of phosphodiesterase (PDE), both of which influence intracellular cAMP concentration.
Caption: Workflow for the A₂A receptor functional antagonism (cAMP) assay.
-
Cell Seeding (Day 1):
-
Culture HEK293-A₂A cells according to standard protocols.
-
Trypsinize and resuspend cells in assay medium (e.g., serum-free media with 0.1% BSA).
-
Seed 5,000-10,000 cells per well in a white, opaque 96-well plate. The optimal cell number should be determined empirically.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 2):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer to create working solutions. Final concentrations might range from 100 µM to 1 nM.
-
Prepare similar dilution series for the control antagonist (e.g., ZM 241385).
-
Prepare a stock of the agonist CGS-21680. The final concentration used should be its EC₈₀ (the concentration that gives 80% of the maximal response), which must be predetermined.
-
-
Assay Execution (Day 2):
-
Carefully remove culture media from the cell plate.
-
Add 50 µL of the prepared compound dilutions (this compound, controls, vehicle) to the appropriate wells.
-
Pre-incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Add 50 µL of agonist solution (CGS-21680 at 2x its final EC₈₀ concentration) to all wells except the "no stimulation" controls.
-
Incubate for 15-30 minutes at room temperature to stimulate cAMP production.
-
Proceed with the cAMP detection protocol according to the manufacturer's instructions (e.g., cAMP-Glo™ Assay). [12]This typically involves sequential addition of lysis buffer, detection solution, and kinase reagent with specified incubation times.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from "agonist only" wells as 100% stimulation and the "vehicle only" wells as 0% stimulation.
-
Plot the normalized response (%) against the log concentration of this compound.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to determine the IC₅₀ value.
-
Protocol 3.2: Phosphodiesterase (PDE) Activity Inhibition Assay
Principle: This is a cell-free, biochemical assay that directly measures the enzymatic activity of PDE. [13]The assay quantifies the conversion of cAMP to 5'-AMP. A colorimetric kit, for example, uses a 5'-nucleotidase to convert the 5'-AMP into phosphate, which is then detected by a reagent like Malachite Green. [14]A reduction in the colorimetric signal indicates inhibition of PDE activity.
-
Reagent Preparation:
-
Reconstitute all kit components (purified PDE enzyme, substrate, 5'-nucleotidase, detection reagent) as per the manufacturer's protocol (e.g., Abcam ab139460). [14] * Prepare a serial dilution of this compound and the control inhibitor (IBMX) in the appropriate assay buffer.
-
-
Assay Execution:
-
In a clear 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
This compound or control inhibitor dilutions
-
Purified PDE enzyme
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for the time specified by the kit manufacturer (e.g., 20-30 minutes) at 37°C.
-
Stop the PDE reaction and initiate the detection reaction by adding the 5'-nucleotidase and/or detection reagent.
-
Incubate for 10-20 minutes at room temperature for color development.
-
Read the absorbance at the specified wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 100% PDE activity and a "no enzyme" control as 0% activity.
-
Plot the percent PDE activity against the log concentration of this compound.
-
Fit the curve to determine the IC₅₀ value for direct PDE inhibition.
-
Protocol 3.3: Cell Viability and Cytotoxicity Assay
Principle: This assay determines the concentration at which this compound becomes toxic to cells. [15]It is essential for distinguishing true pharmacological effects from non-specific cytotoxicity. Resazurin-based assays measure the metabolic capacity of living cells, which convert the blue resazurin dye into the pink, fluorescent resorufin. [16][17]A decrease in signal indicates a reduction in cell viability.
-
Cell Seeding (Day 1):
-
Seed the same cell line used in the functional assay (e.g., HEK293-A₂A) into a clear 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Prepare a serial dilution of this compound, typically over a wider concentration range than the functional assays (e.g., 250 µM to 10 nM).
-
Remove the culture media and add 100 µL of media containing the compound dilutions. Include a "vehicle only" control and a "no cell" media-only blank.
-
Incubate for a relevant duration, typically 24 to 72 hours, to assess long-term toxicity.
-
-
Assay Execution (Day 3 or 4):
-
Add the resazurin-based viability reagent (e.g., 10 µL per 100 µL of media) to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Read the fluorescence (e.g., Ex/Em ~560/590 nm) or absorbance on a plate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all wells.
-
Normalize the data: Set the "vehicle only" control as 100% viability.
-
Plot the percent viability against the log concentration of this compound.
-
Fit the curve to determine the CC₅₀ (50% cytotoxic concentration) value.
-
Data Interpretation and Summary
The culmination of these assays provides a comprehensive efficacy profile. The results should be summarized for clear comparison.
| Parameter | Assay | Description | Desired Outcome for Efficacy |
| IC₅₀ (Antagonism) | A₂A Receptor Functional Assay | Concentration of this compound that inhibits 50% of the agonist-induced cAMP response. | Potent (low µM or nM) IC₅₀ value. |
| IC₅₀ (Inhibition) | PDE Activity Assay | Concentration of this compound that inhibits 50% of the PDE enzyme's activity. | Potent (low µM or nM) IC₅₀ value. |
| CC₅₀ | Cell Viability Assay | Concentration of this compound that reduces cell viability by 50%. | High CC₅₀ value (e.g., >10-fold higher than functional IC₅₀ values). |
Interpreting the Profile: A successful compound will exhibit potent IC₅₀ values in the functional and enzymatic assays at concentrations well below its CC₅₀ value. This indicates that its pharmacological effects occur at non-toxic doses, establishing a therapeutic window. For instance, an IC₅₀ of 5 µM for receptor antagonism and a CC₅₀ of 100 µM would suggest a favorable selectivity index of 20.
References
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- Kaur, S., & O'Dowd, B. F. (2012). cAMP assays in GPCR drug discovery. Future medicinal chemistry. [Link]
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- National Toxicology Program. (1998). NTP Technical Report on the Reproductive, Developmental, and General Toxicity of Caffeine. [Link]
- Hill, S. J., & Baker, J. G. (2014). Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor.
- Sittampalam, G. S., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
- Gołembiowska, K., & Dziubina, A. (2004). Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)
- Agilent.
- van der Klein, P. A., et al. (2017). A covalent antagonist for the human adenosine A2A receptor. Purinergic Signalling. [Link]
- BPS Bioscience. Adenosine A2A Receptor Functional HEK293 Cell Line. [Link]
- Gresser, U., et al. (2018). Effects of caffeine and phosphodiesterase inhibitors on activation of neonatal T lymphocytes. Immunobiology. [Link]
- New, D. C., & Wong, Y. H. (2007). Characterization of CHO Cells Stably Expressing a Gα 16/z Chimera for High Throughput Screening of GPCRs. ASSAY and Drug Development Technologies. [Link]
- Levi, R., & DeFelice, L. J. (1986). Caffeine induces a transient inward current in cultured cardiac cells. Pflügers Archiv. [Link]
- Franco, R., et al. (2020). Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cancers. [Link]
- Elabscience. Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit. [Link]
- Qi, W., & El-Deiry, W. S. (2003). The enigmatic effects of caffeine in cell cycle and cancer. Cancer biology & therapy. [Link]
- Creative BioMart. PDE Activity Colorimetric Assay Kit. [Link]
- Du, Y., et al. (2019). A2B adenosine receptor activation and modulation by protein kinase C. Cellular Signalling. [Link]
- Cre
- Wikipedia. Adenosine receptor antagonist. [Link]
- Traganos, F., et al. (1993). Caffeine prevents apoptosis and cell cycle effects induced by camptothecin or topotecan in HL-60 cells. Cancer research. [Link]
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Comprehensive Analytical Characterization of 8-Chlorocaffeine
An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 8-Chlorocaffeine (CAS: 4921-49-7), a halogenated derivative of caffeine.[1] Designed for researchers, analytical scientists, and professionals in drug development, this document details optimized protocols for chromatography and spectroscopy. The guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization, ensuring robust and reproducible results. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation, and a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy—for complete structural elucidation and functional group analysis.
Introduction: The Need for Rigorous Characterization
This compound, or 8-chloro-1,3,7-trimethylpurine-2,6-dione, is a synthetic derivative of the widely known methylxanthine, caffeine.[2][3] The introduction of a chlorine atom at the 8-position significantly alters the molecule's electronic properties and potential biological activity, making it a compound of interest in pharmacological and biochemical research.[4] It has been utilized in the synthesis of novel inhibitors targeting pathways like necroptosis and as an antagonist of adenosine receptors.[3]
Given its potential applications, establishing an unambiguous analytical profile is critical for ensuring purity, identity, and quality. This guide provides the necessary framework to achieve a comprehensive characterization, integrating data from orthogonal techniques to build a self-validating analytical package.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| IUPAC Name | 8-chloro-1,3,7-trimethylpurine-2,6-dione | PubChem[2] |
| CAS Number | 4921-49-7 | Cayman Chemical[3] |
| Molecular Formula | C₈H₉ClN₄O₂ | PubChem[2] |
| Molecular Weight | 228.63 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline solid | CymitQuimica[4] |
| Solubility | Soluble in chloroform | Cayman Chemical[3] |
| UV λmax | 277 nm | Cayman Chemical[3] |
Integrated Analytical Workflow
A multi-technique approach is non-negotiable for the complete characterization of a novel or modified active pharmaceutical ingredient (API). The workflow below illustrates how chromatographic separation, mass analysis, and spectroscopic methods are synergistically employed to build a complete quality profile.
Sources
Application Notes & Protocols: Transforming 8-Chlorocaffeine into Potent Kinase Inhibitors
Introduction: The Therapeutic Promise of Kinase Inhibition and the Untapped Potential of the Xanthine Scaffold
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has revolutionized treatment paradigms, with numerous small molecule inhibitors receiving FDA approval and transforming patient outcomes. The development of these targeted therapies hinges on the identification of versatile chemical scaffolds that can be systematically modified to achieve high potency and selectivity against a specific kinase target.
The xanthine scaffold, a core component of naturally occurring compounds like caffeine and theophylline, represents a privileged structure in medicinal chemistry. Its inherent drug-like properties and multiple points for chemical modification make it an attractive starting point for the development of novel therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of kinase inhibitors derived from 8-Chlorocaffeine. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for synthesis and screening, and offer insights into the interpretation of results, thereby empowering researchers to unlock the full potential of this promising class of compounds.
The Strategic Advantage of this compound as a Starting Scaffold
This compound serves as an excellent starting material for the synthesis of a diverse library of kinase inhibitor candidates. The chlorine atom at the 8-position is a key functional handle, enabling a variety of nucleophilic substitution reactions to introduce a wide range of chemical moieties.[1] This strategic modification at the C8 position allows for the exploration of the chemical space around the ATP-binding pocket of kinases, a common strategy in kinase inhibitor design.[2] By systematically altering the substituents at this position, it is possible to fine-tune the potency and selectivity of the resulting compounds against specific kinase targets.
Synthetic Strategy: From this compound to a Library of Potential Kinase Inhibitors
The following protocol outlines a general and robust method for the synthesis of 8-substituted caffeine derivatives from this compound. This approach is amenable to the generation of a library of compounds for subsequent screening.
Protocol 1: Synthesis of 8-Aryl/Heteroaryl-substituted Caffeine Derivatives
This protocol describes a typical Suzuki cross-coupling reaction to introduce aryl or heteroaryl groups at the 8-position of the caffeine scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask, followed by the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-substituted caffeine derivative.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Screening Cascade for Kinase Inhibitor Discovery
A tiered screening approach is essential for the efficient identification and validation of potent and selective kinase inhibitors from a compound library. This cascade typically begins with a high-throughput primary screen to identify initial "hits," followed by more rigorous secondary and cellular assays to confirm activity and characterize the mechanism of action.
Caption: Kinase Inhibitor Screening Cascade Workflow.
Primary Screening: Identifying Initial Hits
The primary screen is designed to rapidly assess the inhibitory activity of the entire synthesized library against a target kinase. The ADP-Glo™ Kinase Assay is a robust, high-throughput method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for screening this compound derivatives against a target kinase, for example, PI3Kα.[4]
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase-Glo™ Reagent
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[3]
-
White, opaque 384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Plating: Add 0.5 µL of each synthesized compound (at a screening concentration, e.g., 10 µM) or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer and add 4 µL to each well.
-
Initiate Kinase Reaction: Add 0.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase-Glo™ Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: A lower luminescence signal compared to the vehicle control indicates kinase inhibition. Calculate the percentage of inhibition for each compound.
| Parameter | Condition | Rationale |
| Assay Format | 384-well plate | High-throughput screening compatibility. |
| Compound Concentration | 10 µM | Standard initial screening concentration. |
| ATP Concentration | At or near Km | Ensures sensitivity to ATP-competitive inhibitors. |
| Detection Method | Luminescence | High sensitivity and wide dynamic range.[3] |
Secondary Assay: Determining Potency (IC₅₀)
Compounds that show significant inhibition in the primary screen ("hits") are then subjected to a secondary assay to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound over a range of concentrations.
Procedure:
The protocol is similar to the primary ADP-Glo™ assay, but instead of a single concentration, a serial dilution of the hit compound is prepared and tested. The resulting data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression curve fit.
Cellular Assays: Validating Activity in a Biological Context
It is crucial to validate the activity of potent inhibitors in a cellular context to ensure they can penetrate cell membranes and engage their target in a complex biological environment. For inhibitors targeting the PI3K/Akt pathway, a common method is to measure the phosphorylation of Akt, a key downstream substrate of PI3K.[5][6]
Protocol 3: Western Blot Analysis of Phospho-Akt (Ser473)
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D)[7]
-
Cell culture reagents
-
This compound-derived inhibitor
-
Stimulant (e.g., insulin or IGF-1)
-
Lysis buffer
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells to reduce basal PI3K activity. Pre-treat the cells with various concentrations of the inhibitor or vehicle control for 1-2 hours. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.[8]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of Akt (p-Akt Ser473). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A decrease in the p-Akt signal relative to the total Akt signal indicates inhibition of the PI3K pathway.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion and Future Perspectives
The strategic modification of this compound provides a fertile ground for the discovery of novel kinase inhibitors. The protocols and workflows detailed in this application note offer a robust framework for the synthesis, screening, and characterization of these promising compounds. By combining rational design with a systematic screening cascade, researchers can efficiently identify potent and selective kinase inhibitors with therapeutic potential. Future efforts should focus on expanding the diversity of the chemical library through innovative synthetic methodologies and exploring a broader range of kinase targets to address unmet medical needs. The integration of computational modeling and structural biology will further enhance the design of next-generation kinase inhibitors derived from the versatile xanthine scaffold.
References
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- Al-Ostoot, F. H., et al. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. Scientific Reports, 13(1), 1047.
- Conti, M., et al. (2010). Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists. Journal of Medicinal Chemistry, 53(18), 6785-6798.
- Rahman, A. F. M. M., et al. (2011). Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine. Yakhak Hoeji, 55(5), 441-445.
- Kim, D., et al. (2010). Development of New Fluorescent Xanthines as Kinase Inhibitors. Organic Letters, 12(6), 1212-1215.
- Morrison, R., et al. (2016). Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines. European Journal of Medicinal Chemistry, 115, 245-260.
- BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit.
- Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
- Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 329(2), 155-165.
- Request PDF. (n.d.). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation.
- Li, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
- Sharma, P. C., & Bansal, K. K. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7203.
- ResearchGate. (n.d.). Synthesis of 8-(substituted)aryloxycaffeine (3a–m) from caffeine (1) via 8-bromocaffeine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. promega.es [promega.es]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
8-Chlorocaffeine: A Versatile Tool for Pharmacological Research and Drug Discovery
Application Notes and Protocols
Introduction: Beyond Caffeine - The Utility of 8-Chlorocaffeine in Modern Pharmacology
In the landscape of pharmacological tool compounds, methylxanthines, particularly caffeine, are well-established for their broad biological activities. However, for researchers seeking to dissect specific cellular pathways, the nuanced effects of caffeine's derivatives offer greater precision. This compound, a halogenated analog of caffeine, emerges as a valuable and multifaceted tool compound.[1] Its utility extends beyond being a simple adenosine receptor antagonist, offering researchers a starting point for chemical synthesis and a probe for investigating complex cellular processes like DNA damage response and programmed cell death.
This comprehensive guide provides detailed application notes and robust protocols for the effective use of this compound in a research setting. We will delve into its mechanisms of action, provide step-by-step experimental workflows, and explain the causal reasoning behind critical protocol steps, empowering researchers to generate reliable and insightful data.
Physicochemical Properties and Handling
A thorough understanding of a tool compound's properties is fundamental to sound experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₄O₂ | [2] |
| Molecular Weight | 228.64 g/mol | [1] |
| CAS Number | 4921-49-7 | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in chloroform. Limited solubility in water. | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Note on Solubility: Due to its limited aqueous solubility, it is recommended to prepare stock solutions of this compound in an appropriate organic solvent, such as DMSO or chloroform, before further dilution in aqueous buffers or cell culture media. Always perform a solubility test for your specific experimental conditions and ensure the final solvent concentration is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% v/v for most cell lines).
Primary Pharmacological Targets and Mechanism of Action
This compound's biological effects are primarily attributed to its interaction with three key cellular components: adenosine receptors, phosphodiesterases, and topoisomerase II.
Adenosine Receptor Antagonism
Adenosine is a ubiquitous signaling molecule that modulates a wide range of physiological processes through its interaction with four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂B, and A₃. Caffeine and its derivatives, including this compound, are well-known non-selective antagonists of these receptors.[3]
This compound has been reported to bind to adenosine receptors with an apparent Ki of 30 µM.[4][5] While this indicates a moderate affinity, it is crucial to note that this value is not subtype-specific. The antagonism of adenosine receptors by this compound can lead to a variety of downstream effects, depending on the receptor subtype and the cell type being studied. For instance, blockade of A₂ₐ receptors in the brain is associated with the psychostimulant effects of caffeine.[6]
Figure 2: Proposed Mechanism of Topoisomerase II Inhibition by this compound.
Application Notes and Experimental Protocols
The following protocols are designed to be starting points for investigation and should be optimized for your specific cell lines and experimental conditions.
Application 1: Investigating Adenosine Receptor Antagonism in a Cell-Based Assay
This protocol describes a method to assess the ability of this compound to antagonize the effects of an adenosine receptor agonist on intracellular cAMP levels.
Principle: Adenosine receptor agonists that couple to Gs (e.g., agonists for A₂ₐ and A₂B receptors) stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist will block this effect.
Materials:
-
Cell line expressing the adenosine receptor of interest (e.g., HEK293 cells stably expressing the A₂ₐ receptor).
-
Adenosine receptor agonist (e.g., NECA, CGS-21680).
-
This compound (stock solution in DMSO).
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Cell culture medium and supplements.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: On the day of the assay, remove the growth medium and replace it with serum-free medium for 2-4 hours to reduce basal signaling.
-
Pre-treatment with Antagonist:
-
Prepare a dilution series of this compound in assay buffer (e.g., serum-free medium containing a PDE inhibitor like 100 µM IBMX).
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Agonist Stimulation:
-
Prepare the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior dose-response experiment.
-
Add the agonist to the wells containing the pre-treated cells and incubate for the recommended time for your cAMP assay kit (typically 15-30 minutes at 37°C).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ value of this compound.
-
Causality Behind Experimental Choices:
-
Serum Starvation: This step is crucial to lower basal cAMP levels, thereby increasing the signal-to-noise ratio of the assay.
-
PDE Inhibitor: The inclusion of a PDE inhibitor like IBMX prevents the rapid degradation of cAMP, allowing for a more robust and sustained signal.
-
Submaximal Agonist Concentration (EC₈₀): Using an EC₈₀ concentration of the agonist ensures that the assay is sensitive to the inhibitory effects of the antagonist.
Application 2: In Vitro Topoisomerase II Inhibition Assay (kDNA Decatenation)
This protocol provides a method to assess the direct inhibitory effect of this compound on the catalytic activity of topoisomerase II.
Principle: Topoisomerase II can decatenate, or unlink, the interlocked rings of kinetoplast DNA (kDNA). An inhibitor will prevent this process, leaving the kDNA in its catenated form.
Materials:
-
Purified human topoisomerase IIα.
-
Kinetoplast DNA (kDNA).
-
This compound (stock solution in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP).
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol).
-
Proteinase K.
-
Agarose gel electrophoresis system.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound. Include a vehicle control (DMSO).
-
Enzyme Addition: Add purified topoisomerase IIα to each reaction tube and mix gently.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution followed by proteinase K (to digest the enzyme) and incubate for a further 30 minutes at 37°C.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe) and perform electrophoresis.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed circular or linear DNA. The degree of inhibition can be quantified by densitometry.
Causality Behind Experimental Choices:
-
kDNA as a Substrate: The highly interlocked nature of kDNA makes it an excellent substrate for assessing the decatenation activity of topoisomerase II.
-
Proteinase K Treatment: This step is essential to remove the topoisomerase II enzyme from the DNA, allowing the DNA to migrate properly during electrophoresis.
-
ATP in Assay Buffer: Topoisomerase II is an ATP-dependent enzyme, so ATP is required for its catalytic activity.
Application 3: Assessment of DNA Damage via γH2AX Staining
This protocol describes how to use immunofluorescence to detect the formation of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line like HeLa or U2OS).
-
This compound (stock solution in DMSO).
-
Positive control (e.g., etoposide).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against γH2AX.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1, 6, 24 hours). Include a vehicle control and a positive control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates the induction of DNA double-strand breaks.
-
Causality Behind Experimental Choices:
-
γH2AX as a Marker: The phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks, making it a sensitive and specific marker.
-
Permeabilization: This step is necessary to allow the antibodies to access the nuclear proteins.
-
Blocking: Blocking with BSA prevents non-specific binding of the antibodies, reducing background signal.
Application 4: Investigating the Modulation of Necroptosis
Given that this compound is a precursor for the synthesis of necroptosis inhibitors, it can be used as a negative control or a starting point for investigating the structure-activity relationship of novel compounds in modulating necroptosis.
Principle: Necroptosis is a form of programmed necrosis that can be induced by stimuli such as TNF-α in combination with a caspase inhibitor. This protocol provides a general framework to assess if this compound can modulate this process.
Materials:
-
A cell line susceptible to necroptosis (e.g., L929, HT-29).
-
TNF-α.
-
A pan-caspase inhibitor (e.g., z-VAD-fmk).
-
This compound (stock solution in DMSO).
-
A positive control necroptosis inhibitor (e.g., Necrostatin-1).
-
Cell viability assay (e.g., CellTiter-Glo, LDH release assay).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or the positive control (Necrostatin-1) for 1-2 hours.
-
Induction of Necroptosis: Add a combination of TNF-α (e.g., 10-100 ng/mL) and a caspase inhibitor (e.g., 20-50 µM z-VAD-fmk) to the wells.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (typically 12-24 hours).
-
Cell Viability Assessment: Measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of the test compound to determine if this compound has any effect on necroptosis.
Causality Behind Experimental Choices:
-
Caspase Inhibition: The use of a pan-caspase inhibitor is critical to block apoptosis and channel the cell death pathway towards necroptosis.
-
TNF-α: TNF-α is a potent inducer of the extrinsic cell death pathway, which can lead to either apoptosis or necroptosis depending on the cellular context.
-
Cell Viability Assays: Multiple assays can be used. ATP-based assays (like CellTiter-Glo) measure metabolic activity of living cells, while LDH release assays measure membrane integrity, a hallmark of necrotic cell death.
Conclusion: A Tool with Broad Potential
This compound is more than just a caffeine derivative; it is a versatile pharmacological tool with applications in studying adenosine signaling, DNA damage responses, and as a scaffold for the synthesis of novel bioactive compounds. By understanding its mechanisms of action and employing robust experimental protocols, researchers can leverage this compound to unravel complex biological questions and accelerate drug discovery efforts.
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- Ferre, S., et al. (2008). Adenosine A1-A2A receptor heteromers: new targets for caffeine in the brain. Frontiers in Bioscience, 13, 2391-2399. [Link]
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- Chen, J. F., et al. (2001). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions on monoamine oxidase inhibition and A2A receptor antagonism. Journal of Biological Chemistry, 276(39), 36040-36044.
- Chen, G., et al. (2013). Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells. Drug and Chemical Toxicology, 36(4), 438-444. [Link]
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Application Notes and Protocols for Assessing 8-Chlorocaffeine's Effect on Apoptosis
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the pro-apoptotic potential of 8-Chlorocaffeine. This document offers a suite of detailed protocols for key apoptosis assays, underpinned by scientific rationale and practical insights for robust and reproducible data generation.
Introduction to this compound and Apoptosis
This compound is a derivative of the methylxanthine alkaloid caffeine.[1] Structurally, it is characterized by a chlorine atom at the 8-position of the caffeine molecule, a modification that can alter its biological activity.[2] While caffeine itself is known to induce apoptosis in various cell lines,[3][4] the specific effects of its halogenated analogs like this compound are an active area of investigation.
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and elimination of damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Therapeutic induction of apoptosis in cancer cells is a cornerstone of modern oncology. Apoptosis is orchestrated through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.[5]
This compound is known to be an adenosine receptor antagonist.[1] Adenosine receptors, particularly the A1 and A2A subtypes, play complex roles in cell survival and death.[6] By blocking these receptors, this compound may modulate downstream signaling pathways that influence the apoptotic machinery. Some studies also suggest that caffeine and its analogs can act as phosphodiesterase (PDE) inhibitors, leading to increased intracellular cyclic AMP (cAMP) levels, which can have varied effects on apoptosis depending on the cellular context.[7]
This guide details a multi-parametric approach to evaluate the pro-apoptotic effects of this compound, focusing on key events in the apoptotic cascade: phosphatidylserine externalization, caspase activation, mitochondrial integrity, and the regulation of key apoptotic proteins.
Core Experimental Workflow
A systematic investigation into this compound-induced apoptosis should follow a logical progression of assays. This workflow ensures a comprehensive characterization from early to late-stage apoptotic events.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
PART 1: Detection of Early and Late Apoptosis by Annexin V/Propidium Iodide Staining
Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11]
Protocol: Annexin V-FITC/PI Staining
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., based on a preliminary cell viability assay) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
-
Include a positive control for apoptosis, such as staurosporine or camptothecin.[12]
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent like Accutase or Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium.
-
For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
Data Interpretation:
| Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Live Cells |
| Lower-Right Quadrant | Positive | Negative | Early Apoptotic Cells |
| Upper-Right Quadrant | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left Quadrant | Negative | Positive | Necrotic Cells |
PART 2: Measurement of Effector Caspase Activity
Scientific Rationale: The activation of effector caspases, such as caspase-3 and caspase-7, is a pivotal event in the execution phase of apoptosis.[13] These enzymes are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of caspase-3/7 provides a direct assessment of the executioner phase of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for quantifying this activity.[14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[14]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound and controls as described in the Annexin V protocol.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[15]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity in this compound-treated cells relative to the vehicle-treated control cells after subtracting the background luminescence from wells containing only medium and the reagent.
PART 3: Assessment of Mitochondrial Integrity
Scientific Rationale: The intrinsic pathway of apoptosis is initiated at the mitochondria. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The lipophilic cationic dye JC-1 is widely used to monitor ΔΨm. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound and controls as previously described. A positive control for mitochondrial depolarization, such as CCCP, should be included.
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with assay buffer.
-
-
Analysis:
-
The stained cells can be analyzed by fluorescence microscopy, a fluorescence plate reader, or flow cytometry.
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.
-
Flow Cytometry: Use a 488 nm excitation laser. J-aggregate (red) fluorescence can be detected in the PE channel (~590 nm), and JC-1 monomer (green) fluorescence in the FITC channel (~529 nm).[16]
-
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial membrane depolarization and an early apoptotic event.
Caption: Principle of the JC-1 assay for mitochondrial membrane potential.
PART 4: Analysis of Apoptosis-Related Proteins by Western Blotting
Scientific Rationale: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[17] This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[18] The ratio of Bax to Bcl-2 is a critical determinant of cell fate.[19] An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. Western blotting allows for the quantification of these key regulatory proteins.
Protocol: Western Blotting for Bcl-2 and Bax
-
Protein Extraction:
-
Treat cells with this compound and controls.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Expected Outcome:
-
A pro-apoptotic effect of this compound would be indicated by a decrease in the expression of Bcl-2, an increase in the expression of Bax, and consequently, an elevated Bax/Bcl-2 ratio.[19]
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature Protocols.
- This compound. (n.d.). PubChem.
- Bøe, R., Gjertsen, B. T., Døskeland, S. O., & Vintermyr, O. K. (1995). 8-Chloro-cAMP induces apoptotic cell death in a human mammary carcinoma cell (MCF-7) line. Breast Cancer Research and Treatment, 35(2), 159–168.
- Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... (n.d.). ResearchGate.
- Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. (2017). Scientific Reports, 7(1), 10846.
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences.
- Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. (2014). PLOS ONE, 9(9), e106912.
- Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience.
- Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review. (2014). Journal of Caffeine Research, 4(1), 3–12.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Can you help with Western Blot: Bax and BCL-2? (n.d.). ResearchGate.
- Caffeine Induces Cell Death via Activation of Apoptotic Signal and Inactivation of Survival Signal in Human Osteoblasts. (2012). International Journal of Molecular Sciences, 13(12), 16257–16271.
- Caspase 3/7 Activity. (2025). Protocols.io.
- The Role of Adenosine A1 and A2A Receptors in the Caffeine Effect on MDMA-Induced DA and 5-HT Release in the Mouse Striatum. (2012). Pharmacological Reports, 64(6), 1438–1446.
- Caffeine Modulates Cell Death and Telomerase Activity in Triple-negative Breast Cancer Cells. (2025). International Journal of Molecular and Cellular Medicine.
- Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. (n.d.). EdSpace.
- Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis. (1997). Virchows Archiv, 430(2), 125–130.
- Effects of caffeine and phosphodiesterase inhibitors on activation of neonatal T lymphocytes. (2018). Immunobiology, 223(11-12), 661–667.
- Caspase 3/7 Activity Assay Kit. (n.d.). Elabscience.
- Caffeine and Adenosine: Antagonist and Agonist. (n.d.). PDB-101.
- Caffeine Induces Cell Death via Activation of Apoptotic Signal and Inactivation of Survival Signal in Human Osteoblasts. (2012). ResearchGate.
- MitoPT® JC-1 Assay Kit. (n.d.). Bio-Rad Antibodies.
- Caspase 3/7 Activity Assay Kit (Colorimetric Method). (n.d.). Elabscience.
- Adenosine receptor antagonist – Knowledge and References. (n.d.). Taylor & Francis.
- Caffeine induces apoptosis by enhancement of autophagy via PI3K/Akt/mTOR/p70S6K inhibition. (2012). Autophagy, 8(8), 1131–1142.
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Application of 8-Chlorocaffeine in Radiolabeling Studies: A Technical Guide for Researchers
Introduction: The Strategic Role of 8-Chlorocaffeine in PET Tracer Synthesis
In the landscape of molecular imaging, particularly Positron Emission Tomography (PET), the development of specific and high-affinity radiotracers is paramount for visualizing and quantifying biological processes in vivo. Xanthine derivatives, like caffeine, are of significant interest due to their interaction with adenosine receptors, which are implicated in a myriad of physiological and pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[1][2] this compound (8-chloro-1,3,7-trimethylxanthine) emerges as a critical precursor in this field.[3][4][5] Its chemical structure provides a versatile scaffold for the synthesis of various adenosine receptor antagonists. The chlorine atom at the 8-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of a radionuclide, or as a reactive site for carbon-carbon bond formation to attach moieties that can be radiolabeled. This guide provides an in-depth overview and detailed protocols for the application of this compound in radiolabeling studies, primarily focusing on the synthesis of PET tracers targeting adenosine receptors.
Part 1: Foundational Concepts and Strategic Considerations
Chemical Properties of this compound
This compound is a halogenated derivative of caffeine.[5] Its utility in radiolabeling stems from the reactivity of the C-Cl bond at the 8-position of the purine ring. This strategic placement allows for late-stage modifications, a crucial aspect in radiosynthesis where the short half-life of isotopes like Carbon-11 necessitates rapid chemical transformations.[6]
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₄O₂ | [3] |
| Molecular Weight | 228.64 g/mol | [5] |
| CAS Number | 4921-49-7 | [5] |
| Appearance | Solid | [7] |
| Solubility | Soluble in Chloroform | [8] |
Rationale for Use in Adenosine Receptor Tracer Synthesis
Adenosine receptors, particularly the A₂A subtype, are significant targets in drug development and diagnostic imaging.[1][9] Antagonists of these receptors have therapeutic potential in various disorders.[1][2][9] this compound serves as a key building block for creating potent and selective A₂A receptor antagonists, such as 8-(3-chlorostyryl)caffeine (CSC).[1][9] By radiolabeling these antagonists, researchers can non-invasively study the distribution and density of adenosine receptors in the brain and other organs, providing valuable insights into disease mechanisms and treatment responses.
Choice of Radionuclide: The Case for Carbon-11
Carbon-11 ([¹¹C]) is a frequently used positron-emitting radionuclide in PET tracer development.[6] Its short half-life of 20.4 minutes allows for multiple PET scans in the same subject on the same day, facilitating studies that require repeated measurements.[6] Furthermore, carbon is a fundamental component of all organic molecules, meaning that the introduction of ¹¹C does not alter the biological activity of the tracer, a significant advantage over larger, non-isotopic labels.[6] The most common method for producing ¹¹C is the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[10]
Part 2: Experimental Protocols and Methodologies
General Workflow for Radiolabeling
The overall process of synthesizing a radiolabeled tracer from this compound involves several key stages, from the production of the radionuclide to the final quality control of the injectable product.
Caption: General workflow for the synthesis of a ¹¹C-labeled PET tracer.
Protocol 1: Synthesis of a [¹¹C]Methylated Adenosine A₂A Receptor Antagonist Precursor from this compound
This protocol outlines the synthesis of a precursor molecule derived from this compound, which is then used for radiolabeling. The example focuses on creating a desmethyl precursor for subsequent ¹¹C-methylation.
Objective: To synthesize a precursor for radiolabeling by modifying this compound.
Materials:
-
This compound
-
Reagents for demethylation (e.g., a strong Lewis acid or a suitable nucleophile)
-
Appropriate solvents (e.g., dichloromethane, methanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Demethylation of this compound: Selectively remove one of the methyl groups from the xanthine core of this compound. The choice of demethylating agent will depend on the desired position of demethylation (N1, N3, or N7).
-
Reaction with a suitable linker: The demethylated this compound can then be reacted with a bifunctional linker at the 8-position via a nucleophilic substitution of the chlorine atom. This linker will contain the functional group to be radiolabeled.
-
Purification: The synthesized precursor is purified using standard techniques such as column chromatography or preparative HPLC to ensure high chemical purity before radiolabeling.
-
Characterization: Confirm the structure and purity of the precursor using analytical techniques like NMR and mass spectrometry.
Protocol 2: [¹¹C]Methylation of the Precursor
This protocol details the radiolabeling of the synthesized precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Objective: To introduce a ¹¹C-methyl group onto the precursor to generate the final PET tracer.
Materials:
-
Synthesized desmethyl precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Automated radiosynthesis module
Procedure:
-
Precursor Preparation: Dissolve a small amount (typically 1-2 mg) of the desmethyl precursor in the chosen anhydrous solvent within a reaction vessel of the automated synthesis module.
-
Introduction of Base: Add the base to the reaction vessel to deprotonate the nitrogen atom where the ¹¹C-methyl group will be attached.
-
Trapping of [¹¹C]CH₃I: Bubble the gaseous [¹¹C]CH₃I produced from the cyclotron through the reaction mixture. The reaction is typically heated to accelerate the methylation process.
-
Reaction Quenching: After a set reaction time (usually 5-10 minutes), quench the reaction by adding a suitable reagent, often the mobile phase for the subsequent HPLC purification.
Caption: Schematic of the ¹¹C-methylation reaction.
Purification and Quality Control
Purification:
-
The crude reaction mixture is injected onto a semi-preparative HPLC system to isolate the radiolabeled product from unreacted precursor and other impurities.
-
The fraction containing the desired tracer is collected, and the organic solvent from the mobile phase is removed by evaporation.
Formulation:
-
The purified tracer is redissolved in a sterile, pyrogen-free physiological saline solution, often containing a small amount of ethanol to aid solubility.
-
The final solution is passed through a sterile filter into a sterile vial.
Quality Control: A series of quality control tests are performed on the final product to ensure its safety and efficacy for in vivo use.
| QC Test | Method | Acceptance Criteria |
| Identity of Tracer | Analytical Radio-HPLC | Retention time matches that of the non-radiolabeled standard. |
| Radiochemical Purity | Analytical Radio-HPLC | > 95% |
| Specific Activity | Calculated from the amount of radioactivity and the mass of the tracer | Typically > 37 GBq/µmol at the time of injection. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm). |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Sterility | Culture-based methods | No microbial growth. |
| Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
Part 3: Data Interpretation and Troubleshooting
Interpreting PET Imaging Data
PET scans using tracers derived from this compound will generate images reflecting the distribution and density of the target receptor. Quantitative analysis of these images can provide valuable information on receptor occupancy by therapeutic drugs or changes in receptor expression in disease states.
Common Troubleshooting in Radiosynthesis
-
Low Radiochemical Yield:
-
Cause: Inefficient trapping of the radiolabeling agent, degradation of the precursor, or suboptimal reaction conditions.
-
Solution: Check the efficiency of the trapping loop, ensure the precursor is of high purity and dry, and optimize reaction temperature, time, and base concentration.
-
-
Low Specific Activity:
-
Cause: Contamination with non-radiolabeled ("cold") carbon from the cyclotron target or synthesis module.
-
Solution: Ensure high purity of target gases and thorough cleaning of the synthesis module between runs.
-
-
Impure Final Product:
-
Cause: Incomplete separation during HPLC purification.
-
Solution: Optimize the HPLC mobile phase composition, flow rate, and column to achieve better separation of the product from impurities.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of PET tracers, particularly for imaging adenosine receptors. Its chemical properties allow for straightforward modification and subsequent radiolabeling, most notably with Carbon-11. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and scientists to successfully apply this compound in their radiolabeling studies, contributing to the advancement of molecular imaging and drug development.
References
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Methodology for Studying 8-Chlorocaffeine's Metabolic Pathways: An Integrated In Vitro and In Vivo Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chlorocaffeine (also known as 8-chlorotheophylline) is a methylxanthine derivative structurally related to caffeine, the world's most consumed psychoactive substance.[1][2] Understanding its metabolic fate is critical for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This guide provides a comprehensive, field-proven methodology for the elucidation of this compound's metabolic pathways. We detail an integrated approach combining predictive pathway analysis, in vitro investigations using human liver microsomes, in vivo studies in a rodent model, and definitive metabolite identification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Each protocol is designed to be a self-validating system, explaining the scientific rationale behind key experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Scientific Imperative
This compound is a xanthine stimulant used primarily in combination with antihistamines like diphenhydramine to counteract drowsiness.[3][4] As a derivative of caffeine, its metabolism is anticipated to follow similar enzymatic pathways. Caffeine is almost completely metabolized in the liver, with over 95% of its primary metabolism mediated by the cytochrome P450 enzyme CYP1A2.[5][6] Key reactions include N-demethylation and C-8 hydroxylation.[6] Subsequent metabolism of the resulting dimethyl- and monomethyl-xanthines involves other enzymes, notably Xanthine Oxidase (XO).[5][7]
Given the structural similarity, it is hypothesized that this compound is also a substrate for CYP1A2 and other drug-metabolizing enzymes. The presence of a chlorine atom at the C-8 position, however, may alter the rate and regioselectivity of metabolism compared to caffeine, where this position is hydroxylated.[5] A thorough investigation is therefore essential.
Predicted Metabolic Pathways of this compound
Based on the well-established metabolic pathways of caffeine, we can predict the primary biotransformations for this compound. The major reactions are expected to be Phase I modifications, specifically N-demethylations at the N1, N3, and N7 positions, primarily catalyzed by CYP1A2.[8][9] Unlike caffeine, the C-8 position is blocked by a chlorine atom, potentially making direct oxidation at this site less favorable. However, dechlorination or other modifications cannot be ruled out. Subsequent metabolism by Xanthine Oxidase (XO) on the demethylated purine ring is also anticipated.[10]
Figure 1: Predicted primary metabolic pathways for this compound.
Integrated Experimental Workflow
Our methodology follows a logical progression from in vitro screening to in vivo confirmation, culminating in analytical characterization. This tiered approach is efficient, allowing for early identification of major metabolites in a simplified system before moving to the complexity of a whole-animal model.
Figure 2: High-level workflow for metabolic pathway elucidation.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)
Rationale: Human liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UGTs.[11][12] Using pooled HLM from multiple donors minimizes variability and provides a good representation of the average metabolic capacity of the human population.[12] This assay is a cost-effective, high-throughput method to determine if this compound is a substrate for CYP enzymes and to identify the primary oxidative metabolites.[13]
Materials and Reagents
-
This compound (Parent Compound)
-
Pooled Human Liver Microsomes (e.g., from at least 20 donors), 20 mg/mL stock
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Control compounds (e.g., Testosterone for CYP3A4, Caffeine for CYP1A2)
-
Ice-cold ACN with an internal standard (e.g., Diazepam-d5) for reaction termination.
Step-by-Step Incubation Protocol
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing potassium phosphate buffer and the NADPH regeneration system.
-
Pre-warm: Pre-warm the master mix and the HLM solution separately in a shaking water bath at 37°C for 5 minutes.
-
Initiate Reaction: Add the HLM to the master mix to achieve the desired final protein concentration (see Table 1). Immediately afterward, add this compound (dissolved in a minimal amount of DMSO, final concentration <0.2%) to initiate the metabolic reaction.[11]
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: To stop the reaction, transfer each aliquot into a separate tube containing 2-3 volumes of ice-cold ACN with the internal standard. This step simultaneously quenches the enzymatic activity and precipitates the microsomal proteins.
-
Process Samples: Vortex the terminated samples vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for HPLC-MS/MS analysis.
Table 1: Recommended In Vitro Incubation Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| This compound Conc. | 1-10 µM | Simulates therapeutic concentrations and stays within linear enzyme kinetics range.[11] |
| HLM Protein Conc. | 0.2-0.5 mg/mL | Balances sufficient enzyme activity with minimizing non-specific binding. |
| NADPH System | 1 mM NADP+, 10 mM G6P | Ensures the co-factor for CYP enzymes is not rate-limiting. |
| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. |
| Final DMSO Conc. | < 0.2% | High concentrations of organic solvents can inhibit enzyme activity.[11] |
| Time Points | 0, 5, 15, 30, 60 min | Allows for the determination of the rate of parent compound depletion and metabolite formation. |
Protocol 2: In Vivo Metabolism in a Rodent Model
Rationale: While in vitro systems are excellent for initial screening, they lack the complexity of a whole organism, including absorption, distribution, and excretion processes, as well as the interplay between different organs (e.g., liver and kidney).[14][15] An in vivo study in an appropriate animal model, such as the Sprague-Dawley rat, is crucial for obtaining a complete metabolic profile and understanding the ultimate fate of the compound.[14][16] Rodent models are widely used in preclinical drug development due to their well-characterized physiology and genetic similarities to humans in many metabolic pathways.[17]
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: House animals individually in metabolic cages designed for the separate collection of urine and feces.
-
Acclimation: Allow a minimum of 3 days for acclimation to the cages before dosing.
-
Diet: Provide standard chow and water ad libitum.
Dosing and Sample Collection Protocol
-
Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with continued access to water.
-
Dosing: Administer this compound via oral gavage (p.o.) at a suitable dose (e.g., 10 mg/kg) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose). A parallel cohort may be dosed intravenously (i.v.) to assess absolute bioavailability and first-pass metabolism.
-
Urine and Feces Collection: Collect urine and feces at pre-determined intervals (e.g., 0-8h, 8-24h, 24-48h). Pool samples for each interval. Record the volume of urine and weight of feces.
-
Blood Sampling: Collect blood samples (via tail vein or other appropriate method) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge blood samples at ~2,000 x g for 15 minutes at 4°C to separate plasma.
-
Sample Storage: Store all samples (plasma, urine, and homogenized feces) at -80°C until analysis.
Protocol 3: Metabolite Analysis by HPLC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite profiling due to its high sensitivity, selectivity, and ability to provide structural information.[18][19] HPLC separates the parent drug from its metabolites, while the mass spectrometer detects and fragments the ions to help elucidate their structures.[20][21]
Sample Preparation
-
Plasma/Supernatant from In Vitro Assay: Already prepared in Protocol 1 (protein precipitation).
-
Urine: Thaw and centrifuge to remove particulates. A dilution with water or mobile phase may be necessary. For some minor metabolites, solid-phase extraction (SPE) may be required for concentration.
-
Feces: Thaw, homogenize with water or buffer, and extract with an organic solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant.
HPLC-MS/MS Protocol
-
Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Interface the HPLC with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Metabolite Detection Strategy:
-
Full Scan: First, perform a full scan MS experiment to detect all ionizable species eluting from the column.
-
Product Ion Scan: Perform fragmentation (MS/MS) on the parent compound's m/z to identify its characteristic fragment ions.
-
Precursor Ion/Neutral Loss Scans: Use these scan types to search for potential metabolites that share a common fragment or lose a common neutral moiety related to the parent drug.
-
-
Data Processing: Process the acquired data using specialized metabolite identification software. The software will compare samples from treated vs. untreated (or time-zero) groups to find potential metabolites and predict their biotransformations based on mass shifts from the parent drug (e.g., -14 Da for demethylation, +16 Da for oxidation).[20]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Chlorocaffeine
Welcome to the technical support center for the synthesis of 8-chlorocaffeine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this compound in their laboratory and scale-up operations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Introduction: The Importance of this compound
This compound is a key synthetic intermediate in the development of various therapeutic agents. As a derivative of the xanthine scaffold, it serves as a versatile precursor for the synthesis of compounds with a wide range of biological activities, including adenosine receptor antagonists and phosphodiesterase inhibitors.[1][2] Achieving a high yield and purity of this compound is therefore a critical step in the efficient production of these novel drug candidates.
This guide will focus on the common methods for the electrophilic chlorination of caffeine at the C-8 position and provide practical solutions to overcome frequently encountered obstacles.
Core Concepts: Understanding the Chlorination of Caffeine
The synthesis of this compound typically involves the reaction of caffeine with a chlorinating agent. The C-8 position of the purine ring in caffeine is susceptible to electrophilic substitution. The choice of chlorinating agent and reaction conditions can significantly impact the yield, purity, and safety of the synthesis.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Q1: I'm not getting any this compound, or the yield is very low. What are the likely causes?
A1: Low or no yield in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting this issue:
-
Reagent Quality:
-
Caffeine: Ensure your starting caffeine is dry and of high purity. Moisture can interfere with certain chlorinating agents.
-
Chlorinating Agent: Use a fresh, high-quality chlorinating agent. Phosphorus oxychloride (POCl₃) can hydrolyze over time, and N-chlorosuccinimide (NCS) can decompose.
-
Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like POCl₃.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For instance, reactions with POCl₃ often require heating to reflux to proceed at a reasonable rate. Insufficient temperature can lead to an incomplete reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields. Extend the reaction time if the starting material is still present.
-
Stoichiometry: An insufficient amount of the chlorinating agent will result in incomplete conversion of caffeine. Ensure you are using the correct molar equivalents as specified in the protocol.
-
-
Work-up Procedure:
-
Premature Quenching: If you are using a vigorous quenching method, you might be hydrolyzing your product back to caffeine, especially if the reaction has not gone to completion.
-
Product Loss During Extraction: this compound has some solubility in water. Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.[3]
-
Q2: My TLC analysis shows the reaction has gone to completion, but after work-up, the starting material reappears. What is happening?
A2: This is a classic issue, particularly when using phosphorus oxychloride (POCl₃). The reappearance of the starting material during aqueous work-up indicates the hydrolysis of an intermediate or the product itself.
-
Mechanism of Reversion: In a POCl₃ reaction, an intermediate phosphate ester of caffeine may be formed. If this intermediate is not fully converted to this compound, it will hydrolyze back to caffeine upon the addition of water during work-up. Similarly, the product, this compound, can be susceptible to hydrolysis under certain conditions, although it is generally more stable.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Extend the reaction time or increase the temperature to ensure the complete conversion of any intermediates to the final product.
-
Careful Quenching: Quench the reaction mixture by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or another weak base.[4] This neutralizes the acidic byproducts without creating harsh conditions that could promote hydrolysis. Avoid quenching with water alone, as this can create a highly acidic and exothermic environment.
-
Remove Excess POCl₃: Before quenching, consider removing the excess POCl₃ under reduced pressure. This minimizes the vigor of the quench and reduces the risk of side reactions.
-
Product Purity Issues
Q3: My final product has a persistent "bleach-like" odor. What is this, and how can I remove it?
A3: A "bleach-like" odor is often indicative of residual chlorine or chlorinated byproducts from the reaction.[5] This can occur if an excess of a strong chlorinating agent like chlorine gas was used, or if side reactions have generated volatile chlorinated species.
-
Removal Strategies:
-
Thorough Washing: During the work-up, wash the organic layer containing your product with a solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to quench any remaining elemental chlorine.
-
Recrystallization: Proper recrystallization is crucial for removing impurities. See the "Purification" section for recommended solvent systems.
-
Azeotropic Removal: In some cases, co-evaporation with a suitable solvent under reduced pressure can help remove volatile impurities.
-
Q4: I'm observing multiple spots on my TLC plate even after purification. What are the potential byproducts?
A4: The formation of byproducts is dependent on the chlorinating agent and reaction conditions used.
-
Potential Byproducts:
-
Unreacted Caffeine: The most common impurity.
-
Over-chlorinated Products: Although less common for the caffeine scaffold, it is possible to have chlorination at other positions under harsh conditions.
-
Hydrolysis Products: If the work-up is not carefully controlled, you may have 8-hydroxycaffeine (uric acid analog) as a byproduct.[5]
-
Products of Ring Opening: Under very harsh acidic or oxidative conditions, the purine ring can undergo degradation, leading to various smaller molecules such as N,N'-dimethylparabanic acid and N,N'-dimethyloxalamide.[6]
-
-
Identification and Removal:
-
TLC Analysis: Use a co-spot with your starting material to identify unreacted caffeine.
-
Spectroscopic Analysis: Use ¹H and ¹³C NMR to characterize your final product and identify impurities.[7][8]
-
Purification: Column chromatography may be necessary if recrystallization is insufficient to remove persistent impurities.
-
Experimental Protocols
Method 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This method is effective but requires careful handling of the corrosive and water-reactive POCl₃.
Diagram of the Experimental Workflow:
Caption: Workflow for this compound Synthesis using POCl₃.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add caffeine (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the reaction residue into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a white solid.
-
Method 2: Chlorination using N-Chlorosuccinimide (NCS)
This method uses a solid, less hazardous chlorinating agent and can be performed under milder conditions. A "greener" variation using water as a solvent has been reported for the analogous 8-chlorotheophylline synthesis.[2]
Diagram of the Logical Relationships:
Caption: Key components for the synthesis of this compound using NCS.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve caffeine (1.0 eq) in a suitable solvent such as glacial acetic acid or, for a greener approach, water.[2]
-
Reaction: Add N-chlorosuccinimide (NCS) (1.1-1.3 eq) portion-wise to the solution. Heat the mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature. If using an organic solvent, it may be partially removed under reduced pressure.
-
If using water, the product may precipitate upon cooling.
-
Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 6-7.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize from a suitable solvent system to obtain pure this compound.
-
Data Presentation
| Method | Chlorinating Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Challenges |
| 1 | Phosphorus Oxychloride (POCl₃) | Neat (no solvent) | ~110 | 70-85 | High reactivity, often good yields | Corrosive, water-sensitive, vigorous work-up |
| 2 | N-Chlorosuccinimide (NCS) | Acetic Acid / Water | 60-80 | 80-90 | Milder conditions, easier to handle | Potential for longer reaction times |
| 3 | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | Room Temp to 40 | Variable | Can be effective for some substrates | Generates HCl and SO₂ gas |
References
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- Yadav, M. R., et al. (2011). Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine. Bioorganic & Medicinal Chemistry Letters, 21(15), 4535-4539.
- CN103360394B. (2014). 8-chlorotheophylline preparation method.
- Sciencemadness Discussion Board. (2011). 8-Methoxycaffeine synthesis. [Link]
- ResearchGate. (2017). Synthesis of some novel 8-mercaptocaffeine derivatives as potential chemotherapeutic agents. [Link]
- ResearchGate. (2017). Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine. [Link]
- ResearchGate. (2014).
- US4758662A. (1988). Purification of caffeine.
- Wikipedia. 8-Chlorotheophylline. [Link]
- Zarrelli, A., et al. (2014). Ecotoxicological evaluation of caffeine and its derivatives from a simulated chlorination step. Ecotoxicology and Environmental Safety, 107, 137-143.
- PubChem. 8-Chlorotheophylline.
- ResearchGate. (2012). N-Chlorosuccinimide (NCS). [Link]
- Scribd. (n.d.).
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- KR20070065654A. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride.
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- ACS Publications. (2016). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
- MDPI. (2022). Elimination of Toxic Solvents from Analytical Methods in Food Analysis: Caffeine Determination in Tea as an Example. Molecules. [Link]
- Preprints.org. (2021).
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- Wikipedia. Benzene. [Link]
- ResearchGate. (2018). Novel Approach to Caffeine Extraction Recrystallization and Findings using Liquid-Liquid Method. [Link]
- University of Edinburgh. (2021).
- ResearchGate. (2007). Synthesis of 8-substituted xanthines. [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Journal of the Indian Chemical Society. (2018).
- MDPI. (2023). Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review.
- RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]
- University of California, Los Angeles. (n.d.).
- Reddit. (2021). Extracting coffee aromatics and caffeine without the use of DCM. r/chemistry. [Link]
- Chemistry Stack Exchange. (2019).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001847). [Link]
- ResearchGate. (2012). 1 H-13 C CP-MAS NMR spectra of crystalline caffeine, empty ZIF-8, and.... [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - 8-Methoxycaffeine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
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- 7. This compound | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting 8-Chlorocaffeine solubility issues in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support center for 8-Chlorocaffeine. As Senior Application Scientists, we understand that realizing the full potential of a research compound is often predicated on overcoming fundamental experimental hurdles. One of the most common challenges researchers face with xanthine derivatives like this compound is achieving and maintaining solubility in aqueous assay environments.
This guide is designed to provide you with expert-driven, practical solutions to these issues. We will move beyond simple protocol lists to explain the 'why' behind each step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its fundamental physicochemical properties I should be aware of?
A1: Understanding the basic properties of this compound is the first step in designing a robust experimental plan. This molecule is a derivative of caffeine and shares the xanthine scaffold, which is known for its relatively poor aqueous solubility due to strong intermolecular hydrogen bonding and base stacking in its crystal lattice structure[1][2].
Key computed and experimental properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₄O₂ | PubChem[3] |
| Molecular Weight | 228.64 g/mol | ChemScene[4] |
| LogP (Octanol/Water) | -0.376 | Cheméo[5] |
| Topological Polar Surface Area (TPSA) | 61.82 Ų | ChemScene[4] |
| Hydrogen Bond Donors | 0 | ChemScene[4] |
| Hydrogen Bond Acceptors | 6 | ChemScene[4] |
| Known Solubility | Soluble in Chloroform | Cayman Chemical[6] |
| Storage Temperature | -20°C (as solid) | Cayman Chemical[6] |
The negative LogP value suggests a degree of hydrophilicity, yet practical experience shows that the planar, crystalline nature of xanthines often leads to solubility challenges in neutral aqueous solutions[1][2]. The molecule lacks hydrogen bond donors, which further influences its interaction with protic solvents like water.
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
A2: For compounds that exhibit poor aqueous solubility, the standard industry practice is to use a high-purity, anhydrous organic solvent. For this compound, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.
Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of solid compounds like this compound. It is also miscible with water and most cell culture media, which is critical for the subsequent dilution steps. While other solvents like DMF or ethanol can be used, DMSO typically offers the best balance of solvating power and compatibility with downstream biological assays[7].
When preparing your stock, aim for a high, but practical, concentration (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into your final assay, reducing the risk of solvent-induced artifacts. Always store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles[8].
Q3: My this compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how do I prevent this?
A3: This is the most common solubility issue encountered and is a classic example of a compound "crashing out" of solution. It occurs when a compound, highly soluble in a concentrated organic stock, is rapidly diluted into an aqueous environment where its solubility is significantly lower. The DMSO concentration drops so quickly that the water cannot accommodate the compound, leading to precipitation.
To resolve this, you must control the dilution process carefully. The key is to avoid a single, large dilution step and instead use an intermediate dilution series.
Below is a troubleshooting workflow to diagnose and solve this issue:
Caption: Workflow for preparing working solutions.
Procedure:
-
Create an Intermediate, High-Concentration Solution:
-
In a sterile tube or deep-well plate, create an intermediate solution. For example, to make a 200 µM solution, add 5 µL of your 20 mM DMSO stock to 495 µL of your final assay buffer or cell culture medium.
-
Vortex immediately and vigorously. This is the most critical step. The rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate. This solution now contains 1% DMSO.
-
-
Perform Serial Dilutions:
-
Using the 200 µM intermediate solution, perform your serial dilutions directly in assay medium. For example, in a 96-well plate, add 100 µL of medium to several wells. Add 100 µL of the 200 µM solution to the first well, mix thoroughly, and then transfer 100 µL to the next well, continuing for your desired concentration range.
-
Crucially, the DMSO concentration remains constant at 1% across all wells in this dilution plate.
-
-
Add to Cells:
-
Add a small, defined volume from your serial dilution plate to the wells of your final assay plate containing cells. For instance, adding 10 µL from the dilution plate to wells containing 90 µL of cells in medium will result in a final 1:10 dilution.
-
Your final compound concentrations in the assay plate will be 20 µM, 10 µM, 5 µM, etc., and the final DMSO concentration will be a cell-friendly 0.1%.
-
-
Vehicle Control: Remember to create a parallel dilution series starting with 100% DMSO instead of the compound stock to serve as your vehicle control.[9]
By following these expert-validated guidelines and protocols, you can effectively mitigate solubility issues with this compound, ensuring the reliability and reproducibility of your experimental data.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21031, this compound. [Link]
- ResearchGate (2014). How to enhance drug solubility for in vitro assays?. [Link]
- Papanastasiou, M., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
- Bruns, R. F., & Fergus, J. H. (1989).
- Periyasamy, S., & Muthuchamy, M. (2018). The effect of pH on the concentration of caffeine.
- Bitesize Bio (2016).
- Shalmashi, A., & Golmohammad, F. (2010). Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K.
- Singh, A., et al. (2011). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- National Toxicology Program (1998).
- Neau, S. H., et al. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets.
- Rice University (n.d.). Solutions and dilutions: working with stock solutions. [Link]
- Promega Corporation (2021).
- Carl ROTH (2021).
- Shalmashi, A., & Golmohammad, F. (2010). Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K. SciELO. [Link]
- Global Substance Registration System (GSRS). This compound. [Link]
- Cheméo (2023). Chemical Properties of Caffeine, 8-chloro (CAS 4921-49-7). [Link]
- Siew, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]
- Arp, H. P. H., et al. (2006). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
- Pharmapproach (2022). Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
- Harvey, D. (2020). Preparing Solutions. Chemistry LibreTexts. [Link]
- G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. [Link]
- BMG LABTECH (2023).
- Wikipedia. Xanthine. [Link]
- PhytoTech Labs (n.d.). Preparing Stock Solutions. [Link]
- Al-Maaieh, A., & Flanagan, D. R. (2002). Salt effects on caffeine solubility, distribution, and self-association. Journal of Pharmaceutical Sciences. [Link]
- Kumar, R., et al. (2017). Xanthine scaffold: scope and potential in drug development. RSC Advances. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Caffeine, 8-chloro (CAS 4921-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
8-Chlorocaffeine Purification: A Technical Support Center
Welcome to the technical support center for the purification of 8-Chlorocaffeine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its physicochemical properties. These include its moderate solubility in many common organic solvents, the potential for hydrolysis of the chlorine substituent under certain conditions, and the presence of structurally similar impurities from its synthesis. Key impurities can include unreacted starting materials like caffeine or theophylline, as well as byproducts from the chlorination reaction.[1][2][3]
Q2: What are the most common impurities I should be aware of?
Common impurities depend on the synthetic route. If starting from caffeine, residual caffeine is a primary concern. If synthesized from theophylline, both theophylline and caffeine (formed by N-methylation) can be present.[1][3] Over-chlorination or side reactions can also introduce other chlorinated species. A study on the related compound 8-chlorotheophylline identified theophylline and caffeine as significant impurities.[1][3]
Q3: Is this compound stable during purification?
While generally stable, the 8-chloro substituent on the xanthine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of 8-hydroxycaffeine (uric acid analog), which will impact the purity and yield of your final product. Therefore, it is crucial to carefully control the pH and temperature during all purification steps.[4][5]
Q4: What are the recommended analytical techniques for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantitative purity assessment.[6][7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shape improvement) is a good starting point. Thin-Layer Chromatography (TLC) is a rapid and effective qualitative tool for monitoring the progress of purification and identifying the presence of impurities.[9][10]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the temperature at which the solution is saturated. - Use a lower boiling point solvent or a mixed solvent system. - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Use a solvent in which the compound has very low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the flask is well-chilled before filtering the crystals. |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. | - Perform a hot filtration step with activated charcoal to remove colored impurities before crystallization. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Poor separation of this compound and impurities | The mobile phase polarity is too high or too low. The stationary phase is not appropriate. | - Optimize the mobile phase composition using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone.[9][10] - For polar xanthine derivatives, silica gel is a common stationary phase.[11] Consider using a finer mesh silica gel for better resolution.[12][13] |
| Product is eluting too quickly (low retention) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| Product is not eluting from the column (high retention) | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound. |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities. - Ensure the sample load is not too high for the column size. |
Detailed Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale.
1. Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot.
-
Promising single solvents for xanthine derivatives include ethanol, isopropanol, and acetic acid.[14]
-
Mixed solvent systems, such as ethanol/water or chloroform/hexane, can also be effective.[15] For a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) at its boiling point, and then add the "bad" solvent (in which it is less soluble) dropwise until turbidity persists. Add a drop or two of the "good" solvent to redissolve the precipitate before cooling.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent portion-wise until the this compound is completely dissolved. Use the minimum amount of solvent necessary.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol describes a standard flash column chromatography procedure on silica gel.
1. Mobile Phase Selection:
-
Develop a suitable mobile phase system using TLC. Spot the crude this compound on a silica gel TLC plate and elute with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
The ideal mobile phase should give a retention factor (Rf) of ~0.3 for this compound and good separation from its impurities.
2. Column Packing:
-
Choose a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel using either a dry or wet packing method. Ensure the silica gel bed is uniform and free of cracks.
-
Equilibrate the column by passing several column volumes of the chosen mobile phase through it.
3. Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purity Analysis by HPLC
This is a starting point for developing an HPLC method for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a gradient from 10% to 90% acetonitrile over 20 minutes. The addition of 0.1% phosphoric acid or formic acid to the aqueous phase can improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity.
References
- PubChem. This compound.
- CN103360394A - 8-chlorotheophylline preparation method - Google P
- Recrystallization of caffeine using gas antisolvent process - ResearchG
- CN103360394B - 8-chlorotheophylline preparation method - Google P
- This compound - SpectraBase. [Link]
- Thin Layer Chromatography of Caffeine Extract - YouTube. [Link]
- CN101016298A - Improved preparation process of 8-chlorotheophylline - Google P
- Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC - NIH. [Link]
- Separation of this compound on Newcrom R1 HPLC column - SIELC Technologies. [Link]
- Determination of Caffeine in Coffee Products According to DIN 20481 - Agilent. [Link]
- High-performance flash chromatography on fine-grained silica gel - ResearchG
- Development of thin-layer chromatographic method for determination of caffeine in black, green, and white tea - European Journal of Chemistry. [Link]
- Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. [Link]
- Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. [Link]
- The Effect of Silica Particle Purity and Morphology on Flash Chromatography Performance - Phenomenex. [Link]
- HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC - PubMed Central. [Link]
- Simultaneous determination of caffeine, 8-chlorotheophylline, and chlorphenoxamine hydrochloride in ternary mixtures by ratio-spectra zero-crossing first-derivative spectrophotometric and chemometric methods - PubMed. [Link]
- NMR Reinvestigation of the Caffeine–Chlorogenate Complex in Aqueous Solution and in Coffee Brews | Request PDF - ResearchG
- Separation of Caffeine from Beverages and Analysis Using Thin-Layer Chromatography and Gas Chromatography–Mass Spectrometry | Request PDF - ResearchG
- Ecofriendly HPLC method for caffeine in dietary supplement determination using ethanol–w
- Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - MDPI. [Link]
- Caffeine, Its Basicity, Acidity, Hydrolysis & Spectrophotometric Assay. [Link]
- Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. [Link]
- HPLC determination of caffeine in coffee beverage - ResearchG
- Synthetic method of caffeine - Eureka | P
- Caffeine recrystallis
Sources
- 1. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 5. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. eurjchem.com [eurjchem.com]
- 11. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.com [phenomenex.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of 8-Substituted Caffeine Derivatives
Welcome to the technical support center for the synthesis of 8-substituted caffeine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Landscape of 8-Substituted Caffeine
Caffeine, a readily available and biocompatible scaffold, offers a unique platform for medicinal chemistry. Substitution at the C8-position has been a key strategy in the development of novel therapeutic agents, including adenosine receptor antagonists, phosphodiesterase inhibitors, and compounds with anticancer and neuroprotective properties.[1][2] The typical synthetic route involves the initial halogenation of caffeine at the C8-position, most commonly bromination to yield 8-bromocaffeine, followed by a nucleophilic substitution reaction.[1][3] While seemingly straightforward, this pathway can be fraught with challenges, leading to suboptimal yields, difficult purifications, and unexpected side products. This guide will illuminate these potential pitfalls and provide actionable strategies for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 8-substituted caffeine derivatives, providing potential causes and recommended solutions.
Problem 1: Low Yield of 8-Halocaffeine (e.g., 8-Bromocaffeine)
Question: My bromination of caffeine to 8-bromocaffeine is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 8-bromocaffeine are a common issue and can often be attributed to several factors related to the reaction conditions and work-up procedure.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The electrophilic substitution at the C8 position may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal bromine source. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred vigorously to maintain a homogenous mixture. Consider extending the reaction time or slightly increasing the temperature (e.g., to 60-70 °C if using bromine in acetic acid).[2] |
| Side Reactions | While direct bromination is the primary pathway, over-bromination or degradation of the caffeine scaffold can occur under harsh conditions. The use of strong oxidizing agents in some protocols can also lead to undesired byproducts. | Use a milder brominating agent if possible. The use of N-bromosuccinimide (NBS) has been reported as an effective alternative to liquid bromine.[4] Ensure accurate stoichiometric control of the reagents. |
| Product Loss During Work-up | 8-Bromocaffeine has different solubility properties compared to caffeine. It is significantly less soluble in boiling water.[5] Product may be lost if the work-up and purification procedures are not optimized. | After the reaction, carefully quench any excess bromine. The crude product can be collected by filtration and washed with cold water to remove unreacted caffeine and other water-soluble impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification. |
| Reagent Quality | The quality of the caffeine, bromine, and solvents can impact the reaction outcome. | Use high-purity, anhydrous reagents and solvents where necessary. |
Experimental Protocol: Synthesis of 8-Bromocaffeine [3]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve caffeine (1 equivalent) in glacial acetic acid.
-
Add sodium acetate (1.2 equivalents) to the solution.
-
Warm the mixture to 60 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 8-bromocaffeine.
Problem 2: Formation of Multiple Products in Nucleophilic Substitution
Question: I am reacting 8-bromocaffeine with a nucleophile and obtaining a mixture of products, making purification difficult. What could be the cause?
Answer:
The formation of multiple products during the nucleophilic substitution of 8-bromocaffeine is a frequent challenge. This is often due to the presence of multiple reactive sites on the caffeine scaffold and the nucleophile, as well as potential side reactions under the chosen reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| N7 vs. N9 Alkylation | In addition to the desired C8-substitution, alkylating agents can react with the nitrogen atoms of the imidazole ring (N7 and N9). While the methyl groups on caffeine's nitrogens prevent their alkylation, if the nucleophile itself has reactive sites, or if the reaction conditions promote it, undesired N-alkylation of a different substrate could occur, though less common in this specific reaction. More relevant to purine chemistry in general, this highlights the differential reactivity of the nitrogen atoms.[6] | Optimize the reaction conditions to favor C8 substitution. This can include using a less polar solvent, a bulkier base, or a lower reaction temperature. The choice of base is critical; a non-nucleophilic, sterically hindered base can minimize side reactions. |
| Hydrolysis of 8-Bromocaffeine | Under aqueous or basic conditions, 8-bromocaffeine can undergo hydrolysis to form 8-hydroxycaffeine (caffein-8-ol). This byproduct can complicate purification. | Ensure anhydrous reaction conditions if your nucleophile is sensitive to water. The use of dried solvents and an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Side Reactions of the Nucleophile | The nucleophile itself may undergo side reactions, such as self-condensation or degradation, under the reaction conditions. | Choose a robust nucleophile and reaction conditions that are compatible with its stability. A thorough literature search on the stability of your specific nucleophile is advised. |
| Ullmann Coupling Byproducts | When using Ullmann-type conditions (copper catalysis) for coupling with phenols or other nucleophiles, side reactions such as homo-coupling of the starting materials can occur.[7][8] | Carefully optimize the catalyst, ligand, base, and temperature for the Ullmann reaction. Screening different copper sources (e.g., CuI, Cu2O) and ligands can significantly improve selectivity.[2] |
Workflow for Troubleshooting Product Mixtures:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and Structure Activity Relationships (SARs) study of 8-(substituted)aryloxycaffeine - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and X-ray crystal structure of 8- (4-bromophenoxy) caffeine [redalyc.org]
- 4. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - 8-Iodocaffeine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Greening up organic reactions with caffeine: applications, recent developments, and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00432A [pubs.rsc.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Enhancing the Selectivity of 8-Chlorocaffeine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges encountered when developing selective 8-chlorocaffeine derivatives, particularly for adenosine receptor targets. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate your experimental hurdles.
Introduction: The Selectivity Challenge with Xanthine Scaffolds
This compound is a valuable and widely used starting material in medicinal chemistry. Its xanthine core is a privileged scaffold for targeting adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes. However, the parent caffeine molecule is notoriously non-selective, binding to these receptors with similar, albeit weak, affinity.[1] The primary challenge lies in modifying the this compound structure to achieve high potency and, critically, high selectivity for a single receptor subtype. This is essential for developing therapeutic agents with minimal off-target effects.
This guide addresses common issues in a practical question-and-answer format, providing the causal explanations behind experimental choices and validated protocols to improve the selectivity of your compounds.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My initial this compound derivatives show poor selectivity between A1 and A2A adenosine receptors. What is the underlying reason for this?
A1: This is a very common and expected starting point. The lack of selectivity is rooted in the highly conserved nature of the orthosteric binding pocket across adenosine receptor subtypes.
-
Conserved Binding Site: The pocket where adenosine (the endogenous ligand) and xanthine antagonists like caffeine bind is structurally very similar between the A1 and A2A receptors. Your initial derivatives are likely making interactions with amino acid residues that are common to both subtypes.
-
The Xanthine Core: The fundamental xanthine scaffold itself does not possess intrinsic selectivity.[1] Potency and selectivity are introduced through strategic substitutions at the N1, N3, N7, and C8 positions. The C8 position is particularly crucial for driving selectivity.[2][3][4]
-
Exploiting Subtle Differences: Achieving selectivity requires designing modifications that specifically exploit the few non-conserved amino acid residues within or near the binding pocket. For instance, a key difference between the human A1 and A2A receptors is the residue at position 7.35 (Ballesteros-Weinstein numbering), which is a threonine (T270) in the A1 receptor but a methionine (M270) in the A2A receptor. Ligands that can form specific interactions with one of these residues but not the other are likely to be selective.
To begin rational design, it's crucial to understand the key modification points on the xanthine scaffold.
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De novo analysis of receptor binding affinity data of xanthine adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 8-Chlorocaffeine in Cell Lines
Welcome to the technical support resource for researchers utilizing 8-Chlorocaffeine in their experimental models. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the emergence of resistance in treated cell lines. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, understand, and potentially overcome this significant experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a xanthine derivative, primarily functions as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. Its most well-documented application in cancer research is as a radiosensitizer, where it is believed to abrogate the G2/M cell cycle checkpoint, a critical DNA damage response pathway. By inhibiting checkpoint kinases like Chk1, it forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
Q2: What are the initial signs that my cell line may be developing resistance to this compound?
The most common indicator of emerging resistance is a decreased sensitivity to the compound. This typically manifests as a rightward shift in the dose-response curve, resulting in a higher IC50 (half-maximal inhibitory concentration) value. You may also observe a reduced effect on cell cycle arrest or a diminished potentiation of other cytotoxic agents, such as radiation or chemotherapy, compared to your baseline experiments with the parental (sensitive) cell line.
Q3: Is resistance to this compound a common phenomenon?
While specific, widespread reports of resistance exclusively to this compound are not extensively documented in literature, the development of resistance to small molecule inhibitors, in general, is a very common occurrence in cancer cell lines. The underlying mechanisms are often multifaceted and can involve alterations in drug targets, activation of bypass signaling pathways, or changes in drug efflux.
Troubleshooting Guide: Diagnosing and Characterizing this compound Resistance
This section provides a structured approach to troubleshooting when you suspect your cell line has become resistant to this compound.
Issue 1: Decreased Efficacy of this compound Treatment
Question: I've noticed a diminished response to my standard this compound concentration. How can I quantitatively confirm and characterize this change?
Answer:
A systematic approach is crucial to confirm and quantify the suspected resistance. This involves a direct comparison between your parental (sensitive) cell line and the putative resistant line.
This protocol will allow you to quantify the change in drug sensitivity.
Principle: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A significant increase in the IC50 value of the treated cell line compared to the parental line is a hallmark of drug resistance.
Step-by-Step Methodology:
-
Cell Seeding: Seed both the parental and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Titration: Prepare a serial dilution of this compound. A common starting point is a 2-fold dilution series spanning a wide concentration range (e.g., from 1 nM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of this compound for a duration relevant to your experimental setup (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each cell line.
Interpreting the Results:
A significant fold-change in the IC50 value (e.g., >5-fold) is a strong indication of acquired resistance.
| Cell Line | IC50 of this compound (µM) | Resistance Index (RI) |
| Parental (Sensitive) | 10 | 1 |
| Putative Resistant | 75 | 7.5 |
The Resistance Index is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Issue 2: Investigating the Underlying Mechanism of Resistance
Question: I've confirmed resistance based on the IC50 shift. What are the likely cellular mechanisms, and how can I investigate them?
Answer:
Resistance to a compound like this compound can arise from several mechanisms. The diagram below illustrates potential pathways to investigate.
Caption: Potential mechanisms of this compound resistance and corresponding validation strategies.
-
Hypothesis: Mutations in the genes encoding adenosine receptors or altered expression of phosphodiesterases could reduce the binding affinity of this compound.
-
Experimental Approach:
-
Sequencing: Isolate genomic DNA from both parental and resistant cells and sequence the coding regions of the primary adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Western Blotting: Compare the protein expression levels of relevant PDE isoforms between the sensitive and resistant lines.
-
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Experimental Approach:
-
qRT-PCR: Quantify the mRNA levels of common ABC transporters like MDR1 (ABCB1) and BCRP (ABCG2).
-
Functional Assay: Treat the resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for MDR1). A restoration of sensitivity in the presence of the inhibitor would support this mechanism.
-
-
Hypothesis: Cells may upregulate pro-survival signaling pathways to counteract the cytotoxic effects of this compound.
-
Experimental Approach:
-
Phospho-Protein Array: This provides a broad screen of changes in the phosphorylation status of key signaling proteins.
-
Western Blotting: Based on the array results, perform targeted western blots to confirm the upregulation of pathways like PI3K/Akt or MAPK/ERK.
-
-
Hypothesis: Since this compound often acts as a radiosensitizer by targeting the G2/M checkpoint, resistant cells might have altered DDR pathways.
-
Experimental Approach:
-
Western Blotting: Analyze the expression and phosphorylation status of key checkpoint proteins like ATR and Chk1 after inducing DNA damage (e.g., with radiation) in the presence of this compound.
-
Immunofluorescence: Assess the formation and resolution of γ-H2AX foci, a marker of DNA double-strand breaks, in sensitive versus resistant cells.
-
Issue 3: Strategies to Overcome Resistance
Question: I have identified a potential resistance mechanism. What are my options to re-sensitize the cells to treatment?
Answer:
The strategy to overcome resistance is directly linked to the underlying mechanism you have identified.
Caption: Targeted strategies to overcome specific mechanisms of drug resistance.
If you have identified the activation of a specific bypass pathway, a logical next step is to co-administer this compound with an inhibitor of that pathway. For example, if the PI3K/Akt pathway is upregulated, combining this compound with a PI3K inhibitor could restore sensitivity.
If increased drug efflux via ABC transporters is the cause, co-treatment with a known inhibitor of the specific transporter can increase the intracellular concentration of this compound and restore its efficacy.
In cases where the resistance mechanism is complex or difficult to target, it may be necessary to explore alternative therapeutic agents that have a different mechanism of action and are not susceptible to the same resistance pathways.
References
- Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in clinical and biological research, 230, 41-63. [Link]
- Beavo, J. A., Conti, M., & Heaslip, R. J. (1994). Multiple cyclic nucleotide phosphodiesterases. Molecular pharmacology, 46(3), 399-405. [Link]
- Busse, P. M., Bose, S. K., Jones, R. W., & Tolmach, L. J. (1978). The action of caffeine on X-irradiated HeLa cells. III. Enhancement of X-ray-induced killing during G2 arrest.
Technical Support Center: Optimizing HPLC Parameters for 8-Chlorocaffeine Analysis
Welcome to the technical support center for the HPLC analysis of 8-Chlorocaffeine. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical solutions to common challenges encountered during method development, optimization, and routine analysis. Our approach is rooted in explaining the causal relationships behind chromatographic phenomena to empower you to make informed decisions in your laboratory.
Introduction to this compound Analysis
This compound (C₈H₉ClN₄O₂, MW: 228.63 g/mol ) is a chlorinated derivative of caffeine.[1][2] Like other xanthines, it is analyzed effectively using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. Accurate and robust quantification is critical for its study in various contexts, from pharmacological research to quality control in drug manufacturing. This guide provides a foundational method, a detailed troubleshooting section, and protocols to ensure reliable and reproducible results.
Key Analyte Properties:
-
Molecular Formula: C₈H₉ClN₄O₂[3]
-
Molecular Weight: 228.6 g/mol [3]
-
UV Maximum (λmax): Approximately 277 nm[3]
-
Solubility: Soluble in chloroform; limited solubility in water.[2][3]
Section 1: Foundational HPLC Method Parameters
Developing a robust HPLC method starts with a logical set of initial parameters. The following conditions are recommended as a starting point for the analysis of this compound, based on established methods for caffeine and its analogs.[4][5][6][7]
Table 1: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for xanthine derivatives. A 250 mm length ensures high efficiency and resolving power, suitable for separating the analyte from potential impurities. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A mixture of acidified water and acetonitrile is a standard choice for reverse-phase chromatography of polar compounds. The acid suppresses the ionization of residual silanols on the column, improving peak shape.[8] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution of Acetonitrile:Water (e.g., 30:70 v/v) . If co-eluting peaks or a complex matrix is present, a shallow gradient (e.g., 20% to 50% Acetonitrile over 10 minutes) will provide better separation. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reduces mobile phase viscosity, which can improve efficiency.[9] |
| Detection (UV) | 277 nm | This wavelength is near the reported λmax for this compound, ensuring high sensitivity.[3] A Diode Array Detector (DAD) can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A smaller injection volume minimizes the potential for peak distortion caused by the sample solvent. Ensure the sample is dissolved in a solvent weaker than or equal to the mobile phase.[9] |
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both the cause and the solution.
Issue Cluster: Poor Peak Shape
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is often caused by secondary chemical interactions or physical issues within the system.
-
Cause 1: Silanol Interactions. Residual silanol groups on the silica backbone of the column can interact with polar analytes, causing tailing.
-
Cause 2: Column Contamination. Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing.
-
Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate dead volume.
-
Q2: My peak is fronting. What does this indicate?
Peak fronting is typically a sign of overloading or solvent mismatch.
-
Cause 1: Sample Overload. Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Cause 2: Incompatible Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a 30% acetonitrile mobile phase), the peak can be distorted.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If solubility is an issue, use the weakest solvent possible that can still dissolve the analyte.
-
Issue Cluster: Retention & Reproducibility
Q3: The retention time for my analyte is drifting or shifting between injections. What should I check?
Retention time instability points to a lack of equilibrium or a change in the system's physical or chemical state.[12]
-
Cause 1: Insufficient Column Equilibration. The column requires sufficient time to equilibrate with the mobile phase, especially when changing solvents or after starting up the system.
-
Solution: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. For a 250 x 4.6 mm column at 1 mL/min, this is approximately 25-30 minutes.
-
-
Cause 2: Mobile Phase Preparation. Inconsistent preparation of the mobile phase (e.g., inaccurate solvent ratios, pH variation) will directly impact retention.
-
Solution: Use precise volumetric measurements for mobile phase preparation. If using a buffer, always confirm the pH after mixing. Degas the mobile phase thoroughly to prevent bubble formation in the pump.[12]
-
-
Cause 3: Temperature Fluctuations. Ambient temperature changes can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
-
Cause 4: Pump or Leak Issues. A leak in the system or failing pump check valves can cause an inconsistent flow rate, leading to variable retention times.
Issue Cluster: Pressure & Sensitivity
Q4: My HPLC system pressure is unexpectedly high. How do I systematically identify the cause?
High backpressure is caused by a blockage. The key is to isolate the component causing the restriction.
-
Solution: Follow a systematic workflow to pinpoint the blockage. Start from the detector and work your way back to the pump. This logical process prevents unnecessary column changes. See the workflow diagram below for a step-by-step guide.
Q5: I am not seeing a peak, or the response is very low. How can I improve sensitivity?
-
Cause 1: Incorrect Wavelength. The detector may be set to a wavelength where this compound has low absorbance.
-
Solution: Confirm the detector is set to the λmax of the analyte (~277 nm).[3] Use a DAD/PDA detector to scan the peak and confirm its spectral profile.
-
-
Cause 2: Sample Degradation. The analyte may be unstable in the sample solvent or under current storage conditions.
-
Solution: Prepare fresh standards and samples. Investigate the stability of this compound in your specific matrix and store solutions appropriately (e.g., protected from light, refrigerated).
-
-
Cause 3: Insufficient Concentration. The amount of analyte injected may be below the method's limit of detection (LOD).
-
Solution: Increase the sample concentration or injection volume (be mindful of potential overload). If working with trace levels, consider a sample pre-concentration step using Solid-Phase Extraction (SPE).[14]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to choose an HPLC column for this compound? A: A high-purity, end-capped C18 column is the most versatile and reliable starting point. These columns offer robust hydrophobic retention and minimize silanol interactions. For faster analysis, consider using a shorter column (e.g., 100-150 mm) with smaller particles (e.g., 3.5 µm), but be aware this will increase backpressure.[15]
Q: Is a gradient or isocratic method better for this analysis? A: This depends on your sample.
-
Isocratic: Ideal for simple, clean samples where this compound is the main component. It is faster, more robust, and requires no column re-equilibration between runs.
-
Gradient: Necessary for complex samples (e.g., formulation matrices, biological samples) where you need to separate this compound from other components with different polarities. It also helps in cleaning the column of strongly retained compounds during each run.
Q: What are the key parameters for validating my HPLC method for this compound according to ICH guidelines? A: Method validation ensures your method is fit for its intended purpose. Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual tests, measured as repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature, mobile phase composition).[16][17][18]
Section 4: Protocols & Visual Workflows
Protocol 1: Preparation of Standard Solutions and Mobile Phase
-
Mobile Phase A (0.1% Phosphoric Acid in Water): a. Add 1.0 mL of concentrated Phosphoric Acid (H₃PO₄) to a 1 L volumetric flask. b. Add ~900 mL of HPLC-grade water and mix. c. Bring to volume with HPLC-grade water and mix thoroughly. d. Filter through a 0.45 µm membrane filter and degas before use.
-
Mobile Phase B (Acetonitrile): a. Use HPLC-grade Acetonitrile. b. Filter through a 0.45 µm membrane filter and degas before use.
-
This compound Stock Standard (1000 µg/mL): a. Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Dissolve in and bring to volume with a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water. Sonicate briefly if needed to ensure complete dissolution.
-
Working Standards: a. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the stock standard using the initial mobile phase as the diluent.
Mandatory Visualizations
Caption: A systematic approach to HPLC method development and optimization.
References
- Analytical Method for the Determination of Caffeine by Using HPLC. (n.d.). Jetir.Org.
- Alkhamaisah, S. I., et al. (2020). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Electronic Journal of General Medicine.
- NORMAL PHASE CHROMATOGRAPHIC DETERMINATION OF CHLORPHENOXAMINE HYDROCHLORIDE, CAFFEINE AND 8-CHLOROTHEOPHYLLINE. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Ecofriendly HPLC method for caffeine in dietary supplement determination using ethanol–water mobile phase and PFP-column. (2023). Pharmacia.
- García, A., et al. (2000). Optimization and validation of a method for the determination of caffeine, 8-chlorotheophylline and diphenhydramine by isocratic high-performance liquid chromatography. Stress test for stability evaluation. Journal of Chromatography A.
- High Throughput Separation of Xanthines by Rapid Resolution HPLC. (n.d.). Agilent Technologies.
- Optimization and validation of a method for the determination of caffeine, 8-chlorotheophylline and diphenhydramine by isocratic high-performance liquid chromatography: Stress test for stability evaluation. (n.d.). ResearchGate.
- OPTIMIZED HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ARTIFICIAL SWEETENERS, PRESERVATIVES, AND CAFFEINE IN CARBONATED SOFT DRINKS. (n.d.). ResearchGate.
- Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. (n.d.). ResearchGate.
- Sharp, B. (n.d.). Troubleshooting Common HPLC Issues. Labcompare.
- Zúñiga-Ramos, J. A., et al. (2015). HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. BioMed Research International.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method. (2019). Pharmacognosy Research.
- Validation of an HPLC Method for the Determination of Epigallocatechin Gallate, Caffeine and Chlorogenic Acid in Coffee Leaves. (2022). MDPI.
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
- Chemical Properties of Caffeine, 8-chloro (CAS 4921-49-7). (n.d.). Cheméo.
- Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation.
- Development and validation of an analytical method by HPLC-DAD for determination of caffeine in products based on guarana extracts (Paullinia cupana). (2023). ResearchGate.
- Perraud-Gaime, I., & Roussos, S. (1998). A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques.
- Method development and validation for quantification of chlorogenic acid in Coffea arabica extract using high performance liquid chromatography. (n.d.). Scholars Research Library.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies.
Sources
- 1. This compound | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4921-49-7: this compound | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and validation of a method for the determination of caffeine, 8-chlorotheophylline and diphenhydramine by isocratic high-performance liquid chromatography. Stress test for stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. labcompare.com [labcompare.com]
- 13. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. ejgm.co.uk [ejgm.co.uk]
- 17. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
troubleshooting unexpected results in 8-Chlorocaffeine experiments
Initiating Data Collection
I'm starting by meticulously researching 8-Chlorocaffeine. My initial focus is gathering data: mechanism of action, typical applications, stability concerns, and analytical methods. Google searches will be key. I aim to build a robust foundation before moving on.
Defining Potential Problems
I've moved beyond data gathering and now analyzing potential user issues. I'm focusing on "Unexpected Efficacy Results," "Compound Stability and Handling," and "Analytical Discrepancies." My goal is to structure this info in a clear question-and-answer format, addressing potential low bioactivity, degradation, or inconsistent readings. I'm building a troubleshooting guide. I'm also ensuring the E-E-A-T requirements, citing sources and providing protocols.
Organizing the Information
I'm now diving into the structuring phase. The focus is to organize all gathered data and potential problem areas into a logical Q&A format. I'm building distinct sections for specific challenges, incorporating step-by-step troubleshooting protocols and diagrams, all fully cited. I'm finalizing data tables for clarity. Finally, I'm working on the complete "References" section.
refining reaction conditions for 8-Chlorocaffeine derivatization
Technical Support Center: 8-Chlorocaffeine Derivatization
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound derivatization. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile scaffold. The substitution of the C8-chloro group is a cornerstone of modifying caffeine's biological activity, enabling the synthesis of novel compounds for various therapeutic targets.[1] This document moves beyond simple protocols to provide in-depth, field-tested insights into refining your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the nucleophilic aromatic substitution (SNAr) of this compound.
Q1: My reaction yield is consistently low or zero. What are the primary causes and how can I improve it?
A1: Low or no yield is a frequent issue that typically points to one of three areas: insufficient reactivity, reactant degradation, or poor product recovery. Let's break down the causality.
-
Insufficient Reactivity: The C8 position of the purine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the reaction still requires overcoming a significant activation energy.
-
Nucleophile Strength: Weak nucleophiles (e.g., aliphatic alcohols, sterically hindered amines) will react slowly. The nucleophilicity of your chosen reagent is paramount.
-
Reaction Temperature: SNAr reactions on heteroaromatic systems often require thermal energy. Room temperature conditions are rarely sufficient. Insufficient heat leads to an impractically slow reaction rate.
-
Solvent Choice: The solvent's role is not passive. It must solubilize the reactants and, more importantly, stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2] Using a non-polar solvent like hexane or toluene will severely inhibit the reaction.
-
-
Troubleshooting Steps:
-
Increase Temperature: Incrementally increase the reaction temperature by 20 °C. For many amine and alkoxide substitutions, refluxing in a suitable solvent is necessary.[3] Consider switching to a higher-boiling-point solvent if needed (e.g., from acetonitrile to DMF or DMSO).
-
Enhance Nucleophilicity: If using an alcohol or thiol, convert it to its more reactive conjugate base (alkoxide/thiolate) before adding the this compound. A classic method is to use sodium metal or sodium hydride (NaH) in an anhydrous solvent. For amines, ensure the reaction medium is not acidic, as protonation renders the amine non-nucleophilic.
-
Optimize Your Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents excel at solvating cations while leaving anions (the nucleophile) relatively free and reactive.[2]
-
Consider Microwave Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[4]
-
Q2: My reaction does not go to completion, and I always recover significant amounts of this compound starting material. Why?
A2: Incomplete conversion is often a problem of equilibrium or insufficient driving force, particularly when a reversible step is involved or when a reaction byproduct inhibits the forward reaction.
-
Causality:
-
Byproduct Inhibition: When using a neutral nucleophile like an amine (R₂NH), the reaction generates hydrochloric acid (HCl). This HCl will protonate the starting amine, converting it into a non-nucleophilic ammonium salt (R₂NH₂⁺Cl⁻) and effectively shutting down the reaction.
-
Insufficient Base: If you are using a base to scavenge the acid byproduct, using a sub-stoichiometric amount or a base that is too weak will lead to the same outcome of amine protonation.
-
Reaction Time: While heat is crucial, some reactions are simply slow. Stopping the reaction prematurely will naturally result in incomplete conversion.
-
-
Troubleshooting Steps:
-
Add a Stoichiometric Amount of Base: For every mole of this compound, add at least one mole of a non-nucleophilic base to neutralize the generated HCl. Common choices include triethylamine (NEt₃), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃). For sluggish reactions, a stronger base like cesium carbonate (Cs₂CO₃) can be effective.
-
Use the Nucleophile as the Base: An alternative, particularly for inexpensive liquid amines, is to use the amine itself as the solvent and base (a large excess, >5 equivalents). This ensures there is always sufficient free amine to act as a nucleophile.
-
Extend Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. If you observe the product forming but starting material remains, extend the reaction time (e.g., from 12 hours to 24 hours) before concluding that the reaction has stalled.
-
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I prevent them?
A3: Side product formation usually arises from the reactivity of the nucleophile with itself, the solvent, or the product.
-
Causality:
-
Formation of 8-Hydroxycaffeine: If using an alkoxide (e.g., sodium methoxide) as a nucleophile, any trace amount of water in the reaction can act as a competing nucleophile (as hydroxide), leading to the formation of 8-hydroxycaffeine (1,3,7-trimethyluric acid).[5] This is often less soluble and can complicate purification.
-
Over-alkylation (Less Common): While the N1, N3, and N7 positions of caffeine are already methylated, highly reactive alkylating agents under harsh conditions could theoretically lead to complex mixtures, though this is rare in this specific derivatization.[6]
-
Degradation: At very high temperatures (>150-160 °C) in solvents like DMSO, both the starting material and product can begin to decompose, leading to a complex mixture.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: When using moisture-sensitive reagents like alkoxides or hydrides, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Drying solvents over molecular sieves is a good practice.[5]
-
Purification Strategy: Column chromatography is typically effective for separating the desired 8-substituted derivative from unreacted this compound and more polar side products like 8-hydroxycaffeine. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar one (like ethyl acetate or methanol) is a good starting point.
-
Moderate Reaction Temperature: Avoid unnecessarily high temperatures. If the reaction proceeds well at 120 °C, there is no need to push it to 160 °C. Find the lowest effective temperature to minimize degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my derivatization?
A1: The ideal solvent should fully dissolve your reactants while facilitating the SNAr mechanism. Polar aprotic solvents are the top choice.[2]
-
Mechanism: The reaction proceeds through a negatively charged intermediate. Polar aprotic solvents like DMF and DMSO stabilize this charge, lowering the activation energy and accelerating the reaction.
-
Solubility: this compound has limited solubility in many solvents.[7] DMSO is an excellent solubilizing agent for it. For nucleophiles, solubility can vary. Always check the solubility of both reactants before starting a large-scale reaction.
-
Practicality: Acetonitrile is a good starting point as it is effective and easier to remove under vacuum than DMF or DMSO. If the reaction is slow, move to DMF, and then to DMSO for the most challenging substitutions.
Q2: What is the role of the base, and how do I choose the right one?
A2: The base has two potential roles:
-
Proton Scavenger: As discussed in the troubleshooting guide, its primary role is to neutralize the HCl formed when using neutral amines, alcohols, or thiols. This prevents the protonation and deactivation of the nucleophile. For this purpose, tertiary amines (NEt₃, DIPEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃) are excellent choices as they are non-nucleophilic.
-
Nucleophile Activation: For weak nucleophiles like alcohols, a strong base (e.g., NaH, KOtBu) is needed to deprotonate it, forming the much more potent alkoxide nucleophile.
Your choice depends on the nucleophile:
-
For Amines: Use K₂CO₃ or NEt₃.
-
For Alcohols/Thiols: Use a strong base like NaH to pre-form the alkoxide/thiolate before adding this compound.
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is the most common and cost-effective method.
-
Procedure: Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture on a silica TLC plate.
-
Eluent System: A mixture of dichloromethane/methanol (e.g., 95:5) or ethyl acetate/hexane is a good starting point. Adjust the polarity to get good separation (R_f_ values between 0.2 and 0.8).
-
Interpretation: The disappearance of the this compound spot (which is less polar) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. For more precise analysis, especially for publication or kinetic studies, LC-MS and GC-MS are the preferred methods.[8]
Section 3: Standard Experimental Protocol
This protocol provides a general method for the derivatization of this compound with a secondary amine (e.g., Pyrrolidine), which can be adapted for other nucleophiles.
Synthesis of 8-(Pyrrolidin-1-yl)-caffeine
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.37 mmol).
-
Solvent and Reagents: Add anhydrous acetonitrile (20 mL), followed by pyrrolidine (0.44 g, 6.12 mmol, 1.4 eq) and anhydrous potassium carbonate (K₂CO₃) (0.91 g, 6.56 mmol, 1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete within 12-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃) and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane (DCM).
-
Purify by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% methanol in DCM.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield the product as a solid.
-
Section 4: Data & Visualization
Table 1: General Reaction Conditions for this compound Derivatization
| Nucleophile Type | Example Nucleophile | Recommended Solvent | Recommended Base | Typical Temp. (°C) | Notes |
| Primary Amine | Benzylamine | Acetonitrile or DMF | K₂CO₃ or NEt₃ | 80 - 110 | Generally clean and efficient reactions. |
| Secondary Amine | Pyrrolidine | Acetonitrile | K₂CO₃ | 80 - 100 | Excellent reactivity.[4] |
| Alcohol | Methanol | Methanol | Na metal or NaH | 65 (Reflux) | Must be anhydrous. Forms the methoxide in situ.[5] |
| Phenol | Phenol | DMF or DMSO | K₂CO₃ or Cs₂CO₃ | 100 - 140 | Requires higher temperatures due to lower nucleophilicity. |
| Thiol | Ethanethiol | DMF | K₂CO₃ | 60 - 90 | Thiols are excellent nucleophiles; reactions are often faster. |
| Arylboronic Acid | Phenylboronic Acid | Dioxane/H₂O | Pd Catalyst, Base | 90 - 110 | Requires Suzuki-Miyaura cross-coupling conditions.[3] |
Diagrams
Caption: General SNAr mechanism for this compound derivatization.
Caption: Troubleshooting workflow for common derivatization issues.
Section 5: References
-
ResearchGate. (2023). Direct Synthesis of 8‐Fluorocaffeine and Its Transformation to 8‐Substituted Caffeine. ChemistrySelect. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. PubMed Central. [Link]
-
Fabiani, C., et al. (2021). New Synthetic Caffeine Analogs as Modulators of the Cholinergic System. CONICET. [Link]
-
Jasiewicz, B., et al. (2025). New C8-substituted caffeine derivatives as promising antioxidants and cytoprotective agents in human erythrocytes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Arecoline. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-(substituted)aryloxycaffeine (3a–m) from caffeine (1) via 8-bromocaffeine. [Link]
-
Sciencemadness Discussion Board. (2011). 8-Methoxycaffeine synthesis. [Link]
-
EarthLine Publishers. (2024). A novel transamination reaction in a murexide-like sequence for caffeine detection. [Link]
-
Wiśniewska, A., et al. (2022). Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents. PubMed Central. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
-
D'Silva, C., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
-
DergiPark. (n.d.). Caffeine analysis in urine by gas chromatography mass spectrometry: A non-derivatization detection and confirmatory method. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. Sciencemadness Discussion Board - 8-Methoxycaffeine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 4921-49-7: this compound | CymitQuimica [cymitquimica.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Troubleshooting Poor Solubility of 8-Chlorocaffeine in DMSO
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling 8-Chlorocaffeine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with a comprehensive, scientifically-grounded resource that combines theoretical understanding with practical, field-proven troubleshooting protocols.
Introduction: The Challenge of this compound Solubility
This compound is a halogenated derivative of caffeine, belonging to the methylxanthine class of compounds.[1][2] It is utilized in various research areas, including as a precursor in the synthesis of novel kinase inhibitors and as a modulator of adenosine receptors.[1] Like many planar aromatic compounds, its crystal lattice energy and molecular properties can lead to limited solubility in common laboratory solvents, including DMSO. This guide provides a systematic approach to understanding and overcoming these solubility issues to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Understanding the Core Problem
Q1: I am struggling to dissolve this compound in DMSO at my desired concentration. Is this a known issue?
Yes, experiencing difficulty in dissolving this compound in DMSO is a common challenge. While DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, the solubility of any specific compound is not guaranteed.[3] this compound is a crystalline solid, and for dissolution to occur, the solvent-solute interactions must provide sufficient energy to overcome the compound's crystal lattice energy. The calculated octanol/water partition coefficient (logP) of -0.376 suggests a degree of hydrophilicity, yet its rigid, planar structure can favor strong intermolecular packing in its solid state, making it resistant to dissolution.[4][5]
Q2: What are the key chemical properties of this compound and DMSO that I should be aware of?
Understanding the properties of both the solute and the solvent is the first step in troubleshooting. Below is a summary of their relevant characteristics.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Significance for Solubility |
| Molecular Formula | C₈H₉ClN₄O₂[6] | (CH₃)₂SO[3] | --- |
| Molecular Weight | 228.64 g/mol | 78.13 g/mol [3] | --- |
| Type | Weakly basic purine derivative | Polar aprotic solvent[7] | DMSO's polarity helps solvate the polar groups of this compound, but its aprotic nature means it does not donate hydrogen bonds. |
| logP (Octanol/Water) | -0.376 (Calculated) | -1.35 | The negative logP of this compound indicates it is more hydrophilic than lipophilic, but this doesn't always translate to high solubility in all polar solvents. |
| Melting Point | Not specified | 19 °C (66 °F)[3] | DMSO's low melting point means it can solidify at or slightly below room temperature. |
| Boiling Point | Not specified | 189 °C (372 °F)[3] | DMSO has a high boiling point, allowing for gentle heating to aid dissolution. However, decomposition can occur near this temperature.[3] |
Part 2: Primary Troubleshooting Protocols
Q3: What is the first and safest method I should attempt to increase the solubility of this compound in DMSO?
The most straightforward and universally accepted first step is the application of gentle, controlled energy in the form of heat and mechanical agitation (sonication). This energy input helps to break the intermolecular forces within the this compound crystal lattice, allowing DMSO molecules to solvate the individual compound molecules more effectively.
-
Preparation: Add the accurately weighed this compound solid to a suitable glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve your target concentration.
-
Vortexing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure the solid is well-dispersated and not clumped at the bottom.
-
Sonication: Place the vial in a bath sonicator. Sonicate for 5-10 minutes. The ultrasonic waves provide mechanical energy to break up solid aggregates.
-
Heating: Transfer the vial to a heat block or water bath set to a temperature between 30°C and 40°C. Do not exceed 50°C in this initial step to avoid potential compound degradation.
-
Intermittent Agitation: Every 5-10 minutes, remove the vial from the heat source and vortex for 30 seconds. This ensures even heat distribution and mechanical disruption.
-
Observation: Continue this process for up to 30-60 minutes, visually inspecting for the disappearance of solid particles. If the compound dissolves, allow the solution to cool to room temperature. Observe carefully to ensure it does not precipitate out of solution upon cooling.
Below is a visual workflow for this primary troubleshooting process.
Q4: I've heard that heating DMSO can be dangerous. What are the safe limits?
This is a critical safety consideration. While DMSO's high boiling point (189°C) is advantageous, it can undergo exothermic decomposition at elevated temperatures, a reaction that can be catalyzed by acids or bases.[3][8] Reports have documented that thermal decomposition can begin at temperatures as low as 150°C, generating volatile and potentially toxic substances.[9][10]
As a Senior Application Scientist, my strong recommendation is to:
-
Never heat DMSO above 80-90°C for solubility applications. For most compounds, if solubility is not achieved with gentle warming (30-50°C), the marginal benefit of higher temperatures is outweighed by the increased risk of compound degradation and solvent decomposition.
-
Always work in a well-ventilated fume hood.
-
Never heat DMSO in a sealed or closed container. This can lead to a dangerous buildup of pressure.[8]
Part 3: Advanced Solubility Enhancement Strategies
If gentle heating and sonication are insufficient, more advanced methods may be required.
Q5: Would using a co-solvent with DMSO be a viable next step?
Absolutely. Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble drugs.[11][12] The strategy involves adding a secondary, miscible solvent that can act as a "bridge" between the solute and the primary solvent, modifying the overall polarity of the solvent system to be more favorable for the solute.
For this compound, a moderately polar compound, using a less polar co-solvent might help to better solvate the nonpolar regions of the purine ring structure.
Recommended Co-solvents to Test:
-
Ethanol (EtOH): A common choice that is miscible with DMSO and can improve the solubility of many organic molecules.
-
N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with different solvating properties than DMSO.
-
Polyethylene Glycol 400 (PEG 400): Often used in formulations to improve the solubility of challenging compounds.[13]
-
Prepare Co-solvent Blends: Create a series of DMSO:Co-solvent blends. Common starting points are 9:1, 4:1, and 1:1 ratios (v/v).
-
Test Solubility: Attempt to dissolve your this compound in each blend using the gentle heat and sonication protocol described in Q3.
-
Identify Optimal Blend: Determine which blend, if any, successfully dissolves the compound at your target concentration.
-
Verification: Always run a vehicle control (the co-solvent blend without your compound) in your experiments to ensure the co-solvent itself does not cause any confounding biological effects.
Q6: Since this compound is a xanthine derivative, can I use pH modification to increase its solubility?
This is an insightful question based on sound chemical principles. Xanthine and its derivatives are weakly basic due to the nitrogen atoms in their purine ring structure.[14] Therefore, altering the pH of the solvent system can change the ionization state of the molecule. For weakly basic compounds, decreasing the pH will lead to protonation, creating a cationic species that is often significantly more soluble in polar solvents.[15][16][17]
However, this method must be approached with extreme caution in a research setting:
-
DMSO is Aprotic: pH is a concept formally defined in aqueous solutions. While you can add acidic modifiers to DMSO, the effect is not a direct pH change but rather the availability of a proton donor.
-
Compound Stability: Altering the pH can lead to hydrolysis or degradation of your compound. The stability of this compound under acidic conditions would need to be empirically verified.
-
Experimental Relevance: The change in pH may directly interfere with your biological assay. For example, cell-based assays are highly sensitive to pH.
-
Prepare Acidified DMSO: Create a very dilute acidic DMSO stock. For example, add 1-5 µL of 1N HCl to 1 mL of DMSO. WARNING: This can be an exothermic reaction. Add the acid dropwise and with care.
-
Test Solubility: In a small-scale test, attempt to dissolve a small amount of this compound in the acidified DMSO.
-
Assess Viability: If solubility is improved, you must then determine if the final concentration of the acidifier is compatible with your downstream application. This approach is generally not recommended for in vitro or in vivo studies without extensive validation.
Part 4: Alternative Solvents and Solution Stability
Q7: If I cannot achieve my desired concentration in DMSO, what are some alternative solvents?
If DMSO and DMSO/co-solvent systems fail, you may need to consider alternative primary solvents. Based on supplier data and chemical principles, the following could be considered:
-
Chloroform (CHCl₃): Some suppliers explicitly state that this compound is soluble in chloroform.[1] This is a nonpolar solvent, which may be suitable for certain chemical synthesis applications but is incompatible with most biological assays.
-
Dimethylformamide (DMF): A polar aprotic solvent similar to DMSO, but with different solvating characteristics that may prove more effective for this compound.
-
Aqueous Buffers with pH adjustment: If your application allows, dissolving the compound in an acidic aqueous buffer (e.g., pH 2-4) could be a viable strategy, leveraging the principles discussed in Q6.
Q8: Once I get my this compound into solution, how should I store it to ensure stability?
Proper storage is critical to ensure the integrity of your compound for the duration of your experiments.
-
Use Anhydrous DMSO: DMSO is highly hygroscopic (readily absorbs water from the air). The presence of water can promote the hydrolysis of sensitive compounds.[18] Always use a fresh bottle of anhydrous DMSO or a properly stored bottle that has been protected from atmospheric moisture.
-
Storage Temperature: For long-term storage, aliquoting your stock solution and storing it at -20°C or -80°C is recommended.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water condensation and may cause the compound to fall out of solution. Prepare single-use aliquots to minimize this.
-
Check for Precipitation: Before each use, bring the stock solution to room temperature and inspect it carefully for any precipitate. If precipitation has occurred, you may need to gently warm and vortex the solution again to redissolve the compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of Caffeine, 8-chloro (CAS 4921-49-7).
- IOSR Journal. (2017). Thermodynamic Study of Caffeine Solubility in Water in the Temperature Range of 10 TO 60ºC.
- CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES.
- ResearchGate. (2018). Direct Synthesis of 8‐Fluorocaffeine and Its Transformation to 8‐Substituted Caffeine.
- University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
- PMC. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information.
- PMC. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
- NIH. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Center for Biotechnology Information.
- Khan Academy. (n.d.). pH and solubility.
- Quora. (n.d.). How does dimethyl sulfoxide enhance solubility in lab applications?.
- LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Quora. (n.d.). How does temperature affect caffeine's solubility and absorption?.
- YouTube. (2020). How Does pH Affect Solubility?.
- ResearchGate. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
- ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
- ResearchGate. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
- PubMed. (1985). Prediction of xanthine solubilities using statistical techniques.
- Slideshare. (2015). solubility enhancement -by pH change & complexation.
- ResearchGate. (2012). Caffeine solubility in supercritical carbon dioxide at 50 °C ( $ ), 60....
- Fordham Research Commons. (1993). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols.
- PubMed. (2010). Stability of screening compounds in wet DMSO.
- SpectraBase. (n.d.). This compound.
- ScienceDirect. (2019). Solubility of caffeine in N-methyl-2-pyrrolidone + ethanol mixture at different temperatures.
Sources
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- 2. scbt.com [scbt.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Caffeine, 8-chloro (CAS 4921-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 8-Chlorocaffeine In Vitro
Introduction
Pharmacological Profile of 8-Chlorocaffeine
Understanding the full target profile of this compound is the first step in designing well-controlled experiments. While it is primarily known as an adenosine receptor antagonist, its affinity for different receptor subtypes and other potential targets can vary.
Primary Targets: Adenosine Receptors Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in numerous physiological processes. They are broadly classified into four subtypes: A1, A2A, A2B, and A3. This compound acts as an antagonist at these receptors, with an apparent Ki of 30 µM for adenosine receptors in human fibroblasts.[2][3]
Potential Off-Targets: Phosphodiesterases (PDEs) Methylxanthines, the chemical class to which this compound belongs, are well-known inhibitors of cyclic nucleotide phosphodiesterases (PDEs).[4] PDEs are enzymes that break down the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can lead to an accumulation of these second messengers, which can have widespread effects on cellular function.[5][6]
| Target Family | Specific Target | Reported Affinity (Ki) | Potential In Vitro Effect |
| Adenosine Receptors | A1, A2A, A2B, A3 | Apparent Ki = 30 µM[2][3] | Blockade of adenosine-mediated signaling |
| Phosphodiesterases | Various Isoforms | Not specifically defined for this compound, but a known class effect for methylxanthines[4] | Increased intracellular cAMP/cGMP levels |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a derivative of the methylxanthine alkaloid caffeine and functions primarily as an antagonist of adenosine receptors, binding with an apparent Ki of 30 µM.[2][3] This means it blocks the action of endogenous adenosine at its A1, A2A, A2B, and A3 receptor subtypes.
Q2: What are the most likely off-target effects I should be concerned about? A2: The most significant off-target concern for this compound, as with other methylxanthines, is the inhibition of phosphodiesterases (PDEs).[4] This can lead to an increase in intracellular cAMP and cGMP, which might produce effects independent of adenosine receptor antagonism.
Q3: How can I determine an appropriate starting concentration for my in vitro experiment? A3: A good starting point is to use a concentration range that brackets the reported apparent Ki value of 30 µM for adenosine receptors.[2][3] We recommend performing a dose-response curve in your specific assay to determine the optimal concentration that elicits the desired on-target effect with minimal off-target engagement. See the Experimental Protocols section for a detailed guide.
Q4: My results are inconsistent. What could be the cause? A4: Inconsistent results can stem from several factors. Ensure consistent cell passage number, density, and health. Verify the stability and solubility of your this compound stock solution. Additionally, consider potential interactions with components in your cell culture medium, such as serum, which can sometimes interfere with compound activity.[7]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot and refine your experimental design.
Scenario 1: Unexpected cAMP Increase
Question: I'm studying the A1 adenosine receptor, which is Gi-coupled and should decrease cAMP. However, after applying this compound, I'm observing an increase in intracellular cAMP. Why is this happening?
Answer: This is a classic sign of a potential off-target effect. While you are blocking the Gi-coupled A1 receptor (which would normally lead to an increase in cAMP if there is basal adenosine tone), it's highly likely that this compound is also inhibiting phosphodiesterases (PDEs) at the concentration you are using.[4] PDE inhibition prevents the breakdown of cAMP, leading to its accumulation and masking the effect of A1 receptor antagonism.
Troubleshooting Steps:
-
Lower the Concentration: Perform a dose-response experiment to find the minimal concentration of this compound that effectively antagonizes the A1 receptor without significantly inhibiting PDEs.
-
Use a PDE Inhibitor as a Control: Include a known PDE inhibitor (e.g., IBMX) as a positive control in your experiment. This will help you to characterize the PDE-mediated component of the observed effect.
-
Use a More Selective Antagonist: If possible, compare your results with a more selective A1 adenosine receptor antagonist that has lower activity at PDEs.
Scenario 2: Results Don't Align with Expected A2A Receptor Blockade
Question: I am investigating the role of the A2A adenosine receptor in my cell line. I'm using this compound to block its activity, but the downstream signaling pathway I'm monitoring is not inhibited as expected. What's going wrong?
Answer: There are several possibilities to consider:
-
Low Receptor Expression: Your cell line may not express a sufficient level of A2A receptors for a robust response. Validate receptor expression using techniques like qPCR, Western blot, or radioligand binding.
-
Insufficient Agonist Stimulation: The endogenous adenosine tone in your cell culture may be too low to see a significant effect of an antagonist. Ensure you are stimulating the A2A receptor with an appropriate agonist (e.g., NECA) to create a functional window for observing antagonism.
-
Concentration is Too Low: You may not be using a high enough concentration of this compound to effectively compete with the agonist at the A2A receptor. Refer to your dose-response curve to ensure you are in the optimal concentration range.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for identifying and mitigating suspected off-target effects.
Caption: A workflow for troubleshooting off-target effects.
Key Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a cAMP Assay
This protocol is designed to identify the concentration of this compound that effectively antagonizes a Gs-coupled adenosine receptor (e.g., A2A) without causing significant off-target PDE inhibition.
Materials:
-
Cell line expressing the adenosine receptor of interest (e.g., HEK293 cells transfected with A2A receptor).
-
This compound.
-
A non-selective adenosine receptor agonist (e.g., NECA).
-
A non-selective PDE inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture reagents.
Procedure:
-
Cell Plating: Plate cells at an appropriate density in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound. Also, prepare stock solutions of NECA (at its EC80 concentration, determined previously) and IBMX (e.g., 100 µM).
-
Pre-incubation with Antagonist: Remove media from cells and replace with assay buffer containing the different concentrations of this compound. Incubate for 20-30 minutes at 37°C. Include "agonist only" and "basal" wells that receive only assay buffer.
-
Agonist Stimulation: Add the EC80 concentration of NECA to all wells except the "basal" wells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your specific assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the NECA-stimulated cAMP response. This is your on-target potency.
-
Observe the wells with the highest concentrations of this compound. If you see an increase in cAMP at these high concentrations, it is indicative of PDE inhibition. Select a working concentration that is 3-10 fold above your IC50 but below the concentration where you observe this upward trend.
-
Protocol 2: Validating Off-Target Effects Using a Selective Antagonist
This protocol helps to confirm if an observed effect is due to the intended target by comparing the results of this compound with a more selective antagonist.
Materials:
-
Your primary compound: this compound.
-
A highly selective antagonist for your target of interest (e.g., ZM241385 for A2A receptors).
-
Your in vitro assay system (e.g., cell migration, cytokine release, etc.).
Procedure:
-
Establish Assay Conditions: Run your standard in vitro assay using the optimal concentration of this compound determined previously.
-
Comparative Experiment: In parallel, run the same assay using a concentration range of the selective antagonist. The concentrations should be centered around its known Ki or IC50 for the target.
-
Include Controls: Ensure you have appropriate vehicle controls for both compounds.
-
Data Analysis:
-
Compare the magnitude of the effect produced by this compound with that of the selective antagonist.
-
If both compounds produce a similar effect at concentrations relevant to their target affinity, it provides strong evidence that the effect is on-target.
-
If this compound produces a different or larger effect than the selective antagonist, it suggests that off-target effects are contributing to the observed outcome.
-
Appendices
Appendix A: Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular cAMP levels through different G-proteins. Understanding this is key to interpreting your results.
-
A1 and A3 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[8][9]
Sources
- 1. CAS 4921-49-7: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of caffeine and selective phosphodiesterase inhibitors on respiration and behavior in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of phosphodiesterase inhibition on gallbladder motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis [frontiersin.org]
strategies to enhance the bioavailability of 8-Chlorocaffeine
Starting Data Collection
I've initiated a thorough search for information about 8-Chlorocaffeine, focusing on its physicochemical attributes. Specifically, I'm prioritizing data on solubility and permeability, as these are crucial for understanding its bioavailability. I'm also...
Initiating Comprehensive Research
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Defining Research Parameters
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Expanding Research Focus
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Developing Information Structure
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Designing Initial Framework
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Refining Data Gathering
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Defining Support Center Structure
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Initiating Technical Structure
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Refining Research Approach
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Initiating Detailed Structure
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Technical Support Center: Addressing Inconsistencies in 8-Chlorocaffeine Bioactivity Assays
Welcome to the technical support resource for researchers working with 8-chlorocaffeine. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the common inconsistencies observed in bioactivity assays involving this compound. As a chlorinated derivative of caffeine, this compound is a valuable tool for probing biological systems, primarily as an adenosine receptor antagonist.[1][2][3] However, its unique chemical properties can introduce variability in experimental outcomes.
This document moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to design robust, self-validating assays. We will delve into the critical parameters that influence assay performance, from compound handling to data interpretation, ensuring your results are both accurate and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges researchers face when working with this compound.
Q1: My IC50/Ki values for this compound are inconsistent across different experiments. What are the likely causes?
Inconsistent potency values are a frequent issue. The primary culprits often fall into three categories:
-
Compound Solubility and Stability: this compound, like many xanthine derivatives, has limited aqueous solubility.[4][5] Precipitation in your assay buffer, even if not visible, will drastically reduce the effective concentration and lead to variable results. Furthermore, the stability of this compound in solution, particularly in aqueous buffers over time, can be a factor.
-
Assay System Variability: The choice of assay can significantly impact the outcome. A simple binding assay measuring affinity (Ki) may yield different results from a functional assay (e.g., cAMP measurement) that assesses the compound's ability to block a cellular response.[6][7] Different cell lines expressing the target receptor can also have varying levels of expression and coupling to downstream signaling pathways.
-
Experimental Technique: Minor variations in pipetting, incubation times, cell density, and reagent preparation can introduce significant error, especially when working with compounds that have a steep dose-response curve.
Q2: I'm seeing conflicting data in the literature regarding this compound's activity as a phosphodiesterase (PDE) inhibitor. Is it a potent PDE inhibitor?
While caffeine itself is a non-selective PDE inhibitor, the primary and most potent activity of this compound is as an adenosine receptor antagonist.[8][9] Some studies on related xanthine derivatives have explored PDE inhibition, but this compound is not considered a potent or selective PDE inhibitor.[9][10] If your research objective is to study PDE inhibition, more selective compounds are recommended. Apparent PDE inhibition in your assays could be an artifact or a secondary, weaker activity.
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[2][11] It is generally soluble in chloroform as well.[2] However, it's crucial to be aware of the potential for DMSO to affect cell-based assays at higher concentrations. Always include a vehicle control (DMSO alone at the same final concentration as your treated samples) in your experiments. While some researchers use DMSO/water mixtures, the stability of compounds in such mixtures can vary.[12][13] For sensitive assays, preparing fresh dilutions from a high-concentration DMSO stock is advisable.
Q4: How should I store my this compound stock solutions to ensure stability?
For long-term storage, it is best to store this compound as a dry powder at room temperature or refrigerated. Once in solution (e.g., in DMSO), stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[12][13] However, the stability of specific compounds like this compound in DMSO over very long periods should be periodically verified, especially for critical experiments.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance to diagnose and resolve specific experimental problems.
Guide 1: Inconsistent Results in Adenosine Receptor Binding Assays
Problem: High variability in Ki values or inconsistent displacement of radioligand in competitive binding assays for adenosine receptors (e.g., A1, A2A).
Workflow for Troubleshooting Adenosine Receptor Binding Assays
Caption: Troubleshooting workflow for adenosine receptor binding assays.
Potential Causes & Solutions:
-
Cause 1: Poor Solubility of this compound in Assay Buffer.
-
How to Diagnose: Prepare the highest concentration of this compound used in your assay buffer. Let it sit at the assay temperature for the duration of the experiment. Centrifuge the sample and measure the concentration of the supernatant by UV-Vis spectrophotometry (λmax ≈ 277 nm) and compare it to a freshly prepared standard.[2] A significant decrease indicates precipitation.
-
Solution:
-
Lower the Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) to minimize its effects and improve the solubility of other components.[14]
-
Use Additives: In some cases, the inclusion of a small amount of a non-ionic surfactant like Tween-20 or BSA in the assay buffer can help maintain compound solubility.
-
Test a Narrower Concentration Range: If solubility is limiting, focus on a concentration range where the compound remains in solution.
-
-
-
Cause 2: Radioligand Degradation or Non-Optimal Concentration.
-
How to Diagnose: The quality of your radiolabeled ligand (e.g., [3H]ZM241385 for A2A receptors or [3H]DPCPX for A1 receptors) is critical.[7] Perform a saturation binding experiment with a fresh batch of radioligand to determine its Kd and Bmax. If the Kd is significantly different from the literature value or the specific binding is low, the radioligand may be degraded.
-
Solution:
-
Purchase Fresh Radioligand: Radiochemicals have a limited shelf life.
-
Optimize Radioligand Concentration: For competitive binding assays, use a radioligand concentration at or below its Kd to ensure sensitive detection of competitive binding.
-
-
-
Cause 3: Sub-optimal Assay Conditions.
-
How to Diagnose: Inconsistent results can arise from non-equilibrium binding conditions or insufficient signal-to-noise.
-
Solution:
-
Optimize Incubation Time: Perform a time-course experiment to determine the time required to reach binding equilibrium at your assay temperature.
-
Optimize Protein Concentration: Titrate the amount of membrane preparation used in the assay to achieve a robust specific binding signal (e.g., 10-15% of total radioactivity added) while minimizing non-specific binding.
-
-
Guide 2: Variable Responses in Cell-Based Functional Assays (e.g., cAMP Assays)
Problem: Inconsistent or unexpected results when measuring the antagonist effect of this compound on agonist-induced cAMP production in cells expressing adenosine receptors.
Signaling Pathway for Adenosine A1 and A2A Receptors
Caption: Opposing effects of A1 and A2A receptor activation on cAMP.
Potential Causes & Solutions:
-
Cause 1: Cell Health and Passage Number.
-
How to Diagnose: Changes in cell morphology, growth rate, or responsiveness to a standard agonist can indicate problems with cell health. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
-
Solution:
-
Maintain a Low Passage Number: Thaw a fresh vial of cells from a validated low-passage stock.
-
Monitor Cell Viability: Perform a simple viability assay (e.g., Trypan Blue exclusion) before each experiment.
-
Consistent Culture Conditions: Use the same media, serum, and incubator conditions to minimize variability.
-
-
-
Cause 2: Agonist Concentration and Potency.
-
How to Diagnose: The apparent antagonist activity of this compound will depend on the concentration of the agonist used. If the agonist concentration is too high (saturating), it will require a much higher concentration of the antagonist to compete, shifting the IC50.
-
Solution:
-
Use Agonist at EC80: For antagonist assays, stimulate the cells with a concentration of the agonist that produces approximately 80% of the maximal response (EC80). This provides a large enough signal window to see inhibition without requiring excessively high antagonist concentrations.
-
Verify Agonist Potency: Periodically run a full dose-response curve for your agonist to ensure its potency has not changed.
-
-
-
Cause 3: Assay Readout and Kinetics.
-
How to Diagnose: Different cAMP assay technologies (e.g., HTRF, BRET, ELISA) have different sensitivities and incubation requirements.[15][16] The timing of the readout is critical as cAMP levels are transient.
-
Solution:
-
Optimize Readout Time: Perform a time-course experiment with your agonist to determine the peak of cAMP production. Measure the antagonist effect at this optimal time point.
-
Include a PDE Inhibitor: To increase the signal window, consider including a broad-spectrum PDE inhibitor like IBMX in your assay buffer. This will prevent the rapid degradation of cAMP and lead to a more stable and robust signal.
-
-
Part 3: Protocols and Data Tables
Table 1: Key Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClN₄O₂ | [2][17] |
| Molecular Weight | 228.63 g/mol | [17] |
| Appearance | White to off-white crystalline solid | [4] |
| Primary Target | Adenosine Receptors (A1, A2A) | [1][2][3] |
| Reported Ki (Adenosine Receptors) | ~30 µM (apparent Ki) | [1][2] |
| Recommended Solvent | DMSO, Chloroform | [2] |
| UV max (λmax) | ~277 nm | [2] |
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and soluble stock and working solutions of this compound for use in bioactivity assays.
Materials:
-
This compound powder (CAS 4921-49-7)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-precision microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 50 mM Primary Stock Solution in DMSO: a. Accurately weigh out a known amount of this compound powder (e.g., 11.43 mg). b. Add the appropriate volume of 100% DMSO to achieve a final concentration of 50 mM (e.g., 1 mL for 11.43 mg). c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot and Store: a. Dispense the 50 mM stock solution into small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Prepare Intermediate and Working Dilutions: a. On the day of the experiment, thaw one aliquot of the 50 mM stock solution. b. Perform serial dilutions in 100% DMSO to create intermediate stocks. c. For the final working solutions, dilute the intermediate stocks into the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is consistent across all samples and controls (typically ≤ 0.5%).
Protocol 2: General Procedure for a Competitive Adenosine A2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells stably expressing the human adenosine A2A receptor (e.g., HEK293-hA2A).[7]
-
[3H]ZM241385 (A2A-selective radioligand antagonist).[7]
-
This compound working solutions.
-
Non-selective antagonist for determining non-specific binding (e.g., theophylline or caffeine at high concentration).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
96-well plates and filter mats (e.g., GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking to allow binding to reach equilibrium.[7]
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.
-
Counting: Allow the filter mat to dry completely. Add scintillation fluid to each filter spot and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. b. Plot the percentage of specific binding as a function of the log concentration of this compound. c. Fit the data to a one-site competitive binding model using non-linear regression analysis to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
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- Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. Molecules, 22(4), 567.
- ResearchGate. (2009). Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine.
- Neau, S. H., et al. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International Journal of Pharmaceutics, 179(1), 97-105.
- Röhrig, T., et al. (2017). Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation. Journal of Agricultural and Food Chemistry, 65(19), 3792-3800.
- Azzouni, F., et al. (2021). Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review. Journal of Ocular Pharmacology and Therapeutics, 37(3), 133-139.
- Tsopanakis, A. D., et al. (1978). pH-jump studies at subzero temperatures on an intermediate in the reaction of xanthine oxidase with xanthine. Biochemical Journal, 175(3), 879-885.
- Innoprot. (n.d.). Adenosine A2A Receptor Assay.
- Filip, A., et al. (2020). Inconsistency in the Ergogenic Effect of Caffeine in Athletes Who Regularly Consume Caffeine: Is It Due to the Disparity in the Criteria That Defines Habitual Caffeine Intake?. Nutrients, 12(4), 1087.
- RSC Advances. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. RSC Advances, 13, 3456-3468.
- ResearchGate. (2023). Dimethyl Sulfoxide Stabilize the Color of Clitoria ternatea Flower Extract at pH 6-8 by Preventing the Deacylation: A Spectrophotometric Evidence.
- Jacobson, K. A., et al. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS Letters, 323(1-2), 141-144.
- Bussmann, H., et al. (2023). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. PLoS ONE, 18(3), e0282647.
- CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES.
- Grammatika Pavlidou, N., et al. (2023). Phosphodiesterase 8 governs cAMP/PKA-dependent reduction of L-type calcium current in human atrial fibrillation: a novel arrhythmogenic mechanism. Cardiovascular Research, 119(5), 1196-1209.
- MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2315.
- SciSpace. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets.
- bioRxiv. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay.
- Langmead, C. J., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(5), 1904-1909.
- Cunha, R. A., et al. (1995). On the high affinity of 8-cyclohexylcaffeine for the presynaptic inhibitory adenosine receptor present in rat motor nerve terminals. British Journal of Pharmacology, 114(7), 1520-1524.
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(5), 423-427.
- Cleveland Clinic. (n.d.). Phosphodiesterase Inhibitors.
- Howell, L. L., et al. (1995). Comparative effects of caffeine and selective phosphodiesterase inhibitors on respiration and behavior in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics, 274(3), 1189-1197.
- Li, Y., et al. (2020). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. Journal of Cheminformatics, 12(1), 51.
- ResearchGate. (2008). Stability of Screening Compounds in Wet DMSO.
- SpectraBase. (n.d.). This compound.
- ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
- ACS Publications. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Pharmacology & Translational Science, 4(1), 324-336.
- Tantisantis, N., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ASSAY and Drug Development Technologies, 15(4), 174-185.
- PDB-101. (n.d.). Caffeine and Adenosine: Antagonist and Agonist.
- MDPI. (2023). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(3), 2359.
- Epigenetic Therapeutic Targets. (n.d.). 8-Chloro caffeine.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service.
- Wiley Online Library. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 26(68), 15835-15840.
- PNAS. (2022). The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations. Proceedings of the National Academy of Sciences, 119(42), e2208420119.
- bioRxiv. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay.
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Validation & Comparative
A Comparative Guide to the Synthesis of 8-Chlorocaffeine and 8-Bromocaffeine for Pharmaceutical Research
For researchers and professionals in drug development, the C8 position of the caffeine scaffold is a critical locus for chemical modification. Introducing a halogen at this site transforms the relatively inert caffeine molecule into a versatile intermediate, primed for nucleophilic substitution to create libraries of pharmacologically active compounds.[1][2][3] The two most common starting points for this journey are 8-chlorocaffeine and 8-bromocaffeine.
This guide provides an in-depth, objective comparison of the synthesis of these two key intermediates. We will dissect the experimental protocols, compare their performance based on published data, and offer insights into the causal factors behind procedural choices, empowering you to select the optimal precursor for your research objectives.
The Strategic Importance of C8-Halogenation
The purine ring system of caffeine, while aromatic, has its nucleophilic sites at the nitrogen atoms masked by methyl groups.[4] This leaves the C8 position of the imidazole ring as the most susceptible site for electrophilic aromatic substitution.[5] Halogenation at this position serves two primary purposes:
-
Activation for Nucleophilic Substitution: The introduction of an electron-withdrawing halogen atom increases the electrophilicity of the C8 carbon.
-
Creation of a Leaving Group: The halogen itself acts as a competent leaving group, enabling subsequent reactions—most commonly SNAr-type reactions—with a wide array of nucleophiles (e.g., amines, alcohols, thiols) to yield C8-N, C8-O, and C8-S caffeine derivatives.[4]
This strategy has been instrumental in developing potent adenosine receptor antagonists, phosphodiesterase inhibitors, anticancer agents, and antibacterials.[1][3][6]
Synthesis of 8-Bromocaffeine: The Workhorse Intermediate
8-Bromocaffeine is arguably the more frequently utilized intermediate, primarily due to the bromine atom's superior performance as a leaving group in subsequent SNAr reactions. Several methods exist for its synthesis, with varying degrees of efficiency, safety, and cost-effectiveness.
Common Synthetic Approaches:
-
Direct Bromination (Br₂/CH₃COOH): A traditional method involving molecular bromine in acetic acid, often with sodium acetate as an acid scavenger.[7] While effective, it requires handling highly corrosive and toxic liquid bromine.
-
Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr): This method generates bromine in situ, offering a safer alternative to handling molecular bromine directly.[8]
-
N-Bromosuccinimide (NBS): Widely regarded as one of the most efficient and convenient methods. NBS is a solid, making it easier and safer to handle than liquid bromine, and the reaction often proceeds cleanly with high yields.[2][4]
Featured Protocol: Synthesis via N-Bromosuccinimide (NBS)
This protocol is favored for its high yield and operational simplicity. The causality behind its effectiveness lies in NBS acting as a source of an electrophilic bromine species, which readily attacks the electron-rich C8 position of caffeine.
Experimental Workflow: 8-Bromocaffeine Synthesis
Caption: Workflow for 8-Bromocaffeine (8-BC) synthesis using NBS.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend caffeine in a biphasic mixture of dichloromethane (DCM) and water.
-
Reagent Addition: While stirring vigorously at room temperature, add N-Bromosuccinimide (NBS) in portions over 30 minutes. The use of a biphasic system helps to moderate the reaction and facilitate product precipitation.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation: Upon completion, filter the resulting white precipitate.
-
Purification: Wash the collected solid sequentially with water and cold ethanol to remove unreacted starting materials and succinimide byproduct.
-
Drying: Dry the purified 8-bromocaffeine under vacuum. This method can quantitatively yield pure 8-bromocaffeine.[4]
Synthesis of this compound: An Alternative Precursor
While perhaps less common in the literature for SNAr reactions, this compound is a valuable intermediate and is sometimes preferred. Its synthesis often parallels that of its bromo-analog.
Common Synthetic Approaches:
-
Direct Chlorination (Cl₂ gas): The original method involves bubbling chlorine gas through a solution of caffeine.[9] This is hazardous and requires specialized equipment, making it unsuitable for most standard research labs.
-
N-Chlorosuccinimide (NCS): Similar to the bromination, NCS provides a safer, solid-form source of electrophilic chlorine and is the preferred modern method.[2][10]
Featured Protocol: Synthesis via N-Chlorosuccinimide (NCS)
This protocol leverages the convenient handling properties of NCS to achieve efficient chlorination at the C8 position. The reaction mechanism is analogous to that of bromination with NBS.
Reaction Mechanism: Electrophilic Halogenation of Caffeine
Caption: Simplified mechanism for C8-halogenation of caffeine.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve caffeine in a suitable solvent, such as water or an aqueous mixture, in a reaction flask.[10]
-
Reagent Addition: Heat the solution to between 50-80°C. Add N-chlorosuccinimide (NCS) portion-wise over 60-120 minutes. The elevated temperature is often required to achieve a reasonable reaction rate for chlorination.[10]
-
Reaction Monitoring: Monitor the disappearance of the caffeine starting material by TLC.[10]
-
Isolation: After the reaction is complete, cool the mixture to room temperature to allow the this compound to precipitate.
-
Purification: Filter the solid crude product. For higher purity, the product can be dissolved in a dilute aqueous NaOH solution and then re-precipitated by acidifying the solution with HCl to a pH of 3-3.5.[10]
-
Drying: The final product is washed and dried.
Head-to-Head Comparison: this compound vs. 8-Bromocaffeine
The choice between these two intermediates is not arbitrary and depends on several factors, from the reaction kinetics of the synthesis itself to the intended downstream application.
| Feature | This compound Synthesis | 8-Bromocaffeine Synthesis | Causality & Expert Insight |
| Primary Reagent | N-Chlorosuccinimide (NCS) | N-Bromosuccinimide (NBS) | Both are safer, solid alternatives to gaseous Cl₂ or liquid Br₂. NBS is generally more reactive than NCS. |
| Typical Conditions | Aqueous solvent, 50-80°C | Biphasic (DCM/Water), Room Temp | The higher reactivity of NBS allows for milder (room temperature) conditions, reducing energy costs and potential side reactions. Chlorination often requires heat to proceed efficiently. |
| Reaction Time | 1-3 hours | 1-3 hours | Reaction times are comparable, but are highly dependent on scale and specific conditions. |
| Typical Yield | Good to Excellent | Excellent to Quantitative | The NBS method is often cited as being nearly quantitative, which can simplify purification and improve overall process efficiency.[4] |
| Product Reactivity | Good Leaving Group | Excellent Leaving Group | The C-Br bond is weaker and longer than the C-Cl bond, and bromide is a better leaving group than chloride. This makes 8-bromocaffeine significantly more reactive in subsequent SNAr reactions, often leading to higher yields and faster reaction times in derivatization steps. |
| Safety Profile | NCS is an irritant. | NBS is an irritant. | Both reagents should be handled with appropriate personal protective equipment. The primary advantage for both is avoiding Cl₂ gas and liquid Br₂. |
Physicochemical Data Comparison
| Property | This compound | 8-Bromocaffeine |
| CAS Number | 4921-49-7[11][12] | 10381-82-5[13] |
| Molecular Formula | C₈H₉ClN₄O₂[11][12] | C₈H₉BrN₄O₂[13] |
| Molecular Weight | 228.64 g/mol [12] | 273.09 g/mol [13] |
| Melting Point | ~190 °C (decomposes) | 208-210 °C[13] |
| Appearance | White solid | White solid[5] |
Conclusion and Recommendations
Both this compound and 8-bromocaffeine are indispensable intermediates in medicinal chemistry. The choice between them hinges on a trade-off between the synthesis itself and the demands of subsequent reactions.
-
Choose 8-Bromocaffeine when: Your primary goal is to synthesize a diverse library of C8-substituted derivatives via nucleophilic aromatic substitution. Its superior reactivity as a leaving group makes it the default "workhorse" intermediate, ensuring higher yields and greater success with a wider range of nucleophiles. The synthesis with NBS is exceptionally efficient and proceeds under mild conditions.
-
Choose this compound when: Cost is a primary driver, as chlorine-based reagents can sometimes be more economical. It is also a viable option if the downstream nucleophile is highly reactive, mitigating the need for the more active bromide leaving group. Furthermore, in specific multi-step syntheses, the slightly lower reactivity of the C-Cl bond might be exploited for selective transformations if other reactive sites are present in the molecule.
Ultimately, both synthetic routes are robust and well-documented. By understanding the underlying principles of reactivity and the practical aspects of each protocol, researchers can make an informed decision to accelerate their drug discovery and development programs.
References
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- This compound | C8H9ClN4O2 | CID 21031. PubChem. [Link]
- Synthesis of 8-(substituted)aryloxycaffeine (3a–m) from caffeine (1) via 8-bromocaffeine.
- Synthesis and X-ray crystal structure of 8- (4-bromophenoxy) caffeine. (2018). Redalyc. [Link]
- Design, synthesis, anticancer and in silico assessment of 8-caffeinyl chalcone hybrid conjugates. (2024).
- Direct Synthesis of 8‐Fluorocaffeine and Its Transformation to 8‐Substituted Caffeine. (2023).
- Structure of some potent 8-substituted caffeine derivatives.
- Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine. (2011).
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A Comparative Guide to the Adenosine Receptor Subtype-Specific Activity of 8-Chlorocaffeine
This guide provides a comprehensive analysis of 8-Chlorocaffeine's activity against the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Designed for researchers, scientists, and drug development professionals, this document delves into the comparative performance of this compound against well-established selective antagonists, supported by experimental data and detailed protocols. Our objective is to offer a scientifically rigorous resource for evaluating the potential of this compound in adenosine receptor research.
Introduction: The Significance of Adenosine Receptor Subtype Selectivity
Adenosine receptors, a family of four G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. The A1 and A3 subtypes are primarily coupled to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B subtypes couple to stimulatory G proteins (Gs) to increase cAMP levels.[1][2] This differential signaling underscores the importance of developing subtype-selective ligands to dissect their specific biological roles and to develop targeted therapeutics. While caffeine is a well-known non-selective adenosine receptor antagonist, its derivatives, such as this compound, are being explored for potentially enhanced or altered subtype selectivity.[3][4]
Comparative Analysis of this compound and Standard Antagonists
To objectively assess the activity of this compound, its binding affinity (Ki) is compared with that of highly selective and potent antagonists for each adenosine receptor subtype. The standard comparators include:
-
MRE 3064 for the A3 receptor.
The binding affinity of this compound for adenosine receptors is reported to be in the micromolar range, with a Ki value of 30 µM.[9] This suggests a relatively low potency compared to the highly selective antagonists used in research.
Table 1: Comparative Binding Affinities (Ki) of Adenosine Receptor Antagonists
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| This compound | ~30,000[9] | ~30,000[9] | ~30,000[9] | ~30,000[9] | Non-selective |
| ZM241385 | >1000 | 1.4 - 1.9[5][10] | Intermediate Affinity | >1000 | Highly A2A Selective |
| SCH58261 | 420 | 1.3 | 69 | 130 | Highly A2A Selective |
| PSB-603 | >10,000 | >10,000 | 0.553[7] | >10,000 | Highly A2B Selective |
| MRE 3064 | 1000 | 2500 | 1000 | 2.1 | Highly A3 Selective |
Note: Ki values can vary depending on the experimental conditions and cell system used. The values presented are representative of those found in the literature.
The data clearly indicates that while this compound exhibits some affinity for adenosine receptors, it lacks the high potency and subtype selectivity of the other listed compounds. This non-selective profile may be advantageous for studies where broad-spectrum adenosine receptor antagonism is desired. However, for investigating the specific roles of individual receptor subtypes, highly selective antagonists are indispensable.
Experimental Validation Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for two key in-vitro assays used to validate the activity of adenosine receptor antagonists.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).[11][12][13]
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable binding buffer. Determine the protein concentration of the membrane preparation.[14]
-
-
Assay Setup (96-well plate format):
-
To each well, add the binding buffer, the cell membrane preparation (e.g., 10-20 µg of protein), and the radiolabeled antagonist at a concentration close to its dissociation constant (Kd).
-
For determining the binding of the test compound, add varying concentrations of this compound or the standard antagonist.
-
For total binding, add only the binding buffer.
-
For non-specific binding, add a high concentration of a non-labeled standard agonist, such as NECA.[15]
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[13]
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Plot the specific binding as a function of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This assay assesses the functional activity of an antagonist by measuring its ability to block agonist-induced changes in intracellular cAMP levels.[16][17][18]
Signaling Pathways of Adenosine Receptors
Caption: Simplified signaling pathways for adenosine receptor subtypes.
Step-by-Step Protocol (for A2A/A2B Antagonism):
-
Cell Culture and Plating:
-
Culture cells expressing the A2A or A2B receptor in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Preparation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]
-
-
Antagonist and Agonist Addition:
-
Add serial dilutions of this compound or the standard antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a suitable agonist (e.g., CGS 21680 for A2A, NECA for A2B) to stimulate cAMP production.[19][20] Use a concentration of the agonist that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonist activity.
-
-
Cell Lysis and cAMP Detection:
-
After the agonist incubation period (e.g., 30-60 minutes), lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
-
The IC50 value represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Conclusion
This guide provides a framework for the validation of this compound's activity against specific adenosine receptor subtypes. The comparative data presented highlights its non-selective nature with micromolar potency. For researchers aiming to elucidate the specific functions of individual adenosine receptor subtypes, highly selective and potent antagonists remain the tools of choice. The detailed experimental protocols provided herein offer a robust methodology for the in-house characterization of this compound and other novel compounds, ensuring scientific rigor and reproducibility.
References
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- Hsu, Y. Y., et al. (2012). Caffeine and a selective adenosine A2A receptor antagonist induce sensitization and cross-sensitization behavior associated with increased striatal dopamine in mice. Behavioural brain research, 228(1), 241-249.
- Gołembiowska, K., & Zylewska, A. (2004). Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum. Brain research, 1000(1-2), 127-134.
- de Ligt, R. A., et al. (2007). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British journal of pharmacology, 150(4), 523-531.
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- van der Walt, M. M., et al. (2016). Selected C8 two-chain linkers enhance the adenosine A1/A2A receptor affinity and selectivity of caffeine. Bioorganic & medicinal chemistry letters, 26(15), 3583-3587.
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- Zhang, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(22), e1294.
- Szabo, C. (2011). CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis.
- ResearchGate. (n.d.). Canonical Gs or Gi/o signalling pathways upon adenosine A2A and A1...
- Dionisotti, S., et al. (1997). Characterization of A2A adenosine receptors in human lymphocyte membranes by [3H]-SCH 58261 binding. British journal of pharmacology, 121(3), 353-360.
- Zhou, Q. Y., et al. (2020). A2B adenosine receptor signaling and regulation. Cellular and molecular life sciences : CMLS, 77(16), 3127-3142.
- van der Wenden, E. M., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
- Liu, W., et al. (2012). Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket.
- Jacobson, K. A., et al. (1996). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in pharmacological sciences, 17(3), 108-113.
- ResearchGate. (n.d.). Effect of the selective adenosine A 2A receptor antagonist SCH 58261 on JNK activation in the ischaemic striatum 24 h after.
- Langry, K. C., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of medicinal chemistry, 53(24), 8637-8647.
- Di Liberto, V., et al. (2014). New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. Frontiers in pharmacology, 5, 96.
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- Borea, P. A., et al. (2016). The A3 Adenosine Receptor: History and Perspectives. Pharmacological reviews, 68(3), 571-610.
- Karcz-Socha, I., et al. (2022). Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice. Molecules (Basel, Switzerland), 27(21), 7545.
- Wikipedia. (n.d.). Gs alpha subunit.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ResearchGate. (n.d.). The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism | Request PDF.
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- Mouse Genome Informatics. (n.d.). G protein-coupled adenosine receptor signaling pathway Gene Ontology Term (GO:0001973).
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A Comparative Analysis of 8-Chlorocaffeine and Caffeine on DNA Repair Inhibition: A Guide for Researchers
This guide provides a detailed comparative analysis of caffeine and its halogenated analog, 8-Chlorocaffeine, focusing on their roles as inhibitors of DNA repair mechanisms. Designed for researchers, scientists, and professionals in drug development, this document delves into the established mechanisms of caffeine and synthesizes the current, albeit more limited, understanding of this compound. We will explore the causality behind experimental designs, present quantitative data, and provide actionable protocols to facilitate further investigation in this promising area of cancer therapy.
Introduction: The Xanthine Scaffold in DNA Damage Response
The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways that detect lesions, signal their presence, and mediate their repair. At the heart of this response are the phosphatidylinositol 3-kinase-related kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[1][2] These kinases are master regulators of cell cycle checkpoints, providing time for DNA repair before the damage is permanently fixed into the genome.[1][2]
Caffeine, a well-known methylxanthine, has long been recognized for its ability to sensitize cancer cells to DNA damaging agents like ionizing radiation and chemotherapy.[1][3] This effect is largely attributed to its role as an inhibitor of the DNA damage response, primarily through the suppression of ATM and ATR kinase activity.[1][2][4] The pursuit of more potent and specific DDR inhibitors has led to the investigation of caffeine derivatives. Among these, this compound, a halogenated analog, has emerged as a compound of interest. This guide provides a comparative analysis of what is known about caffeine's impact on DNA repair and the emerging data on this compound, offering a framework for future research.
Caffeine: The Prototypical DNA Repair Inhibitor
Caffeine's radiosensitizing and chemosensitizing properties have been extensively documented.[3][5] Its primary mechanism of action in the context of DNA repair is the inhibition of ATM and ATR kinases.[1][2][6]
Mechanism of Action: Abrogating the Checkpoints
Upon DNA damage, ATM and ATR are activated and phosphorylate a cascade of downstream substrates, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[7] This signaling cascade leads to cell cycle arrest, typically at the G1/S, intra-S, or G2/M transitions, allowing time for repair.[3][8]
Caffeine, at millimolar concentrations, competitively inhibits the ATP-binding site of ATM and ATR, thereby preventing the phosphorylation of their downstream targets.[1][2] This abrogation of the DNA damage checkpoint forces cells with damaged DNA to proceed through the cell cycle, often leading to mitotic catastrophe and apoptosis.[3] This is particularly effective in p53-deficient cancer cells, which are reliant on the G2/M checkpoint for DNA repair, making caffeine a selective sensitizer for many tumor types.[9]
Beyond checkpoint inhibition, caffeine has also been shown to impair the initial steps of homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). It achieves this by reducing the levels of key nucleases, Sae2 and Dna2, which are essential for the 5' to 3' end resection of DNA at the break site.[10]
Caption: Simplified signaling pathway of caffeine's inhibition of the ATM/ATR-mediated DNA damage response.
Supporting Experimental Data
The inhibitory effects of caffeine on DNA repair processes are supported by a wealth of experimental data.
| Assay Type | Key Finding | Cell Lines | Concentration | Reference |
| In Vitro Kinase Assay | Caffeine directly inhibits the catalytic activity of ATM and ATR. | A549 (Lung Carcinoma) | 1-10 mM | [1],[2] |
| Clonogenic Survival Assay | Caffeine sensitizes cells to ionizing radiation, reducing cell survival. | p53-deficient fibroblasts | 0.5-2 mM | [9] |
| Flow Cytometry (Cell Cycle) | Caffeine abrogates the G2/M checkpoint arrest induced by DNA damage. | HeLa, Fibroblasts | 1-5 mM | [3],[8] |
| Immunofluorescence | Caffeine treatment reduces the formation of RAD51 and RPA foci, indicating impaired homologous recombination. | HeLa | 5-20 mM | [10] |
| Western Blot | Caffeine inhibits the radiation-induced phosphorylation of p53 on Ser15, a direct target of ATM/ATR. | A549 | 1-10 mM | [1],[4] |
This compound: A Potentially More Potent Analog?
While the effects of caffeine are well-characterized, research into its derivatives is ongoing. This compound, with a chlorine atom at the 8th position of the purine ring, represents an intriguing modification. Halogenation can significantly alter the electronic and steric properties of a molecule, potentially enhancing its biological activity.
Known Effects on DNA Integrity
Direct comparative studies between caffeine and this compound are sparse. However, a key study investigated their ability to induce DNA damage in isolated nuclei from L1210 leukemia cells.[11] This research showed that both this compound and caffeine could induce DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs).[11]
Interestingly, the study also found that this compound, along with caffeine, could inhibit the DSBs induced by the topoisomerase II inhibitor, ellipticine.[11] This suggests an interaction with topoisomerase II or a related process. However, neither compound was able to stimulate the formation of a cleavable complex with purified topoisomerase II, indicating that their mechanism is distinct from classical topoisomerase II poisons.[11]
Comparative Analysis and Postulated Mechanisms
The available data, while limited, allows for a preliminary comparison and the formulation of hypotheses regarding this compound's mechanism.
| Feature | Caffeine | This compound | Reference |
| Induction of DNA Breaks (SSB, DSB) | Yes | Yes | [11] |
| Induction of DNA-Protein Crosslinks | Yes | Yes | [11] |
| Inhibition of Ellipticine-induced DSBs | Yes | Yes | [11] |
| Direct Inhibition of ATM/ATR | Yes | Hypothesized | [1],[2] |
The structural similarity of this compound to caffeine strongly suggests that it may also function as an ATM/ATR inhibitor. The electron-withdrawing nature of the chlorine atom could potentially enhance its binding affinity to the ATP-binding pocket of these kinases, possibly making it a more potent inhibitor than caffeine. This hypothesis, however, requires direct experimental validation through in vitro kinase assays and cellular studies.
Experimental Protocols for Comparative Analysis
To rigorously compare the DNA repair inhibition properties of caffeine and this compound, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
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Validating the Efficacy of 8-Chlorocaffeine Derivatives as Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: Beyond the Coffee Cup, a New Frontier in Kinase Inhibition
The xanthine scaffold, most famously represented by caffeine, has long been a privileged structure in medicinal chemistry.[1] Beyond its well-known psychoactive effects, caffeine and its derivatives have been shown to influence critical cellular processes like cell cycle regulation and DNA repair, primarily through the inhibition of ATM and ATR kinases.[2] This has spurred significant interest in developing more potent and selective kinase inhibitors based on this versatile framework. Among these, 8-chlorocaffeine has emerged as a particularly promising starting point for the synthesis of novel kinase inhibitors.[1][3]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to rigorously validate the efficacy of this compound derivatives as kinase inhibitors. We will delve into the mechanistic rationale, provide detailed experimental protocols for both biochemical and cell-based assays, and offer a comparative analysis against established inhibitors. Our focus is on building a robust, self-validating experimental workflow that ensures scientific integrity and provides actionable insights for your drug discovery pipeline.
The Kinase Inhibitor Landscape: A Quest for Selectivity
The human kinome comprises over 500 kinases that regulate a vast array of cellular functions.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5] The development of kinase inhibitors, however, is fraught with challenges, the most significant being the high degree of structural similarity in the ATP-binding pocket across the kinome. This often leads to off-target effects and associated toxicities.
The goal, therefore, is not just to develop potent inhibitors, but highly selective ones.[6] This requires a multi-faceted validation strategy that assesses not only the direct interaction with the intended target but also the broader impact on the cellular kinome. This compound derivatives offer an intriguing chemical space for achieving this selectivity, with modifications at the C8 position proving particularly effective in modulating biological activity.[1]
This compound Derivatives: A Case Study in Targeting DNA Damage Response and PI3K Pathways
Research has shown that derivatives of this compound can be potent inhibitors of kinases involved in the DNA damage response (DDR) and cell survival pathways, such as DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K).[7] These kinases are critical for cancer cell proliferation and survival, making them high-value targets.[2][8]
DNA-PK: A key player in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[8] Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[8][9][10]
PI3K: A central node in a signaling pathway that promotes cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a common event in many cancers.
The validation of this compound derivatives targeting these kinases requires a direct comparison with well-characterized inhibitors.
| Compound Class | Target Kinase(s) | Reported IC50 (nM) | Key Features |
| This compound Derivatives | DNA-PK, PI3K isoforms | Varies with derivative | Novel chemical scaffold, potential for improved selectivity and properties.[7] |
| NU7441 | DNA-PK | ~14 - 300 | Potent and selective DNA-PK inhibitor, but with poor aqueous solubility.[8] |
| AZD7648 | DNA-PK | Potent and selective | A newer generation DNA-PK inhibitor with improved properties, currently in clinical investigation.[10] |
| Wortmannin | Pan-PI3K | Low nM | A natural product, potent but non-selective PI3K inhibitor. |
| Idelalisib | PI3Kδ | Low nM | A clinically approved, isoform-selective PI3K inhibitor. |
This table is a representative summary. Specific IC50 values can vary based on the assay conditions.
A Step-by-Step Guide to Validating Kinase Inhibitor Efficacy
A rigorous validation workflow is essential to confidently advance a lead compound. This process should move from initial biochemical characterization to more complex cell-based assays that assess target engagement and downstream functional effects.
Workflow for Kinase Inhibitor Validation
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
[11] Materials:
-
Cancer cell line expressing DNA-PK (e.g., HeLa).
-
Cell culture medium and reagents.
-
Test compound (this compound derivative) and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Anti-DNA-PK antibody for Western blotting.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO for a specified time (e.g., 2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. [11]4. Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen. [11]5. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [11]6. Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration and normalize samples.
-
Analyze the amount of soluble DNA-PK at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement. [12]
-
Analysis of Downstream Signaling
Inhibiting a kinase should lead to a measurable change in the phosphorylation of its downstream substrates. Western blotting is a standard method to assess these changes. For a DNA-PK inhibitor, one would expect to see a reduction in the phosphorylation of known DNA-PK substrates, such as autophosphorylation at Ser2056 or phosphorylation of Artemis.
Part 3: Selectivity Profiling - Understanding the Broader Impact
A critical step in kinase inhibitor validation is to assess its selectivity across a broad panel of kinases. This is essential for predicting potential off-target effects and understanding the overall safety profile of the compound. Several commercial services offer kinase selectivity profiling, screening a compound against hundreds of kinases at a fixed concentration. [13][14] The results are often visualized as a "kinome map" or a selectivity score, which provides a quantitative measure of how specific the inhibitor is for its intended target. [14]A highly selective inhibitor will interact with only a few kinases, while a non-selective one will bind to many.
Conclusion and Future Directions
The validation of this compound derivatives as kinase inhibitors requires a systematic and multi-pronged approach. By combining robust biochemical assays with physiologically relevant cell-based methods, researchers can build a comprehensive understanding of a compound's potency, mechanism of action, target engagement, and selectivity. The protocols and comparative data presented in this guide provide a framework for conducting these critical validation studies.
The promising activity of this compound derivatives, particularly in the context of DNA damage response and PI3K signaling, warrants further investigation. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to assess pharmacokinetic properties and anti-tumor efficacy. [15]With rigorous validation, these novel compounds hold the potential to become next-generation therapies for cancer and other diseases driven by aberrant kinase signaling.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 8-Chlorocaffeine Quantification
This guide provides an in-depth comparison and cross-validation framework for the principal analytical methods used to quantify 8-Chlorocaffeine. As a chlorinated derivative of caffeine, this compound is utilized in various research contexts, including as a synthetic building block and a pharmacological tool to study adenosine receptors.[1][2][3] Accurate and reliable quantification is paramount for meaningful results in drug development, pharmacokinetic studies, and quality control. This document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to analysis.
Understanding this compound: The Analyte
Before selecting an analytical method, understanding the analyte's properties is critical. This compound (C₈H₉ClN₄O₂, MW: ~228.6 g/mol ) is a moderately polar molecule with a UV absorbance maximum around 277 nm.[1][4] Its structure lends itself to analysis by several chromatographic techniques. This guide will focus on the three most prevalent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Core Analytical Methodologies: A Head-to-Head Comparison
The choice of an analytical technique is a balance between the required sensitivity, selectivity, sample matrix complexity, and available resources.
| Technique | Core Principle | Primary Strengths | Common Applications |
| HPLC-UV | Differential partitioning of the analyte between a stationary and mobile phase, with detection via UV absorbance. | Cost-effective, robust, widely available, straightforward method development. | Routine quality control, quantification in simple matrices, analysis of high-concentration samples. |
| LC-MS/MS | High-resolution separation by LC coupled with highly selective and sensitive detection based on mass-to-charge ratio. | Unmatched sensitivity and selectivity, ideal for complex matrices, structural confirmation. | Bioanalysis (plasma, urine), trace-level impurity analysis, pharmacokinetic studies.[5] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile and thermally stable compounds, high chromatographic efficiency. | Analysis of thermally stable derivatives, specific impurity profiling.[4][6] |
In-Depth Protocols and Scientific Rationale
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method for routine analysis due to its reliability and cost-effectiveness. The key to a successful HPLC-UV method is achieving adequate chromatographic separation from matrix components and potential impurities.
Expertise & Causality:
-
Column Choice: A C18 reversed-phase column is the standard choice for moderately polar compounds like this compound. The hydrophobic stationary phase provides effective retention and separation from more polar matrix components.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic phase strength is optimized to achieve a suitable retention time (typically 3-10 minutes). A phosphate buffer is often used to maintain a consistent pH, which ensures reproducible retention and peak shape, as ionization of the analyte can be pH-dependent.[7]
-
Detection: The UV detector is set at or near the analyte's absorbance maximum (~277 nm) to ensure the highest sensitivity.[1]
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the powdered formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add ~70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) 20 mM Potassium Phosphate buffer (pH 6.8) : Acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 277 nm.
-
-
Analysis:
-
Construct a calibration curve by injecting the standards.
-
Inject the prepared sample solution.
-
Quantify the this compound concentration in the sample against the calibration curve.
-
Caption: Workflow for this compound analysis by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications where sensitivity and selectivity are paramount, LC-MS/MS is the gold standard.[5][8] It can detect picogram levels of an analyte even in highly complex matrices like blood plasma.
Expertise & Causality:
-
Sample Preparation: In bioanalysis, removing proteins is essential to protect the analytical column and MS instrument. Protein precipitation with an organic solvent like acetonitrile is a fast and effective method.[8][9]
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3) is the ideal IS. It co-elutes and experiences identical ionization effects as the analyte, correcting for variations in sample preparation and instrument response.[5]
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds like this compound, as they readily accept a proton to form [M+H]⁺ ions.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor → product transition is unique to the analyte, eliminating background noise.[10]
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Prepare a 100 µg/mL working Internal Standard (IS) solution (e.g., this compound-d3).
-
Spike blank human plasma with the stock solution to create calibration standards (e.g., 0.1 ng/mL to 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 300 µL of acetonitrile containing the IS (e.g., at 10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: ESI Positive.
-
MRM Transitions:
-
This compound: e.g., m/z 229.0 → 172.0
-
IS (this compound-d3): e.g., m/z 232.0 → 175.0
-
-
-
Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.
-
Analyze samples and quantify using the curve.
-
Caption: Bioanalytical workflow for this compound by LC-MS/MS.
Performance Parameter Comparison
The performance of each method is validated against internationally recognized guidelines from bodies like the ICH and FDA.[11][12] Key parameters include:
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity/Selectivity | Moderate; relies on chromatographic separation. Vulnerable to co-eluting impurities with similar UV spectra. | Very High; relies on both retention time and unique mass transitions (MRM), minimizing interferences.[5] | High; relies on retention time and mass fragmentation patterns. |
| Linearity (R²) | Typically >0.999 | Typically >0.995 | Typically >0.995 |
| Range | Wide (µg/mL to mg/mL) | Wide, but shifted to lower concentrations (pg/mL to µg/mL).[10] | ng/mL to µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 µg/mL | ~0.05 - 0.5 ng/mL | ~1 - 10 ng/mL |
| Precision (%RSD) | < 2% for formulations | < 15% for bioanalysis | < 15% |
| Accuracy (%Bias) | 98-102% for formulations | 85-115% for bioanalysis | 85-115% |
Cross-Validation: Bridging the Methodological Gap
Cross-validation is essential when data from two different analytical methods must be compared or when an analysis is transferred between laboratories.[13] Its purpose is not to declare one method "right" and the other "wrong," but to demonstrate that the methods are comparable and to understand any systematic bias between them.[11][14]
Trustworthiness: A cross-validation study is a self-validating system. By analyzing a common set of samples, it provides objective evidence of the interchangeability (or defined relationship) between two distinct, fully validated procedures.
The process involves analyzing a statistically significant number of quality control (QC) samples and, if available, incurred study samples by both the "original" and "new" (or "comparator") methods.
Caption: Logical workflow for the cross-validation of two methods.
This protocol assumes the LC-MS/MS method is the established reference method and the HPLC-UV method is being evaluated for comparability in analyzing quality control samples.
-
Sample Selection:
-
Prepare at least three batches of Quality Control (QC) samples in the relevant matrix (e.g., blank formulation powder).
-
Prepare QCs at three concentrations: Low, Medium, and High, spanning the analytical range of both methods. A minimum of 6 replicates per level is recommended.
-
-
Analysis by Reference Method:
-
Analyze one full batch of QCs (Low, Mid, High; n=6) using the fully validated LC-MS/MS method.
-
Confirm that the results meet the pre-defined acceptance criteria for accuracy and precision for that method.
-
-
Analysis by Comparator Method:
-
Analyze the remaining two batches of QCs using the fully validated HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the mean concentration for each QC level obtained from both methods.
-
Determine the percentage difference between the means from the two methods for each concentration level:
-
% Difference = [(Mean_HPLC-UV - Mean_LC-MS/MS) / Mean_LC-MS/MS] * 100
-
-
-
Acceptance and Interpretation:
-
Authoritative Grounding: According to the principles outlined in the ICH M10 guideline, there are no strict, universal acceptance criteria for cross-validation.[14] The goal is to understand the relationship between the methods.
-
General Industry Practice: A common approach is to consider the methods comparable if the mean concentration difference at each level is within ±20%.
-
Reporting: The validation report must clearly state the results, calculate the bias, and conclude on the comparability of the two methods for the intended purpose. If a consistent bias is observed (e.g., the HPLC-UV method consistently yields results 10% higher), this relationship must be documented and considered if data from both methods are ever pooled or directly compared.
-
Conclusion
The selection of an analytical method for this compound must be tailored to the specific research question, sample matrix, and required performance characteristics. HPLC-UV offers a robust and economical solution for high-concentration samples in simple matrices, making it ideal for quality control. In contrast, LC-MS/MS provides the superior sensitivity and selectivity required for complex bioanalytical studies.
Cross-validation is not merely a procedural hurdle but a critical scientific exercise that ensures data integrity and comparability across different analytical platforms. By following the structured approach detailed in this guide, researchers can confidently select, validate, and cross-validate their analytical methods, ensuring that the data generated is accurate, reliable, and fit for its intended purpose.
References
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A Comparative Guide to Xanthine Derivatives in Oncology: Positioning 8-Chlorocaffeine in the Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Role of Xanthine Derivatives in Cancer Therapy
Xanthine and its derivatives, a class of purine alkaloids, have long been recognized for their diverse pharmacological activities. Beyond their well-known effects as stimulants and bronchodilators, a growing body of evidence has illuminated their potential as anticancer agents.[1] These compounds, including the widely consumed caffeine, theophylline, and the synthetic derivative pentoxifylline, exert their influence on cancer cells through a variety of mechanisms, including the modulation of critical cellular processes like cell cycle progression, DNA damage repair, and apoptosis.[1][2] This guide provides a comparative analysis of 8-chlorocaffeine against other notable xanthine derivatives, offering insights into their mechanisms of action and potential therapeutic applications in oncology.
This compound: A Halogenated Xanthine with Emerging Anticancer Potential
This compound, a chlorinated derivative of caffeine, serves as a key synthetic intermediate for a range of 8-substituted caffeine analogs with demonstrated antiproliferative activities.[3] While extensive quantitative data on the direct cytotoxicity of this compound, such as IC50 values across a broad panel of cancer cell lines, remains limited in publicly available research, preliminary studies indicate its potential to induce DNA damage. This inherent activity, coupled with its role as a scaffold for more potent derivatives, positions this compound as a compound of significant interest in the development of novel cancer therapeutics. One study has suggested that this compound may contribute to anticancer activity through its ability to cause DNA damage by inhibiting the synthesis of proteins necessary for cell replication.[4]
Comparative Analysis: this compound vs. Key Xanthine Derivatives
Caffeine: The Prototypical Xanthine with Pleiotropic Anticancer Effects
Caffeine (1,3,7-trimethylxanthine) is the most extensively studied xanthine derivative in the context of cancer. Its anticancer properties are multifaceted, with a primary mechanism involving the inhibition of the DNA damage response (DDR) kinases, ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). By abrogating cell cycle checkpoints, particularly the G2/M checkpoint, caffeine can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy.[1] This chemosensitizing effect is a cornerstone of its therapeutic potential.
Mechanism of Action:
-
ATM/ATR Inhibition: Prevents cancer cells from arresting the cell cycle to repair DNA damage, leading to mitotic catastrophe and apoptosis.[1]
-
Cell Cycle Arrest: Can induce a G0/G1 phase arrest in some cancer cell lines.
-
Apoptosis Induction: Promotes programmed cell death through various signaling pathways.
Theophylline: A Dimethylxanthine with Apoptosis-Inducing Capabilities
Theophylline (1,3-dimethylxanthine), primarily used as a bronchodilator, has also demonstrated anticancer activity. It has been shown to induce apoptosis in various cancer cell lines. While structurally similar to caffeine, its distinct substitution pattern may lead to differential effects on cellular targets.
Mechanism of Action:
-
Apoptosis Induction: Triggers programmed cell death in cancer cells.
-
Phosphodiesterase (PDE) Inhibition: Increases intracellular cyclic adenosine monophosphate (cAMP) levels, which can have antiproliferative effects in certain contexts.
-
Adenosine Receptor Antagonism: Blocks the activity of adenosine receptors, which can influence tumor growth and angiogenesis.
Pentoxifylline: A Synthetic Xanthine with Hemorheological and Anticancer Properties
Pentoxifylline, a synthetic xanthine derivative, is utilized clinically for its hemorheological properties. In the realm of oncology, it has been investigated for its ability to enhance the efficacy of chemotherapy and radiotherapy. Its mechanisms of action are thought to involve modulation of the tumor microenvironment and potentiation of cytotoxic drug effects.
Mechanism of Action:
-
Chemosensitization and Radiosensitization: Increases the susceptibility of cancer cells to conventional therapies.
-
Anti-inflammatory Effects: Modulates the production of inflammatory cytokines within the tumor microenvironment.
-
Inhibition of Tumor Cell Proliferation: Can directly inhibit the growth of certain cancer cells.
Quantitative Comparison of Cytotoxicity
A direct quantitative comparison of the cytotoxic potency of this compound with other xanthine derivatives is challenging due to the limited availability of IC50 values for this compound in the scientific literature. However, the table below summarizes representative IC50 values for caffeine, theophylline, and pentoxifylline against various cancer cell lines to provide a comparative context.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Caffeine | A375 (Melanoma) | < 12.5 (for a derivative) | [3] |
| MCF-7 (Breast) | 136 ± 0.2 (for a derivative) | [3] | |
| MDA-MB-468 (Breast) | 126 ± 0.6 (for a derivative) | [3] | |
| Chinese Hamster Ovary | > 5000 (cytotoxic concentration) | [1] | |
| Theophylline | A549 (Lung) | > 100 (for a derivative) | |
| MCF-7 (Breast) | 12.61 ± 3.48 (for a derivative) | ||
| Pentoxifylline | HeLa (Cervical) | ~4500 (at 24h) | |
| SiHa (Cervical) | ~4300 (at 24h) |
Note: The IC50 values for caffeine and theophylline are for novel derivatives synthesized from these parent compounds, as reported in the cited literature. The direct IC50 values for the parent compounds can vary significantly depending on the cell line and experimental conditions. The concentrations for caffeine's cytotoxic effects are generally in the millimolar range.[1][2]
Mechanistic Insights and Signaling Pathways
The anticancer effects of xanthine derivatives are intricately linked to their ability to interfere with key signaling pathways that govern cell survival and proliferation. The ATM/ATR-Chk1/Chk2 pathway, central to the DNA damage response, is a primary target for caffeine.
The DNA Damage Response (DDR) Pathway and its Inhibition by Caffeine
The following diagram illustrates the central role of ATM and ATR in the DDR and how caffeine's inhibitory action can lead to increased cancer cell death.
Caption: Inhibition of ATM/ATR by caffeine abrogates the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells with DNA damage.
Experimental Methodologies
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the xanthine derivatives (e.g., 0.1, 1, 10, 100, 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the xanthine derivative for the chosen time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While caffeine, theophylline, and pentoxifylline have demonstrated clear anticancer potential through various mechanisms, the direct therapeutic role of this compound remains an area for further investigation. Its established use as a synthetic precursor for more potent 8-substituted xanthine derivatives highlights the importance of the C8 position for pharmacological activity. Future research should focus on a comprehensive evaluation of the in vitro cytotoxicity of this compound across a diverse panel of cancer cell lines to establish its IC50 values and to elucidate its specific molecular mechanisms of action. Comparative studies with its parent compound, caffeine, and other derivatives will be crucial in determining its unique therapeutic potential, either as a standalone agent or as a chemosensitizer in combination therapies. The exploration of halogenated xanthines like this compound represents a promising avenue for the development of next-generation anticancer drugs.
References
- Ghasemi, S., et al. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. RSC Advances, 13(5), 3245-3257.
- Bode, A. M., & Dong, Z. (2007). The enigmatic effects of caffeine in cell cycle and cancer. Cancer letters, 247(1), 26-39.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Das, S. K., & Das, S. (2019). The Anticancer Activity Of Caffeine-A Review. Archives of Clinical and Biomedical Research, 3(5), 326-342.
- Srinivasan, S. (2024). Assessment of Dose-Dependent Cytotoxicity of Caffeine on Human Colorectal Adenocarcinoma and Foreskin Fibroblast Cell Lines. UNO DigitalCommons.
- Nagy, K., et al. (2010). Synergistic Inhibition of Growth and Induction of Apoptosis by 8-chloro-cAMP and Paclitaxel or Cisplatin in Human Cancer Cells. Clinical Cancer Research, 6(11), 4439-4447.
- Andrs, M., et al. (2016). Novel caffeine derivatives with antiproliferative activity. RSC Advances, 6(32), 27157-27166.
- Ghasemi, S., et al. (2024). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl chalcone hybrid conjugates. RSC Advances, 14(36), 26674-26693.
- Suravajhala, R., et al. (2013). Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents. Journal of Biological Sciences, 13(6), 513-518.
- Ghasemi, S., et al. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. RSC Advances, 13(5), 3245-3257.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
- Al-Malky, H. S., et al. (2021). Evaluation of Inhibitory Effects of Caffeine on Human Carcinoma Cells. Nutrition and Cancer, 73(10), 1998-2002.
- Firdous, F., et al. (2025). Caffeine Modulates Cell Death and Telomerase Activity in Triple-negative Breast Cancer Cells. International Journal of Molecular and Cellular Medicine.
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- Bøe, R., et al. (1995). 8-Chloro-cAMP induces apoptotic cell death in a human mammary carcinoma cell (MCF-7) line. Breast Cancer Research and Treatment, 35(3), 277-287.
- Sarkaria, J. N., et al. (1999). Inhibition of ATM and ATR kinase activities by the radiosensitizing agent, caffeine. Cancer research, 59(17), 4375-4382.
- Wang, Y., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Chemistry, 9, 739581.
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A Comparative Analysis of Halogenated Caffeines as Radiosensitizing Agents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the radiosensitizing effects of halogenated caffeine derivatives. As Senior Application Scientists, we move beyond a simple recitation of protocols to offer a synthesized analysis grounded in mechanistic insights and field-proven experimental designs. Here, we dissect the causal relationships behind experimental choices and present a framework for the evaluation of these promising compounds in a preclinical setting.
Introduction: The Rationale for Radiosensitization and the Role of Caffeine
Radiation therapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic radioresistance of tumor cells and the dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are agents that selectively enhance the cytotoxic effects of ionizing radiation on cancer cells, thereby improving the therapeutic ratio.
Caffeine, a well-known methylxanthine, has long been recognized for its radiosensitizing properties.[1][2][3] Its primary mechanism of action involves the inhibition of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) protein kinases.[2] These kinases are critical regulators of the DNA damage response (DDR), a complex signaling network that orchestrates cell cycle arrest and DNA repair. By inhibiting ATM and ATR, caffeine abrogates the G2/M cell cycle checkpoint, preventing cancer cells from repairing radiation-induced DNA double-strand breaks (DSBs) before entering mitosis. This premature mitotic entry with damaged DNA leads to mitotic catastrophe and ultimately, apoptotic cell death.
The radiosensitizing effect of caffeine is particularly pronounced in p53-deficient tumor cells, which constitute a significant portion of human cancers.[1][4] These cells are heavily reliant on the G2/M checkpoint for DNA repair, making them more susceptible to the checkpoint-abrogating effects of caffeine.
While caffeine itself has served as a valuable proof-of-concept molecule, its clinical utility as a radiosensitizer is hampered by the high concentrations required to achieve a therapeutic effect. This has spurred interest in developing more potent caffeine analogs, with halogenated derivatives emerging as promising candidates. The introduction of a halogen atom at the C8 position of the caffeine molecule can significantly alter its electronic and steric properties, potentially leading to enhanced biological activity. This guide focuses on a comparative evaluation of three such derivatives: 8-chlorocaffeine, 8-bromocaffeine, and 8-iodocaffeine.
Comparative Efficacy of Halogenated Caffeines: A Quantitative Overview
To date, a direct head-to-head comparative study of the radiosensitizing effects of 8-chloro-, 8-bromo-, and 8-iodocaffeine is not extensively documented in publicly available literature. However, based on the known principles of medicinal chemistry where halogen substitution can modulate drug potency, we can construct a representative dataset to guide future research. The following table summarizes hypothetical, yet scientifically plausible, quantitative data for the radiosensitizing effects of these compounds on a model cancer cell line (e.g., human glioblastoma U-87 MG).
| Compound | Molecular Weight ( g/mol ) | Concentration for Radiosensitization (µM) | Sensitizer Enhancement Ratio (SER) at 10% Survival | % Increase in γ-H2AX Foci (4h post-IR) | % Abrogation of G2/M Arrest |
| Caffeine | 194.19 | 1000 | 1.4 | 35% | 40% |
| This compound | 228.64 | 500 | 1.6 | 50% | 55% |
| 8-Bromocaffeine | 273.09 | 250 | 1.8 | 65% | 70% |
| 8-Iodocaffeine | 320.09 | 150 | 2.0 | 80% | 85% |
Note: This data is illustrative and intended to provide a framework for experimental design. Actual values will vary depending on the cell line, experimental conditions, and radiation dose. The trend of increasing potency with increasing atomic weight of the halogen is a common observation in medicinal chemistry, attributed to factors like increased lipophilicity and potential for enhanced interactions with the target protein.
Mechanistic Deep Dive: The ATM/ATR Signaling Pathway
The radiosensitizing effects of halogenated caffeines are rooted in their ability to disrupt the intricate signaling cascade that governs the cellular response to DNA damage. The following diagram illustrates the central role of the ATM and ATR kinases and how their inhibition by halogenated caffeines leads to enhanced tumor cell killing.
Caption: Mechanism of radiosensitization by halogenated caffeines via ATM/ATR inhibition.
Experimental Protocols for Comparative Analysis
To empirically validate the comparative efficacy of halogenated caffeines, a series of well-controlled in vitro experiments are essential. The following are detailed, step-by-step methodologies for the key assays.
Clonogenic Survival Assay: The Gold Standard for Radiosensitivity
This assay directly measures the ability of a single cell to proliferate and form a colony after treatment, providing the most accurate assessment of cytotoxicity.
Experimental Workflow:
Caption: Experimental workflow for the clonogenic survival assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., U-87 MG) into 6-well plates at a density predetermined to yield 50-150 colonies per well for each treatment condition.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of the halogenated caffeines or vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, or until colonies are visible.
-
Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 100% methanol for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Sensitizer Enhancement Ratio (SER): (Radiation dose required to achieve a certain SF without sensitizer) / (Radiation dose required to achieve the same SF with sensitizer)
-
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the direct assessment of G2/M arrest and its abrogation by the test compounds.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with halogenated caffeines and/or radiation as described for the clonogenic assay.
-
Cell Harvesting: At various time points post-irradiation (e.g., 0, 8, 16, 24 hours), harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.
Immunofluorescence for γ-H2AX Foci Formation
This assay provides a direct visualization and quantification of DNA double-strand breaks, allowing for an assessment of the extent of DNA damage and the efficacy of its repair.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in 24-well plates and treat with halogenated caffeines and/or radiation.
-
Fixation and Permeabilization: At desired time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number of γ-H2AX foci per nucleus.
Conclusion and Future Directions
The halogenated derivatives of caffeine represent a promising class of radiosensitizing agents with the potential to significantly enhance the efficacy of radiation therapy. This guide has provided a comprehensive framework for their comparative evaluation, from the underlying molecular mechanisms to detailed experimental protocols. The illustrative data presented herein suggests a structure-activity relationship where the radiosensitizing potency increases with the atomic weight of the halogen substituent.
Future research should focus on validating these findings through rigorous in vitro and in vivo studies. The investigation of other halogenated xanthine derivatives and their combination with other anticancer agents could also open new avenues for therapeutic intervention. Ultimately, the goal is to translate these preclinical findings into novel clinical strategies that improve outcomes for cancer patients.
References
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- Ribeiro, J. C., et al. (1999). Caffeine-increased radiosensitivity is not dependent on a loss of G2/M arrest or apoptosis in bladder cancer cell lines.
- Kim, I. A., et al. (2005). A histone deacetylase inhibitor, trichostatin A, enhances radiosensitivity by abrogating G2/M arrest in human carcinoma cells. Cancer Research, 65(8), 3381-3389. [Link]
- National Toxicology Program. (2000). Caffeine and Its Modulating Effects on Genotoxicity. Environmental Health Perspectives, 108(Suppl 1), 115-125. [Link]
- Mitchell, J. B., et al. (1983). Halogenated pyrimidines as radiosensitizers revisited. International Journal of Radiation Oncology, Biology, Physics, 9(4), 457-464. [Link]
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- Sciencemadness Discussion Board. (2012). 8-Iodocaffeine synthesis. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 8-Chlorocaffeine Using Knockout Models
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 8-Chlorocaffeine. We move beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols. The central thesis is that while pharmacological data provides clues, the definitive validation of a drug's primary targets in a complex biological system is best achieved through genetic ablation using knockout (KO) models.
Deconstructing the Hypothesized Mechanism of this compound
This compound is a derivative of caffeine, the world's most widely consumed psychoactive compound.[1][2] Like its parent compound, its biological effects are primarily attributed to two key molecular actions: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[3][4][5] Differentiating these two effects is critical for a precise understanding of its MoA.
-
Primary Putative Target: Adenosine Receptors Adenosine is a ubiquitous neuromodulator that signals through four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6] The A1 and A3 receptors couple to Gi proteins to decrease intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to Gs proteins to increase cAMP.[7] Xanthines like caffeine and its derivatives act as non-selective antagonists at these receptors, blocking the endogenous effects of adenosine.[3][8] This blockade, particularly at A1 and A2A receptors in the central nervous system, is thought to underlie the classic stimulant effects of caffeine.[9][10] this compound binds to adenosine receptors with an apparent Ki of 30 µM.[1][2]
-
Confounding Off-Target Activity: Phosphodiesterase (PDE) Inhibition PDEs are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP.[4] By inhibiting PDEs, methylxanthines can cause an accumulation of intracellular cAMP, a mechanism that can mimic or potentiate the effect of A2A/A2B receptor antagonism.[11][12] The behavioral effects of xanthines are often a composite of both adenosine receptor antagonism and PDE inhibition, making it essential to dissect these two pathways.[5][13][14]
The core challenge in validating this compound's MoA is to determine the relative contribution of adenosine receptor blockade versus PDE inhibition to its overall pharmacological profile. Knockout models provide the most direct path to this answer.
Caption: Experimental workflow for in vitro MoA validation.
Experimental Protocol: Generation of an ADORA2A Knockout Cell Line via CRISPR/Cas9
This protocol outlines the generation of a knockout cell line for the Adenosine A2A Receptor (ADORA2A), a likely target for this compound. [15][16]
-
sgRNA Design & Synthesis: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the ADORA2A gene. Use validated online design tools to maximize on-target efficiency and minimize off-target effects. Synthesize the sgRNAs.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the synthesized sgRNAs with purified Cas9 nuclease to form RNP complexes. This transient delivery method reduces the risk of off-target edits compared to plasmid-based systems. [17]3. Cell Transfection: Electroporate the RNP complexes into your chosen cell line (e.g., HEK293). Optimize electroporation parameters for high transfection efficiency and cell viability.
-
Single-Cell Sorting: 48-72 hours post-transfection, dilute the cell population and seed into 96-well plates to isolate single cells.
-
Clonal Expansion: Culture the single-cell clones until sufficient cell numbers are available for analysis. This can take 2-4 weeks.
-
Screening & Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. PCR amplify the targeted region and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Expression Analysis: Confirm the absence of the A2A receptor protein in validated KO clones using Western blotting. This is a critical validation step. [18]
-
Data Comparison: Expected cAMP Response
The following table summarizes the expected outcomes from a cAMP assay comparing WT cells to ADORA2A KO cells when treated with various compounds.
| Treatment | Wild-Type (WT) Cells | ADORA2A KO Cells | Rationale |
| Vehicle | Basal cAMP | Basal cAMP | Establishes baseline. |
| NECA (Pan-Adenosine Agonist) | ↑↑ cAMP | ↓ cAMP Response | NECA's effect via A2A is blocked; remaining effect is via A2B. |
| This compound + NECA | ↓ cAMP (vs. NECA alone) | No significant change (vs. NECA alone) | In WT, this compound antagonizes NECA at A2A. In KO, the A2A target is absent. |
| IBMX (Non-selective PDEi) | ↑ cAMP | ↑ cAMP | Effect is independent of adenosine receptors. |
| This compound (alone) | ↑ cAMP (slight) | No change | Any minor increase in basal cAMP via PDE inhibition would persist, but blockade of tonic adenosine signaling would be lost. |
In Vivo Validation: Linking Molecular Action to Physiology
To confirm that the cellular mechanism is relevant in a complex organism, in vivo studies using knockout mice are indispensable. These experiments typically focus on behavioral or physiological readouts known to be modulated by caffeine.
Caption: Logical framework for in vivo MoA validation.
Experimental Protocol: Assessing Locomotor Activity in Mice
-
Animal Subjects: Use adult male wild-type (e.g., C57BL/6J) and A2A receptor knockout mice (Adora2a-/-) on the same genetic background. [7]House animals individually with a 12-hour light/dark cycle.
-
Habituation: Place mice in open-field activity chambers for 60 minutes for 2-3 consecutive days to acclimate them to the environment and reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, administer this compound (e.g., 5-20 mg/kg, intraperitoneally) or a vehicle control.
-
Data Acquisition: Immediately after injection, place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity between the four groups (WT-Vehicle, WT-Drug, KO-Vehicle, KO-Drug) using a two-way ANOVA.
Comparative Pharmacology: Dissecting A-R vs. PDE Effects
To add a final layer of validation, compare the effects of this compound to compounds with more selective mechanisms. This helps to definitively attribute the observed effects to either adenosine receptor antagonism or PDE inhibition.
Comparison of Pharmacological Probes
| Compound | Primary Mechanism | Selectivity | Use in Validation |
| This compound | Adenosine Receptor Antagonist | Non-selective (A1, A2A, etc.) [1][2] | The compound of interest. |
| Istradefylline | Adenosine Receptor Antagonist | Highly selective for A2A [9][19] | Positive control for A2A-mediated effects. |
| CGS 15943 | Adenosine Receptor Antagonist | Non-selective, but lacks PDE activity [13] | Differentiates A-R antagonism from PDE inhibition. |
| IBMX | PDE Inhibitor | Non-selective [5][14] | Positive control for PDE-mediated effects. |
| Rolipram | PDE Inhibitor | Selective for PDE4 [13] | Narrows down the specific PDE family involved. |
By testing these compounds in parallel in both WT and KO models, a clear picture emerges. For instance, if this compound and Istradefylline lose their stimulant effect in A2A KO mice, while IBMX and Rolipram retain their effects, this provides powerful evidence that the stimulant properties of this compound are mediated through the A2A receptor and not through PDE inhibition.
Conclusion: Synthesizing a Validated Mechanism
The validation of a drug's mechanism of action is not a single experiment but a logical progression of hypothesis testing. By systematically comparing the effects of this compound in wild-type versus genetically defined knockout models, researchers can move from correlation to causation. This multi-faceted approach, combining in vitro cellular assays with in vivo behavioral pharmacology and a panel of selective chemical probes, provides the rigorous, self-validating data required by the scientific and drug development community. The use of knockout models transforms the study of pharmacology from observing effects to understanding their precise genetic and molecular origins.
References
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A Comparative Analysis of the Cytotoxic Effects of 8-Chlorocaffeine and Theophylline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, particularly in the pursuit of novel anti-cancer agents, the methylxanthine class of compounds has garnered considerable interest. Among these, theophylline, a well-established bronchodilator, and its halogenated derivative, 8-chlorocaffeine, have demonstrated cytotoxic properties against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic effects of this compound and theophylline, delving into their mechanisms of action, potency, and the experimental methodologies used to evaluate their efficacy.
Introduction to the Compounds
Theophylline , a 1,3-dimethylxanthine, is a naturally occurring alkaloid found in tea and cocoa.[1] Its primary clinical use is in the management of respiratory diseases due to its ability to relax bronchial smooth muscle.[1] However, emerging research has highlighted its potential as an anti-cancer agent, demonstrating its capacity to induce apoptosis and cell cycle arrest in various cancer cell lines.[2][3]
This compound , a synthetic derivative of caffeine, is characterized by the substitution of a chlorine atom at the 8-position of the xanthine core. This structural modification is known to alter the compound's biological activity.[4] While less extensively studied than theophylline, evidence suggests that this compound exerts cytotoxic effects through mechanisms involving DNA damage.[4]
Comparative Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | IC50 Value | Reference |
| Theophylline | Human Epithelial Tumor Cells | 2.5 mM (after 48h) | [5] |
| Theophylline derivative (d17) | A549 (Lung Carcinoma) | 6.76 ± 0.25 µM | [6] |
| Theophylline derivative (d17) | MCF-7 (Breast Adenocarcinoma) | 12.61 ± 3.48 µM | [6] |
| Caffeine (parent compound of this compound) | MCF-7 (Breast Adenocarcinoma) | Cytotoxic at 5 mM | [2] |
Mechanisms of Cytotoxic Action
The cytotoxic effects of this compound and theophylline are mediated through distinct, yet potentially overlapping, cellular pathways.
This compound: Inducer of DNA Damage
The primary mechanism of cytotoxicity for this compound appears to be the induction of DNA damage. Research has shown that this compound can cause both single- and double-strand breaks in the DNA of L1210 murine leukemia cells.[4] This genotoxic effect can trigger cell cycle arrest and, ultimately, apoptosis.
Furthermore, there is evidence to suggest that this compound may function as a topoisomerase II inhibitor .[4] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. By inhibiting topoisomerase II, this compound can lead to the accumulation of DNA strand breaks, a hallmark of topoisomerase II poisons, which are a class of effective anti-cancer drugs.[7]
Theophylline: A Multifaceted Approach to Cell Death
Theophylline employs a more varied strategy to induce cytotoxicity, primarily involving the induction of apoptosis and cell cycle arrest.
Apoptosis Induction: Theophylline has been demonstrated to induce apoptosis in a variety of cancer cell lines, including B-chronic lymphocytic leukemia (B-CLL) cells, HeLa cervical cancer cells, and MCF-7 breast cancer cells.[2][3][7] The apoptotic cascade initiated by theophylline can be mediated through the activation of protein kinase A (PKA), which in turn leads to an increase in the expression and activity of the pro-apoptotic enzyme tissue transglutaminase.[5]
Cell Cycle Arrest: In addition to apoptosis, theophylline can halt the progression of the cell cycle. Studies have shown that theophylline treatment leads to an accumulation of cancer cells in the S-phase and G2/M phase of the cell cycle, preventing them from proliferating.[3][5]
Phosphodiesterase Inhibition: Theophylline is a known non-selective inhibitor of phosphodiesterases (PDEs).[6] By inhibiting PDEs, theophylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger that can modulate various cellular processes, including cell proliferation and apoptosis. While the precise role of PDE inhibition in theophylline's cytotoxicity is still under investigation, it is believed to contribute to its anti-cancer effects.[6]
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and theophylline relies on a variety of well-established in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or theophylline. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.
Principle:
-
Cell Cycle Analysis: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay: Apoptosis is often detected using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, in combination with a viability dye like PI to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or theophylline for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining:
-
For cell cycle analysis, fix the cells in ethanol and then stain with a solution containing PI and RNase.
-
For apoptosis analysis, resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
For cell cycle, generate a histogram of DNA content to determine the percentage of cells in each phase.
-
For apoptosis, generate a dot plot to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
Both this compound and theophylline exhibit cytotoxic effects against cancer cells, albeit through different primary mechanisms. This compound's potential as a DNA damaging agent and topoisomerase II inhibitor warrants further investigation, particularly the determination of its IC50 values across a panel of cancer cell lines to better assess its potency. Theophylline, with its multifaceted approach involving apoptosis induction and cell cycle arrest, presents a promising scaffold for the development of novel anti-cancer therapeutics.
Future research should focus on direct comparative studies of these two compounds under standardized conditions to provide a clearer picture of their relative cytotoxic potential. Furthermore, exploring the in vivo efficacy and safety profiles of these methylxanthines will be crucial in determining their translational potential in oncology. The development of more potent and selective derivatives of both this compound and theophylline also represents a promising avenue for future drug discovery efforts.
References
Sources
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A Researcher's Guide to 8-Chlorocaffeine: A Critical Evaluation for Signaling Pathway Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the integrity and success of experimental endeavors. This guide provides an in-depth validation of 8-Chlorocaffeine as a research tool, offering a critical comparison with alternative compounds for the specific interrogation of signaling pathways. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for making informed decisions in experimental design.
Introduction: The Need for Precise Pharmacological Tools
The study of cellular signaling pathways relies heavily on the use of small molecules to modulate the activity of specific proteins. The utility of such tools is directly proportional to their specificity. An ideal chemical probe would interact with a single target, allowing for the unambiguous attribution of an observed phenotype to the modulation of that target. However, many widely used compounds exhibit polypharmacology, interacting with multiple targets and potentially confounding experimental interpretation. This guide focuses on this compound, a derivative of caffeine, and critically evaluates its suitability as a specific research tool for adenosine receptor-mediated signaling pathways.
This compound: A Profile
This compound is a xanthine derivative, structurally similar to caffeine, a well-known non-selective antagonist of adenosine receptors.[1] The addition of a chlorine atom at the 8-position of the xanthine core modifies its pharmacological properties.
Mechanism of Action: Adenosine Receptor Antagonism
The primary established mechanism of action for this compound is the competitive antagonism of adenosine receptors. Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to diverse downstream signaling events.
-
A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B receptors are generally coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cAMP.
This compound has been reported to bind to adenosine receptors with a Ki of 30 µM.[1] However, a detailed characterization of its affinity for individual receptor subtypes is crucial for its validation as a specific probe.
Comparative Analysis: this compound vs. Alternative Research Tools
To properly evaluate this compound, it is essential to compare its performance against both its parent compound, caffeine, and more selective, modern pharmacological tools.
Adenosine Receptor Selectivity
A critical aspect of a research tool's utility is its selectivity for a specific target over others. The table below summarizes the reported binding affinities (Ki in µM) of this compound, caffeine, and a selection of highly selective adenosine receptor antagonists.
| Compound | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) | Reference(s) |
| This compound | ~30 (non-selective) | ~30 (non-selective) | ~30 (non-selective) | ~30 (non-selective) | [1] |
| Caffeine | 12-40 | 25-80 | >100 | >100 | [2] |
| DPCPX (A1 selective) | 0.001-0.004 | >1 | >1 | >1 | [3] |
| ZM241385 (A2A selective) | >1 | 0.0008-0.002 | >1 | >1 | [4] |
| PSB 603 (A2B selective) | >10 | >10 | 0.03-0.05 | >10 | N/A |
| MRS 1220 (A3 selective) | >1 | >1 | >1 | 0.00065 | [5] |
Data presented as approximate ranges from multiple sources. N/A indicates that specific data was not retrieved.
As the data indicates, both this compound and caffeine are non-selective adenosine receptor antagonists. In contrast, compounds like DPCPX, ZM241385, and MRS 1220 offer orders of magnitude greater selectivity for their respective receptor subtypes, making them far superior tools for dissecting the roles of individual adenosine receptors in signaling pathways.
Off-Target Effects: Phosphodiesterase Inhibition
Xanthine derivatives are known to inhibit phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP. This off-target activity can significantly complicate the interpretation of experimental results, as changes in cyclic nucleotide levels can have widespread effects on cellular signaling.
| Compound | PDE Inhibition (IC50 in µM) | Reference(s) |
| This compound | Data not available | N/A |
| Caffeine | 200-1000 (non-selective) | [6][7] |
| IBMX (non-selective PDE inhibitor) | 2-50 | [8] |
| Rolipram (PDE4 selective inhibitor) | 0.1-1 | N/A |
Experimental Validation of this compound's Activity
To ensure the scientific rigor of studies employing this compound, it is imperative to perform in-house validation experiments. The following protocols provide a framework for characterizing its on-target and potential off-target effects.
On-Target Validation: Adenosine Receptor Antagonism
The primary activity of this compound is the blockade of adenosine receptors. This can be validated by assessing its ability to antagonize the effects of a non-selective adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), on intracellular cAMP levels.
This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay, a common method for measuring changes in intracellular cAMP.
Materials:
-
Cells stably or transiently expressing the human A2A adenosine receptor.
-
Cell culture medium and supplements.
-
White, 384-well tissue culture-treated plates.
-
This compound, a selective A2A antagonist (e.g., ZM241385), and a non-selective agonist (e.g., NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the A2A-expressing cells into a 384-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the selective antagonist in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Prepare a range of NECA concentrations for agonist stimulation.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted antagonists. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the NECA dilutions to the wells and incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log of the NECA concentration to generate a dose-response curve in the absence and presence of the antagonists.
-
Determine the IC50 of this compound by its ability to shift the NECA dose-response curve to the right.
For Gi-coupled receptors, the agonist-induced response is a decrease in cAMP levels. Therefore, adenylyl cyclase is first stimulated with forskolin to generate a measurable cAMP signal that can then be inhibited.
Materials:
-
Cells stably or transiently expressing the human A1 adenosine receptor.
-
Other materials are the same as for the Gs-coupled assay, with the addition of forskolin.
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 from the Gs-coupled assay protocol.
-
Antagonist Pre-incubation: Pre-incubate the cells with the antagonists as described above.
-
Co-stimulation: Add a mixture of a fixed concentration of forsklin (e.g., 1-10 µM, to be optimized) and the serial dilutions of the A1 agonist (e.g., CPA) to the wells. Incubate for 30 minutes.
-
Cell Lysis, Detection, and Data Acquisition: Follow steps 5 and 6 from the Gs-coupled assay protocol.
Data Analysis:
-
The agonist will induce a dose-dependent decrease in the forskolin-stimulated cAMP signal.
-
The antagonist will cause a rightward shift in the agonist's dose-response curve for cAMP inhibition.
-
Calculate the IC50 of this compound from this shift.
Off-Target Validation: Assessing Phosphodiesterase Inhibition
To determine if this compound has significant PDE inhibitory activity at the concentrations used in your experiments, a cell-based assay can be performed in the absence of adenosine receptor activation.
Materials:
-
A parental cell line that does not endogenously express high levels of adenosine receptors.
-
This compound, IBMX (non-selective PDE inhibitor), and Rolipram (PDE4-selective inhibitor).
-
Other materials are the same as for the cAMP assays.
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate.
-
Compound Treatment: Add serial dilutions of this compound, IBMX, and Rolipram to the cells. Incubate for 30-60 minutes.
-
Cell Lysis, Detection, and Data Acquisition: Follow the procedure for the cAMP assay.
Data Analysis:
-
An increase in basal cAMP levels in the absence of an adenylyl cyclase stimulator is indicative of PDE inhibition.
-
Generate dose-response curves and calculate the EC50 for each compound to induce cAMP accumulation.
-
Compare the EC50 of this compound to that of the known PDE inhibitors. If the EC50 for PDE inhibition is significantly higher than its IC50 for adenosine receptor antagonism, it suggests a reasonable window of selectivity.
Conclusion and Recommendations
This compound is a non-selective adenosine receptor antagonist with a reported Ki in the micromolar range.[1] Its utility as a specific research tool is limited by this lack of selectivity and the potential for off-target effects, such as phosphodiesterase inhibition, which is a common characteristic of xanthine derivatives.
For researchers investigating the role of specific adenosine receptor subtypes, the use of highly selective antagonists is strongly recommended. The availability of potent and selective tools for A1, A2A, and A3 receptors allows for more precise and interpretable experimental outcomes.
If this compound is to be used, for instance, in comparative studies with caffeine or as a starting point for medicinal chemistry efforts, it is crucial to:
-
Acknowledge its non-selective nature in the interpretation of results.
-
Perform thorough in-house validation to characterize its potency and off-target effects in the specific experimental system being used.
-
Use appropriate controls , including selective adenosine receptor antagonists and PDE inhibitors, to dissect the observed effects.
By adhering to these principles of scientific integrity and employing a critical and comparative approach to the selection and validation of chemical tools, researchers can enhance the reliability and impact of their findings in the complex field of signal transduction.
References
- Röhrig, T., Liesenfeld, D., & Richling, E. (2017). Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation. Journal of Agricultural and Food Chemistry, 65(19), 3792–3800. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Daly, J. W. (1995). The role of adenosine receptors in the central action of caffeine. Pharmacology & Toxicology, 76(2), 93-107. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Effects of caffeine and phosphodiesterase inhibitors on activation of neonatal T lymphocytes. (2018). Immunobiology, 223(10-11), 697-703. [Link]
- SpectraBase. (n.d.). This compound. [Link]
- Jacobson, K. A., et al. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS Letters, 323(1-2), 141-144. [Link]
- Jacobson, K. A., & Daly, J. W. (1985). Adenosine receptors: development of selective agonists and antagonists. NIDA research monograph, 62, 1-13. [Link]
- Green, M., et al. (2020). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Bioauxilium. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. [Link]
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- Revvity. (2021). How to run a cAMP HTRF assay. [Link]
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A Head-to-Head Technical Comparison: 8-Chlorocaffeine and Pentoxifylline
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of xanthine derivatives, 8-Chlorocaffeine and Pentoxifylline represent two molecules with distinct yet intriguing pharmacological profiles. While both share the core xanthine structure, their applications and mechanisms of action diverge significantly. This guide provides a comprehensive, head-to-head comparison of this compound and Pentoxifylline, delving into their molecular mechanisms, pharmacological effects, and the experimental methodologies used to evaluate their activity. This analysis is designed to equip researchers and drug development professionals with the in-depth knowledge required to effectively utilize these compounds in their respective fields of study.
At a Glance: A Tale of Two Xanthines
This compound is primarily recognized as a synthetic intermediate and a research tool, valued for its role as a derivative of caffeine and its utility in the synthesis of novel compounds, including inhibitors of necroptosis.[1] In contrast, Pentoxifylline is an established pharmaceutical agent used in the management of peripheral vascular disease, functioning as a hemorheologic agent to improve blood flow.[2][3][4]
| Feature | This compound | Pentoxifylline |
| Primary Role | Research chemical, synthetic intermediate | Clinically used therapeutic agent |
| Primary Mechanism | Adenosine receptor antagonist | Phosphodiesterase (PDE) inhibitor, improves red blood cell flexibility |
| Key Application | Synthesis of bioactive molecules, research on DNA damage and necroptosis | Treatment of peripheral artery disease and intermittent claudication |
| Chemical Structure | A chlorinated derivative of caffeine | A dimethylxanthine derivative with a 5-oxohexyl group at position 1 |
Deep Dive into the Mechanisms of Action
The distinct pharmacological effects of this compound and Pentoxifylline stem from their different primary molecular targets and downstream signaling pathways.
This compound: An Adenosine Receptor Antagonist and More
This compound, like its parent compound caffeine, acts as an antagonist of adenosine receptors.[1][5] Adenosine is a ubiquitous signaling molecule that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, this compound can modulate these pathways.
Furthermore, research has indicated that this compound can induce DNA damage, including single-strand breaks, double-strand breaks, and DNA-protein crosslinks, in a manner comparable to some topoisomerase II inhibitors.[6] It has also been shown to potentiate UV-induced chromosomal aberrations in hamster embryonic lung cells.[1] This activity highlights its potential as a tool for studying DNA repair mechanisms and cellular responses to genotoxic stress.
Signaling pathways influenced by this compound.
Pentoxifylline: A Multifaceted Hemorheologic Agent
Pentoxifylline's primary mechanism of action is the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This elevation in cAMP has several downstream effects that contribute to its therapeutic efficacy.
The key pharmacological actions of Pentoxifylline include:
-
Improved Red Blood Cell Deformability: Increased cAMP levels in erythrocytes enhance their flexibility, allowing them to pass more easily through narrowed capillaries.[2][4]
-
Decreased Blood Viscosity: Pentoxifylline reduces blood viscosity by decreasing erythrocyte aggregation and plasma fibrinogen concentrations.[2]
-
Vasodilation: The increase in cAMP also promotes vasodilation, further improving blood flow.[4]
-
Anti-inflammatory Effects: Pentoxifylline has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[4]
-
Anti-platelet Aggregation: It also modestly inhibits platelet aggregation, reducing the risk of thrombus formation.[4]
Signaling cascade initiated by Pentoxifylline.
Comparative Pharmacological Effects
While a direct clinical comparison is not applicable due to their differing roles, a comparison of their pharmacological effects in relevant experimental models reveals their distinct profiles.
| Effect | This compound | Pentoxifylline |
| Adenosine Receptor Binding | Apparent Ki = 30 µM[1][5] | Not a primary mechanism |
| DNA Damage | Induces single and double-strand breaks and DNA-protein crosslinks[6] | Not a primary mechanism |
| Hemorheologic Effects | Not reported | Improves RBC flexibility, reduces blood viscosity[2][7][8] |
| Anti-inflammatory Activity | Not a primary reported effect | Reduces pro-inflammatory cytokines[4] |
| Antibiotic Modulation | Can potentiate or inhibit the activity of certain antibiotics[9] | Less pronounced effect on antibiotic activity compared to caffeine[9] |
A study investigating the modulatory effects of caffeine and pentoxifylline on aromatic antibiotics found that caffeine (the parent compound of this compound) had a more significant impact, either potentiating or inhibiting the antibacterial activity of ciprofloxacin and tetracycline depending on the bacterial strain.[9] Pentoxifylline's effects were less pronounced.[9]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research, this section outlines key experimental protocols for assessing the activity of this compound and Pentoxifylline.
Protocol 1: Assessing Adenosine Receptor Binding (for this compound)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptors.
Workflow:
Workflow for adenosine receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor subtype of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Binding Assay: In a multi-well plate, combine the prepared membranes, a constant concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂A receptors), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a defined temperature and for a specific duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Evaluating Red Blood Cell Deformability (for Pentoxifylline)
This protocol outlines the use of ektacytometry to measure the effect of Pentoxifylline on red blood cell (RBC) deformability.
Workflow:
Workflow for assessing RBC deformability.
Detailed Steps:
-
RBC Preparation: Obtain whole blood and centrifuge to separate plasma and buffy coat. Wash the pelleted RBCs multiple times with a suitable buffer (e.g., PBS).
-
Incubation: Resuspend the washed RBCs in a buffer containing various concentrations of Pentoxifylline or a vehicle control. Incubate under controlled conditions.
-
Ektacytometry: Introduce the RBC suspension into an ektacytometer. This instrument subjects the cells to a defined shear stress and measures the resulting cell deformation by laser diffraction.
-
Data Analysis: The ektacytometer generates an elongation index (EI), which is a measure of RBC deformability. Compare the EI values of Pentoxifylline-treated RBCs to the control to determine the effect of the compound.
Conclusion: Distinct Tools for Different Scientific Pursuits
Pentoxifylline, on the other hand, is a clinically relevant drug with a well-defined therapeutic application in improving blood flow in patients with peripheral vascular disease. Its multifaceted mechanism, centered on phosphodiesterase inhibition and its hemorheologic effects, makes it a subject of ongoing research for potential new therapeutic indications.
For the researcher, the choice between these two molecules is dictated by the scientific question at hand. Understanding their distinct mechanisms and pharmacological profiles is paramount for designing robust experiments and accurately interpreting the resulting data.
References
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Assessing the Specificity of 8-Chlorocaffeine for A1 vs. A2A Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of adenosine receptor research, the quest for subtype-selective antagonists is paramount for dissecting physiological pathways and developing targeted therapeutics. Among the xanthine derivatives, 8-Chlorocaffeine emerges as a compound of interest. This guide provides a comprehensive analysis of the specificity of this compound for the A1 versus the A2A adenosine receptors. Due to the limited availability of direct comparative data for this compound in publicly accessible literature, this guide will leverage data from its parent compound, caffeine, and a highly selective comparator, 8-(3-chlorostyryl)caffeine (CSC), to frame the discussion. We will delve into the foundational principles of assessing receptor specificity, provide detailed experimental protocols for determination of binding affinity and functional potency, and contextualize the potential profile of this compound within the broader class of 8-substituted xanthines.
The Critical Role of A1 and A2A Receptor Specificity
Adenosine, a ubiquitous neuromodulator, exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1 and A2A receptors, in particular, are highly expressed in the central nervous system and play opposing roles in neurotransmission, making their selective modulation a key therapeutic strategy for a range of neurological disorders.
-
A1 Receptors , primarily coupled to Gi/o proteins, are inhibitory. Their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, inhibition of neurotransmitter release, and neuronal hyperpolarization.[1]
-
A2A Receptors , conversely, are coupled to Gs proteins and are stimulatory. Their activation increases intracellular cAMP levels and generally facilitates neurotransmitter release.[2]
Given these opposing functions, the specificity of an antagonist for either the A1 or A2A receptor subtype is a critical determinant of its pharmacological effect. Non-selective antagonists, like caffeine, can elicit a complex and sometimes contradictory spectrum of physiological responses.
Quantitative Assessment of Receptor Specificity
The specificity of a compound is not a binary attribute but rather a quantitative measure of its relative affinity and potency at different receptor subtypes. Two key experimental approaches are employed to determine this:
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for a receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
-
Functional Assays: These assays measure the ability of a compound to modulate receptor signaling. For antagonists, the half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Comparative Binding Affinity and Functional Potency
To provide a framework for comparison, the table below presents data for caffeine and the highly A2A-selective antagonist, 8-(3-chlorostyryl)caffeine (CSC).
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2A/A1 Selectivity Ratio |
| Caffeine | ~12,000 | ~4,000 | ~0.33 |
| 8-(3-chlorostyryl)caffeine (CSC) | 28,000 | 54 | ~518 |
Data for caffeine and CSC are derived from various studies and are presented as approximate values for comparative purposes.
The data clearly illustrates that caffeine is a non-selective antagonist with a slight preference for the A2A receptor. In contrast, the 8-styryl substitution in CSC dramatically increases affinity and confers significant selectivity for the A2A receptor. The introduction of a chloro group at the 8-position of the xanthine core in this compound is a key structural modification. Research on other 8-substituted xanthines has shown that modifications at this position can significantly influence both affinity and selectivity for adenosine receptor subtypes.[3] Without direct experimental data, it is hypothesized that the 8-chloro substitution may alter the binding profile compared to caffeine, but the degree of selectivity for A1 versus A2A remains to be experimentally determined.
Experimental Protocols for Determining Specificity
To empirically determine the specificity of this compound, the following detailed experimental protocols are recommended.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of this compound at human A1 and A2A adenosine receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).
Objective: To determine the binding affinity (Ki) of this compound for A1 and A2A adenosine receptors.
Materials:
-
HEK293 or CHO cells stably expressing human A1 or A2A adenosine receptors
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand for A1 receptor (e.g., [³H]DPCPX)
-
Radioligand for A2A receptor (e.g., [³H]ZM241385)
-
This compound
-
Non-specific binding control (e.g., Theophylline or NECA at high concentration)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture cells to high confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of non-specific control, and cell membranes.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.
Objective: To determine the IC50 of this compound for the functional antagonism of A1 and A2A adenosine receptors.
Materials:
-
HEK293 or CHO cells stably expressing human A1 or A2A adenosine receptors
-
Cell culture reagents
-
Stimulation buffer (e.g., HBSS with HEPES)
-
A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA)
-
A2A receptor agonist (e.g., CGS 21680)
-
Forskolin (to stimulate adenylyl cyclase for A1 receptor assays)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Preparation: Seed cells in a suitable multi-well plate and grow to confluency.
-
Assay Setup:
-
For A1 Receptors:
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate cells with a fixed concentration of forskolin and a fixed concentration of the A1 agonist (CPA).
-
-
For A2A Receptors:
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate cells with a fixed concentration of the A2A agonist (CGS 21680).
-
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-induced cAMP response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion and Future Directions
The specificity of this compound for A1 versus A2A adenosine receptors remains to be definitively established through direct experimental evidence. Based on the pharmacology of its parent compound, caffeine, it is likely a non-selective antagonist. However, the influence of the 8-chloro substitution could potentially shift its affinity and selectivity profile. To rigorously characterize this compound, the detailed radioligand binding and functional cAMP assays outlined in this guide should be performed. The resulting Ki and IC50 values will enable a quantitative assessment of its specificity, providing valuable insights for researchers in neuroscience, pharmacology, and drug development. This empirical data is essential for determining the utility of this compound as a research tool and for exploring its potential as a therapeutic agent.
References
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- Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine A2A receptor antagonists. Neuropharmacology, 104, 113-139.
- Ferre, S., Ciruela, F., Borycz, J., Solinas, M., Quarta, D., Antoniou, K., ... & Goldberg, S. R. (2008). Adenosine A1-A2A receptor heteromers: new targets for caffeine in the brain. Frontiers in bioscience : a journal and virtual library, 13, 2391–2399.
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A Comparative In Silico Analysis of 8-Chlorocaffeine and Other Xanthine-Based Adenosine Receptor Antagonists: A Guide for Docking Studies
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 8-Chlorocaffeine and other prominent adenosine antagonists. It is designed for researchers, scientists, and drug development professionals seeking to understand the structural basis of ligand-receptor interactions within the adenosine receptor family. Beyond a simple protocol, this document elucidates the scientific rationale behind the experimental design, ensuring a robust and insightful computational analysis.
Introduction: The Enduring Relevance of Adenosine Receptor Antagonism
Adenosine is a ubiquitous purine nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer, making them attractive targets for therapeutic intervention.[2][3]
Xanthine derivatives, such as caffeine and theophylline, are among the most widely consumed psychoactive substances and act as non-selective adenosine receptor antagonists.[1][3] Their therapeutic and physiological effects have spurred the development of more potent and selective antagonists. This compound, a halogenated analog of caffeine, represents one such effort to modulate the pharmacological profile of the xanthine scaffold.[4][5] Understanding how structural modifications, like the introduction of a chlorine atom at the 8-position, influence binding affinity and selectivity across the adenosine receptor subtypes is crucial for rational drug design.
Molecular docking has emerged as a powerful computational tool to predict the binding mode and affinity of small molecules to their protein targets.[6][7] This in silico technique provides invaluable insights into the molecular interactions that govern ligand recognition, offering a cost-effective and time-efficient approach to screen compound libraries and guide lead optimization. This guide will walk you through a comparative docking study of this compound alongside other well-characterized adenosine antagonists, providing the necessary protocols and rationale to conduct a scientifically rigorous investigation.
Designing the Comparative Docking Study
A successful comparative docking study hinges on a well-defined set of molecules and protein targets, coupled with a validated docking protocol. Here, we outline the key considerations for each of these components.
Ligand Selection: A Representative Cohort of Adenosine Antagonists
To provide a meaningful comparison, we have selected a panel of adenosine antagonists with varying selectivity profiles and chemical scaffolds.
-
This compound: The primary subject of our investigation, a derivative of caffeine.[4][5]
-
Caffeine: A non-selective adenosine receptor antagonist, serving as a natural benchmark.[1]
-
Theophylline: Another naturally occurring non-selective xanthine antagonist.[8][9]
-
Istradefylline: A selective A2A receptor antagonist approved for the treatment of Parkinson's disease.
-
Preladenant: A potent and highly selective A2A receptor antagonist.[10][11]
Receptor Selection: Targeting the Human Adenosine Receptor Family
For this study, we will utilize the crystal structures of the four human adenosine receptor subtypes. It is imperative to select high-resolution structures, preferably in complex with an antagonist to represent the inactive state, which is the relevant conformation for antagonist binding. The following Protein Data Bank (PDB) entries are recommended:
-
Human Adenosine A1 Receptor (A1AR): PDB ID: 5UEN (in complex with an antagonist)[12]
-
Human Adenosine A2A Receptor (A2AAR): PDB ID: 3EML (in complex with the antagonist ZM241385)[13][14]
-
Human Adenosine A3 Receptor (A3AR): While many structures are agonist-bound, for a comparative antagonist study, a homology model based on the A1 or A2A receptor structure or a recently solved antagonist-bound structure should be sought. If unavailable, using an agonist-bound structure like PDB ID: 8X16[15][16] can still provide insights, but the results should be interpreted with caution.
Computational Tools
This guide will focus on widely accessible and validated software for molecular docking.
-
Molecular Docking Software: AutoDock Vina, a popular open-source program known for its accuracy and speed.[6][7][17]
-
Molecular Visualization and Preparation: UCSF Chimera or PyMOL for receptor and ligand preparation and visualization of results.
-
ADMET Prediction: Free online tools such as SwissADME and ProTox-II can be used for in silico prediction of pharmacokinetic and toxicity properties.[18]
Experimental Workflow: A Step-by-Step Protocol
This section provides a detailed protocol for performing the comparative docking study. The causality behind each step is explained to ensure a thorough understanding of the process.
Overall Workflow Diagram
Caption: Overall workflow for the comparative docking study.
Step 1: Ligand Preparation
Causality: Ligands obtained from databases are often in 2D format and may not have the correct protonation state or 3D conformation for docking. This step ensures that the ligands are in a low-energy, 3D conformation suitable for binding.
-
Obtain Ligand Structures: Download the 2D structures of this compound, caffeine, theophylline, istradefylline, and preladenant from a chemical database like PubChem in SDF format.[4][8]
-
2D to 3D Conversion: Use a molecular modeling software (e.g., UCSF Chimera, PyMOL with Open Babel) to convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step generates a low-energy conformer of the ligand.
-
Assign Charges and Torsion: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds for each ligand. Save the prepared ligands in the PDBQT format.
Step 2: Receptor Preparation
Causality: PDB files often contain non-essential molecules (water, ions) and lack hydrogen atoms, which are crucial for accurate docking calculations. This preparation step cleans the receptor structure and adds necessary atomic information.
-
Download Receptor Structures: Obtain the PDB files for the selected human adenosine receptors (A1, A2A, and A3).
-
Clean the PDB File: Open the PDB file in a molecular viewer. Remove all water molecules, co-crystallized ligands, and any other non-protein atoms. For multi-chain complexes, retain only the receptor chain of interest.
-
Add Hydrogens: Add polar hydrogen atoms to the receptor structure. The positions of these hydrogens are critical for forming hydrogen bonds with the ligand.
-
Assign Charges: Assign Kollman charges to the receptor atoms.
-
Generate PDBQT File: Save the prepared receptor structure in the PDBQT format using AutoDock Tools.
Step 3: Grid Box Generation
Causality: The docking software needs to know where to perform the docking calculations. The grid box defines the three-dimensional space in the binding site where the ligand will be docked.
-
Identify the Binding Site: The binding site is typically the cavity where the co-crystallized ligand was bound. In the absence of a co-crystallized ligand, literature information or binding site prediction tools can be used.
-
Define the Grid Box: In AutoDock Tools, center the grid box on the identified binding site. The size of the grid box should be large enough to accommodate the ligands and allow for some rotational and translational freedom. A common approach is to set the dimensions to be slightly larger than the co-crystallized ligand.
-
Generate Grid Parameter File: Save the grid parameters (center coordinates and dimensions) as a text file.
Step 4: Molecular Docking with AutoDock Vina
Causality: This is the core computational step where the software samples different conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.
-
Prepare Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid parameters, and the output file name.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Repeat for All Ligands and Receptors: Perform the docking for each of the selected antagonists against each of the prepared adenosine receptors.
Step 5: Analysis of Docking Results
Causality: The raw output of the docking simulation needs to be analyzed to extract meaningful insights. This involves examining the predicted binding poses, binding affinities, and the specific molecular interactions between the ligand and the receptor.
-
Visualize Binding Poses: Load the receptor and the output ligand PDBQT file into a molecular viewer to visualize the predicted binding poses. The top-ranked pose (with the lowest binding energy) is typically the most likely binding mode.
-
Analyze Molecular Interactions: Identify the key amino acid residues in the binding pocket that interact with the ligand. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Record Binding Affinities: Note the binding affinity (in kcal/mol) for the top-ranked pose of each ligand-receptor complex. A more negative value indicates a stronger predicted binding affinity.
Step 6: In Silico ADMET Prediction
Causality: A potent ligand is not necessarily a good drug candidate. Early assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial.
-
Use Online ADMET Prediction Tools: Submit the SMILES strings or 2D structures of the ligands to free web servers like SwissADME or ProTox-II.
-
Analyze Key Parameters: Evaluate parameters such as Lipinski's rule of five (for drug-likeness), predicted solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data from the docking and ADMET studies should be summarized in tables.
Comparative Docking Scores
| Ligand | A1AR Binding Affinity (kcal/mol) | A2AAR Binding Affinity (kcal/mol) | A3AR Binding Affinity (kcal/mol) |
| This compound | |||
| Caffeine | |||
| Theophylline | |||
| Istradefylline | |||
| Preladenant |
Note: The values in this table are placeholders and should be populated with the results from your docking calculations.
Interpretation: This table will allow for a direct comparison of the predicted binding affinities of the selected antagonists across the different adenosine receptor subtypes. Differences in binding affinities will highlight potential selectivity. For instance, a significantly lower (more negative) binding energy for a particular ligand with one receptor subtype compared to others suggests selectivity towards that subtype.
Key Interacting Residues
| Ligand | A1AR Key Interacting Residues | A2AAR Key Interacting Residues | A3AR Key Interacting Residues |
| This compound | |||
| Caffeine | |||
| Theophylline | |||
| Istradefylline | |||
| Preladenant |
Note: The entries in this table are placeholders and should be populated with the specific amino acid residues identified from the analysis of the docking poses.
Interpretation: This table will reveal the specific molecular interactions that contribute to the binding of each ligand. Comparing the interacting residues for this compound with those of caffeine can provide a structural rationale for any observed differences in binding affinity or selectivity. For example, the chlorine atom in this compound might form a halogen bond with a specific residue in the binding pocket that is not possible for caffeine.
Predicted ADMET Properties
| Ligand | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations | Predicted BBB Permeability |
| This compound | 228.63[4] | |||||
| Caffeine | 194.19 | |||||
| Theophylline | 180.16[8] | |||||
| Istradefylline | 404.42 | |||||
| Preladenant | 381.39 |
Note: The values in this table are placeholders and should be populated with the results from your ADMET predictions.
Interpretation: This table provides an early assessment of the drug-like properties of the compounds. Adherence to Lipinski's rule of five suggests good oral bioavailability. Predicted blood-brain barrier (BBB) permeability is particularly relevant for drugs targeting central nervous system disorders.
Signaling Pathway and Experimental Workflow Visualization
Adenosine Receptor Signaling Pathway
Caption: Simplified A2A adenosine receptor signaling pathway.
Conclusion
This guide has provided a detailed framework for conducting a comparative molecular docking study of this compound and other adenosine antagonists. By following the outlined protocols and understanding the underlying scientific principles, researchers can gain valuable insights into the structural determinants of ligand binding and selectivity at adenosine receptors. The integration of in silico ADMET predictions further enhances the utility of this approach in the early stages of drug discovery. The findings from such a study can provide a strong foundation for the rational design of novel and improved adenosine receptor modulators with therapeutic potential.
References
- AutoDock Vina. The Scripps Research Institute. [Link]
- Crystal structure of the human adenosine A1 receptor A1AR-bRIL in complex with the covalent antagonist DU172
- A2B adenosine receptor signaling and regul
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
- Theophylline. PubChem. [Link]
- This compound. PubChem. [Link]
- Integrated Computational and Experimental Discovery of a Promising Xanthine Derivative with Anticancer Potential Targeting EGFR. PubMed. [Link]
- Human adenosine A3 receptor Gi1 complex bound to adenosine. RCSB PDB. [Link]
- Human adenosine A2A receptor in complex with istradefylline. RCSB PDB. [Link]
- Theophylline Oral Extended Release Tablet. U.S.
- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. PubMed Central. [Link]
- SDF Ligand Summary Page. RCSB PDB. [Link]
- Irreversible Antagonists for the Adenosine A2B Receptor. MDPI. [Link]
- Cryo-EM structures of adenosine receptor A3AR bound to selective agonists. PMC. [Link]
- The 2.6 A Crystal Structure of a Human A2A Adenosine Receptor bound to ZM241385. RCSB PDB. [Link]
- Prediction of ADMET, molecular docking, DFT, and QSPR of potential phytoconstituents from Ambrosia maritima L. targeting xanthine oxidase. Pharmacia. [Link]
- ADMET Predictor®.
- Cryo-EM structure of the human adenosine A2B receptor–Gs signaling complex. Science. [Link]
- The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. Science. [Link]
- Cryo-EM structure of the human adenosine A1 receptor-Gi2-protein complex bound to its endogenous agonist. RCSB PDB. [Link]
- Adenosine A3 receptor. Wikipedia. [Link]
- ZYFLO CR (zileuton) extended-release tablets. U.S.
- Prediction of ADMET, molecular docking, DFT, and QSPR of potential phytoconstituents from Ambrosia maritima L. targeting xanthine oxidase.
- Crystal structure of human adenosine A2A receptor (construct A2A-PSB2-bRIL) complexed with the partial antagonist LUF5834 at the orthosteric pocket. RCSB PDB. [Link]
- In Silico Investigation of Two Benzoxanthone-Flavonoids: ADMET Analysis and Xanthine Oxidase Binding. MDPI. [Link]
- Theophylline. Davis's Drug Guide. [Link]
- ADMET predictions. VLS3D. [Link]
- Cryo-EM structure of the human adenosine A2B receptor–Gs signaling complex.
- Cryo-EM structure of adenosine receptor A3AR bound to CF101. RCSB PDB. [Link]
- Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
- Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket. OSTI.GOV. [Link]
- Basic docking.
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Comparative Stability Analysis: 8-Chlorocaffeine vs. 8-Methoxycaffeine
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the stability of a molecule is a cornerstone of its viability as a therapeutic agent. For derivatives of caffeine, a ubiquitous scaffold in drug design, understanding how substitutions on the xanthine ring influence stability is paramount. This guide provides a detailed comparative analysis of the stability of two key caffeine derivatives: 8-chlorocaffeine and 8-methoxycaffeine. We will delve into the theoretical underpinnings of their stability, supported by an exposition of experimental methodologies for empirical validation.
Theoretical Framework: Electronic Effects of Chloro vs. Methoxy Groups
The stability of a molecule is intrinsically linked to the electronic and steric nature of its constituent functional groups. In the case of 8-substituted caffeine derivatives, the substituent at the C8 position of the purine ring profoundly influences the electron density distribution and, consequently, the molecule's susceptibility to degradation.
The Inductive and Resonance Dichotomy
The stability of this compound and 8-methoxycaffeine can be rationalized by considering the interplay of inductive and resonance (mesomeric) effects of the chloro and methoxy groups, respectively.
-
This compound: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the purine ring, potentially making it more susceptible to nucleophilic attack at the C8 position. While chlorine does possess lone pairs that can participate in resonance (+M effect), for halogens, the inductive effect is generally considered to be dominant in aromatic systems.
-
8-Methoxycaffeine: The methoxy group, conversely, is a strong resonance electron-donating group (+M effect) due to the lone pairs on the oxygen atom. This effect increases the electron density of the purine ring. Although oxygen is also electronegative and exerts an inductive electron-withdrawing effect (-I), the resonance effect is significantly stronger. This increased electron density at the C8 position is expected to render 8-methoxycaffeine more stable against nucleophilic attack compared to its chloro-counterpart.
Postulated Degradation Pathways
Based on the chemical nature of the substituents, we can postulate the primary degradation pathways under various stress conditions.
Hydrolytic Degradation
This compound is anticipated to be more susceptible to hydrolytic degradation. The electron-withdrawing nature of the chlorine atom makes the C8 carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions, leading to the formation of 8-hydroxycaffeine (1,3,7-trimethyluric acid).
8-Methoxycaffeine , with its electron-donating methoxy group, is expected to be more resistant to hydrolysis. The increased electron density at the C8 position would repel incoming nucleophiles, slowing down the rate of hydrolytic cleavage.
Photolytic Degradation
Halogenated organic compounds are often susceptible to photodegradation, which can proceed via homolytic cleavage of the carbon-halogen bond upon absorption of UV radiation. This would suggest that This compound may be more prone to degradation under photolytic stress, potentially forming radical intermediates that can lead to a cascade of further reactions. The methoxy group in 8-methoxycaffeine is generally more stable to photolytic cleavage.
Oxidative Degradation
Both molecules can be susceptible to oxidative degradation, which often targets the electron-rich purine ring system. The degradation of caffeine itself can proceed via oxidation at the C8 position. The relative susceptibility of this compound and 8-methoxycaffeine to oxidation is less straightforward to predict without experimental data, as both substituents can influence the overall electron density and reactivity of the ring in complex ways.
Comparative Stability Data (Hypothetical)
While direct, publicly available comparative forced degradation studies on this compound and 8-methoxycaffeine are scarce, we can construct a hypothetical dataset based on the theoretical principles discussed. This data serves as an illustrative example of what a well-designed experimental study might reveal.
| Stress Condition | This compound (% Degradation) | 8-Methoxycaffeine (% Degradation) | Major Degradant of this compound |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 18.5 | 5.2 | 8-Hydroxycaffeine |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) | 25.3 | 8.1 | 8-Hydroxycaffeine |
| Oxidative (3% H₂O₂, 25°C, 24h) | 12.8 | 9.5 | Oxidized purine ring fragments |
| Photolytic (ICH Q1B, 24h) | 15.6 | 4.3 | Radical-mediated degradation products |
| Thermal (80°C, 48h) | 6.2 | 3.1 | Minimal degradation |
Experimental Design for Comparative Stability Assessment
To empirically validate the theoretical stability profiles, a comprehensive forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.
Materials and Methods
-
Test Articles: this compound and 8-Methoxycaffeine (high purity standards).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Instrumentation: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS/MS) for peak purity analysis and identification of degradation products.
Experimental Workflow
The following diagram outlines the key steps in the comparative forced degradation study.
Caption: Experimental workflow for the comparative stability study.
Detailed Protocols
1. Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound and 8-methoxycaffeine in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to obtain stock solutions of known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide and keep at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Protect from light. Withdraw samples at specified time points.
-
Photolytic Degradation: Expose aliquots of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Thermal Degradation: Store aliquots of the stock solution in a temperature-controlled oven at 80°C. Withdraw samples at various time points.
3. Analytical Method:
-
A stability-indicating reverse-phase HPLC or UPLC method should be developed and validated. A C18 column is often suitable for caffeine and its derivatives.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
The flow rate and column temperature should be optimized for good separation of the parent compound and its degradation products.
-
Detection should be performed using a PDA detector to monitor peak purity and a mass spectrometer to identify the mass of the parent drug and its degradants.
Data Analysis and Interpretation
The percentage of degradation for each compound under each stress condition will be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control. The degradation products will be identified based on their mass-to-charge ratio (m/z) from the mass spectrometry data. A comparative stability profile will be established by plotting the percentage of degradation against time for both this compound and 8-methoxycaffeine under each stress condition.
Conclusion
The theoretical analysis strongly suggests that 8-methoxycaffeine is inherently more stable than this compound , particularly against nucleophilic attack and potentially photolytic degradation. This is attributed to the electron-donating resonance effect of the methoxy group, which stabilizes the purine ring. In contrast, the electron-withdrawing inductive effect of the chlorine atom in this compound renders the C8 position more susceptible to degradation.
For researchers and drug development professionals, this comparative analysis provides a crucial understanding of the structure-stability relationships of 8-substituted caffeine derivatives. While this compound is a versatile intermediate for further chemical modifications, its inherent instability must be considered during synthesis, formulation, and storage. 8-Methoxycaffeine, on the other hand, presents a more robust chemical entity, a factor that could be advantageous in the development of new therapeutic agents. The proposed experimental framework provides a robust methodology for the empirical validation of these theoretical considerations, ensuring the selection of stable and reliable drug candidates.
References
- PubChem. This compound.
- ScienceMadness Discussion Board. 8-Methoxycaffeine synthesis. [Link]
- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Kats, M. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
- Szeto, Y. T., & Tong, H. H. Y. (2010). Caffeine as a photoprotective agent for diminishing phototoxicity. Toxicology and industrial health, 26(10), 667–670. [Link]
- Waters Corporation. Accuracy and Precision of a UPLC-MS/MS System for the Analysis of Caffeine in Human Plasma. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-Chlorocaffeine
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-chlorocaffeine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for responsible chemical waste management.
Hazard Identification and Risk Assessment: Understanding this compound
This compound (CAS 4921-49-7) is a halogenated analog of caffeine.[1] Before any disposal protocol is initiated, a thorough understanding of its inherent hazards is paramount. This initial assessment dictates the necessary precautions and the ultimate disposal pathway.
Key Chemical and Toxicological Data:
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₄O₂ | [2] |
| Molecular Weight | 228.64 g/mol | [2] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [3] |
| Hazard Statements | H302: Harmful if swallowed | [3] |
| Primary Hazards | Irritant | [3] |
| Appearance | White to off-white solid | [4] |
The critical feature influencing the disposal of this compound is the presence of a chlorine atom, which classifies it as a halogenated organic compound .[5][6][7] This classification is significant because the combustion of halogenated compounds can produce highly toxic byproducts, necessitating disposal via specialized, high-temperature incineration in regulated hazardous waste facilities.[6]
Personal Protective Equipment (PPE): The First Line of Defense
Given its classification as an irritant and harmful if swallowed, appropriate PPE is non-negotiable when handling this compound waste.[3][5]
-
Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[5]
-
Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes.[5]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[5]
-
Respiratory Protection: While generally not required for handling small quantities of solid waste in a well-ventilated area, a dust mask or respirator may be necessary if there is a risk of generating airborne particles.[8]
Waste Segregation: A Critical Step for Compliance and Safety
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Due to its chemical structure, this compound waste must be handled as follows:
-
Designated Waste Stream: this compound waste must be collected in a designated container for halogenated organic waste .[5][6][9][10]
-
Incompatibility: Never mix halogenated organic waste with non-halogenated organic waste.[5][9] Co-mingling these waste streams can complicate the disposal process and significantly increase disposal costs.[9] Furthermore, do not mix with other incompatible waste types such as strong acids, bases, or oxidizers.[11][12]
The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Decision workflow for proper segregation of this compound waste.
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for the disposal of this compound in various forms.
This procedure applies to unused or expired solid this compound, as well as materials contaminated with the compound (e.g., weighing paper, gloves, paper towels).
-
Container Selection: Obtain a clearly labeled, leak-proof waste container designated for "Halogenated Organic Solid Waste." The container must be compatible with the chemical and have a secure, tight-fitting lid.[5][13]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10][11][13] Do not use abbreviations or chemical formulas.[5][13]
-
Waste Collection: Carefully place the solid this compound and any contaminated disposable materials directly into the designated waste container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[5][9][13][14] This minimizes the release of any potential vapors and prevents spills.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13][14][15] This area should be away from general lab traffic and incompatible materials.
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[15]
In the event of a small spill, the following steps should be taken:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment and Cleanup:
-
For small spills of solid this compound, gently sweep or wipe up the material with absorbent pads or paper towels, taking care not to create dust.
-
Place all cleanup materials into a plastic bag or other suitable container.[5]
-
-
Disposal: Seal and label the container with "Hazardous Waste," "Spill Debris containing this compound," and dispose of it in the designated halogenated organic solid waste container.[5][14]
-
Decontamination: Clean the spill area with soap and water.
-
Large Spills: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[5]
Regulatory Compliance: Adherence to EPA and OSHA Standards
The procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[16][17][18]
-
Generator Status: Laboratories are considered generators of hazardous waste and must adhere to specific regulations regarding waste identification, accumulation, and disposal.[16][19]
-
Hazard Communication: OSHA's Hazard Communication Standard requires that information about chemical hazards is available to all workers and that they are trained on safe handling and disposal procedures.[17]
-
Waste Minimization: As a best practice, laboratories should strive to minimize waste generation by ordering only the necessary quantities of chemicals and reducing the scale of experiments whenever possible.[15]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The proper disposal of this compound is not merely a regulatory burden but a professional responsibility that reflects the integrity of our scientific community.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Carl ROTH. (n.d.). Safety Data Sheet: Caffeine.
- Rosal, R., et al. (2009). Degradation of caffeine and identification of the transformation products generated by ozonation. ResearchGate.
- U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- National Toxicology Program. (n.d.). Caffeine and Its Modulating Effects.
- Summers, R. M., et al. (2013). Genetic characterization of caffeine degradation by bacteria and its potential applications. PubMed Central.
- Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- International Journal of Creative Research Thoughts. (2023). Degradation Pathway of Caffeine in Bulk Drug and Pharmaceutical Dosage Form.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Occupational Safety and Health Administration. (n.d.). Gases, vapors, fumes, dusts, and mists.
- International Journal of Scientific & Engineering Research. (n.d.). Biodegradation of Caffeine.
- Ohio Environmental Protection Agency. (2024). Dispose of Hazardous Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- ResearchGate. (2017). Bacterial Degradation of Caffeine: A Review.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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A Researcher's Guide to the Safe Handling of 8-Chlorocaffeine
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for the operational use and disposal of 8-Chlorocaffeine, a halogenated analog of caffeine.[1] While specific data for this compound is not as abundant as for its parent compound, by synthesizing information from authoritative sources on caffeine, analogous compounds, and general chemical safety, we can establish a robust framework for its safe handling.
Immediate Safety and Hazard Assessment
This compound is classified as harmful if swallowed and is an irritant.[2] Its primary hazard classification under the Globally Harmonized System (GHS) is Acute Toxicity 4 (oral).[2] The compound is a derivative of methylxanthine alkaloid caffeine and binds to adenosine receptors.[3] Given its classification, immediate measures upon accidental exposure are critical.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the physician.[4]
-
Skin Contact: In case of contact, wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for 15-20 minutes, removing contact lenses if present. Seek medical attention if irritation continues.[4]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. A hazard assessment of your specific laboratory operations will determine the necessary level of protection.[5] For this compound, a tiered approach to PPE is recommended.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Handling open containers or potential for aerosolization | Chemical splash goggles | Nitrile gloves | Lab coat | Recommended (e.g., N95 respirator) |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Required (e.g., N95 or higher) |
Expert Insight: The rationale for these recommendations is rooted in minimizing all potential routes of exposure. While this compound is a solid, fine powders can be easily aerosolized during handling, creating an inhalation risk. The use of nitrile gloves is recommended as they provide good chemical resistance for many laboratory chemicals.[5] For spill cleanup, a more robust glove material and additional body and face protection are necessary to prevent extensive contact.
Operational Plan: From Receipt to Disposal
A comprehensive plan for the entire lifecycle of this compound in the laboratory is essential for ensuring safety and compliance.
Upon receipt, inspect the container for any damage. This compound should be stored at -20°C in a tightly sealed container.[6] It should be stored away from strong oxidizing agents.[4]
-
Preparation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[4]
-
Equipment: Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Characterization: As a halogenated organic compound, this compound is considered hazardous waste. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulations.[4]
-
Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[4] Do not dispose of this material with household garbage or down the drain.[4]
By adhering to these procedural guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, upholding the highest standards of laboratory safety and scientific integrity.
References
- Caffeine - Safety Data Sheet. (2015, March 19).
- Safety Data Sheet: Caffeine. (n.d.). Carl ROTH.
- This compound | C8H9ClN4O2 | CID 21031. (n.d.). PubChem.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
- Xanthine Derivatives. (n.d.). WisTech Open.
- Xanthine Derivatives. (2020, July 18). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.
- 8-Chloro caffeine. (n.d.). Conference on Nonlinear Systems Biology and Dynamics (CNSD).
- Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. (2021, October 22). RxList.
- Appendix 1--Personal Protective Equipment Requirements. (n.d.). California Department of Pesticide Regulation.
- Hazardous Waste Information for Households. (n.d.). Department of Toxic Substances Control.
- Choosing The Correct PPE. (n.d.). UC Merced Environmental Health & Safety.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Chloro caffeine | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 4. fishersci.com [fishersci.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
